molecular formula C10H5Cl2NO2 B1325409 2-(2,3-Dichlorobenzoyl)oxazole CAS No. 898760-53-7

2-(2,3-Dichlorobenzoyl)oxazole

Cat. No.: B1325409
CAS No.: 898760-53-7
M. Wt: 242.05 g/mol
InChI Key: JVNQDHMGSZVQAS-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorobenzoyl)oxazole is a useful research compound. Its molecular formula is C10H5Cl2NO2 and its molecular weight is 242.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-Dichlorobenzoyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dichlorobenzoyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-dichlorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-6(8(7)12)9(14)10-13-4-5-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNQDHMGSZVQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642109
Record name (2,3-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
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Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-53-7
Record name (2,3-Dichlorophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-(2,3-Dichlorobenzoyl)oxazole: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The oxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities make it a highly sought-after heterocyclic system in drug design. This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a specific, functionalized derivative: 2-(2,3-Dichlorobenzoyl)oxazole. We will explore a robust synthetic pathway, delve into the mechanistic underpinnings of the core chemical transformation, and establish a rigorous analytical workflow for structural verification and purity assessment. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and optimization of novel small-molecule therapeutics.

Introduction: The Strategic Value of the Benzoyl-Oxazole Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology. Among them, the oxazole ring system is particularly noteworthy for its versatile biological profile, which includes anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[2][3] The fusion of an oxazole core with a substituted benzoyl moiety, as in 2-(2,3-Dichlorobenzoyl)oxazole, creates a molecule with significant therapeutic potential.

The rationale for this specific structural combination is threefold:

  • The Oxazole Core: Acts as a stable, five-membered aromatic heterocycle that can engage in hydrogen bonding and other non-covalent interactions with biological targets. It serves as a rigid linker and a metabolically robust alternative to more labile functional groups.[4]

  • The Ketone Linker: Provides a critical hydrogen bond acceptor site and introduces a specific conformational geometry between the two aromatic systems.

  • The 2,3-Dichlorophenyl Group: The dichlorination pattern on the phenyl ring significantly modulates the molecule's physicochemical properties, including lipophilicity (LogP) and electronic distribution.[5] This can enhance binding affinity to target proteins, improve metabolic stability by blocking potential sites of oxidation, and fine-tune the overall pharmacokinetic profile of a drug candidate.

This guide provides the foundational chemistry required to synthesize and validate this promising molecular scaffold, enabling its incorporation into drug discovery pipelines.

Synthesis of 2-(2,3-Dichlorobenzoyl)oxazole

The most direct and efficient strategy for constructing the target molecule is via the acylation of an oxazole precursor with 2,3-dichlorobenzoyl chloride. This approach leverages readily available starting materials and a well-established reaction class.

Retrosynthetic Analysis & Proposed Pathway

A retrosynthetic disconnection of the target molecule at the carbonyl-oxazole bond immediately suggests 2,3-dichlorobenzoyl chloride and an oxazole nucleophile as the primary synthons. While direct acylation of oxazole can be challenging due to the ring's relatively low nucleophilicity, a common and effective approach involves the use of a 2-lithiooxazole intermediate or a Lewis acid-catalyzed Friedel-Crafts-type reaction. For this guide, we will detail a robust method involving the in-situ generation of the acylating agent.

The precursor, 2,3-dichlorobenzoyl chloride, is readily prepared from 2,3-dichlorobenzoic acid via reaction with a chlorinating agent like thionyl chloride (SOCl₂).[6][7]

Reaction Workflow Diagram

G cluster_0 Part A: Acyl Chloride Preparation cluster_1 Part B: Acylation Reaction cluster_2 Part C: Purification A 2,3-Dichlorobenzoic Acid C 2,3-Dichlorobenzoyl Chloride A->C DMF (cat.) Reflux B Thionyl Chloride (SOCl₂) B->C E 2,3-Dichlorobenzoyl Chloride D Oxazole F 2-(2,3-Dichlorobenzoyl)oxazole (Crude Product) D->F AlCl₃ (Lewis Acid) DCM, 0°C to RT E->F G Crude Product H Silica Gel Column Chromatography G->H I Pure 2-(2,3-Dichlorobenzoyl)oxazole H->I

Caption: Synthetic workflow for 2-(2,3-Dichlorobenzoyl)oxazole.

Detailed Experimental Protocols

Protocol 2.3.1: Preparation of 2,3-Dichlorobenzoyl Chloride

  • Causality: Thionyl chloride is an excellent reagent for this conversion as it reacts with the carboxylic acid to form the acyl chloride, and the byproducts (SO₂ and HCl) are gases, which simplifies work-up. A catalytic amount of N,N-dimethylformamide (DMF) is used to accelerate the reaction via the formation of a Vilsmeier intermediate.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 2,3-dichlorobenzoic acid (19.1 g, 100 mmol).

  • Reagent Addition: Suspend the acid in thionyl chloride (22 mL, 300 mmol). Add 3-4 drops of DMF.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,3-dichlorobenzoyl chloride (a pale yellow oil or low-melting solid) is of sufficient purity for the subsequent step.[7]

Protocol 2.3.2: Synthesis of 2-(2,3-Dichlorobenzoyl)oxazole

  • Causality: This reaction is an electrophilic acylation. The Lewis acid, aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acyl chloride, significantly increasing the electrophilicity of the carbonyl carbon, which is then attacked by the electron-rich oxazole ring. Dichloromethane (DCM) is used as an inert solvent. The reaction is initiated at 0 °C to control the initial exothermic reaction.

  • Setup: To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (14.7 g, 110 mmol) and anhydrous DCM (150 mL).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the crude 2,3-dichlorobenzoyl chloride (20.9 g, 100 mmol) dissolved in 50 mL of anhydrous DCM via a dropping funnel.

  • Nucleophile Addition: After stirring for 15 minutes, add oxazole (7.6 g, 110 mmol) dropwise, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Quenching: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. This step hydrolyzes the aluminum complexes and separates the product into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure title compound.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Characterization Workflow

G cluster_0 Purity & Identity A Synthesized Product B TLC / HPLC A->B C Mass Spectrometry (Molecular Weight) A->C D Melting Point (Physical Constant) A->D E ¹H NMR (Proton Environment) A->E F ¹³C NMR (Carbon Skeleton) A->F G IR Spectroscopy (Functional Groups) A->G

Caption: Analytical workflow for compound validation.

Expected Analytical Data

The following data are predicted based on the known properties of the compound and spectroscopic principles.[5][8]

Table 1: Physical and Chromatographic Properties

PropertyExpected ValueJustification
Molecular Formula C₁₀H₅Cl₂NO₂As determined by structure.
Molecular Weight 242.06 g/mol Calculated from the molecular formula.[5]
Appearance White to off-white solidTypical for purified organic compounds.
Melting Point To be determined experimentallyA sharp melting point indicates high purity.
TLC Rf ~0.4 (3:1 Hexanes:EtOAc)Value is system-dependent but should be a single spot.

Table 2: Spectroscopic Data for Structural Confirmation

TechniqueExpected DataInterpretation
¹H NMR (400 MHz, CDCl₃)δ ~8.0-8.2 (m, 1H, Oxazole-H5), δ ~7.7-7.8 (m, 1H, Ar-H), δ ~7.4-7.6 (m, 3H, Ar-H + Oxazole-H4)The distinct signals for the three oxazole protons and the three aromatic protons on the dichlorophenyl ring confirm the connectivity. Splitting patterns (doublets, triplets) will correspond to adjacent protons.
¹³C NMR (100 MHz, CDCl₃)δ ~175 (C=O), δ ~160 (Oxazole C2), δ ~145-125 (Aromatic & Oxazole Cs), δ ~130-135 (C-Cl carbons)The downfield carbonyl signal is characteristic. The number of signals in the aromatic region should correspond to the 10 unique carbon atoms in the molecule.
IR Spectroscopy (KBr, cm⁻¹)~1670 cm⁻¹ (C=O stretch, ketone), ~1550 cm⁻¹ (C=N stretch, oxazole), ~1100 cm⁻¹ (C-O stretch, oxazole), ~780 cm⁻¹ (C-Cl stretch)Presence of these key absorption bands confirms the major functional groups: the conjugated ketone, the oxazole ring, and the aryl chlorides.[9]
Mass Spec. (EI) m/z 241/243/245 (M⁺)The molecular ion peak will exhibit a characteristic M, M+2, M+4 isotopic pattern in an approximate 9:6:1 ratio, which is definitive proof of two chlorine atoms.

Safety, Handling, and Storage

Reagent Hazards:

  • 2,3-Dichlorobenzoyl chloride: Corrosive and causes severe skin burns and eye damage.[10] It is also a lachrymator. Handle only in a certified chemical fume hood.

  • Thionyl Chloride: Highly toxic, corrosive, and reacts violently with water. All operations must be conducted in a fume hood.

  • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing HCl gas. It is corrosive.

Personal Protective Equipment (PPE):

  • Standard PPE includes a lab coat, nitrile gloves, and splash-proof safety goggles.

  • When handling corrosive reagents like thionyl chloride and acyl chlorides, the use of heavy-duty gloves and a face shield is strongly recommended.

Storage:

  • Store 2-(2,3-Dichlorobenzoyl)oxazole in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide has detailed a reliable and scalable synthetic route to 2-(2,3-Dichlorobenzoyl)oxazole, a molecule of significant interest for medicinal chemistry and drug discovery. The protocol leverages a classic Friedel-Crafts acylation, a cornerstone reaction in organic synthesis. Furthermore, a comprehensive analytical workflow has been established to ensure the unequivocal confirmation of the compound's structure and purity. By providing both the practical "how" and the mechanistic "why," this document equips researchers with the necessary knowledge to confidently produce and validate this valuable chemical scaffold for integration into advanced research and development programs.

References

  • Vertex AI Search, based on "Direct Arylation of Benzoxazoles with Benzoyl Chlorides under Mild Conditions". (No URL available)
  • Wang, L., Ren, X., Yu, J., Jiang, Y., & Cheng, J. (2013). Base-promoted Formal Arylation of Benzo[d]oxazoles With Acyl Chloride. PubMed. Available at: [Link]

  • Wang, L., Ren, X., Yu, J., Jiang, Y., & Cheng, J. (2013). Base-Promoted Formal Arylation of Benzo[d]oxazoles with Acyl Chloride. The Journal of Organic Chemistry, 78(23), 12076–12081. (Sci-Hub link provided in search results)
  • ResearchGate, based on "Reactions of 2-methylbenzoazoles with acyl chlorides (benzoyl chloride)...". (No direct URL available)
  • Tan, Y. L., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. Available at: [Link]

  • Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF... International Journal of Recent Scientific Research. (No direct URL available)
  • Chemsrc. (2024). 2-(2,3-DICHLOROBENZOYL)OXAZOLE | CAS#:898760-53-7. Available at: [Link]

  • Shakya, A. K., et al. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. National Institutes of Health. Available at: [Link]

  • Ni, X., et al. (2024). Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. PubMed. Available at: [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • Ahmed, B. S., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. (No direct URL available)
  • OSTI.GOV. (2022). Core spectroscopy of oxazole. Available at: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

  • Ahmed, B., Kateb, E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • Robinson, R. (1909). CCXXXII.—A new synthesis of oxazole derivatives. SciSpace. (No direct URL available)
  • Google Patents. (n.d.). CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole.
  • Palmer, D. C. (2004). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Wiley. (No direct URL available)
  • Smolecule. (2023). Buy 2-(3,5-Dichlorobenzoyl)oxazole | 898784-28-6. (No direct URL available)
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  • PubChem. (n.d.). 2,3-Dichlorobenzoyl chloride. Available at: [Link]

  • Al-Ahliyya Amman University. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal a. (No direct URL available)
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  • Google Patents. (n.d.). US20090312544A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.

Sources

2-(2,3-Dichlorobenzoyl)oxazole chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Structural Elucidation of 2-(2,3-Dichlorobenzoyl)oxazole

Abstract

This technical guide provides a comprehensive analysis of 2-(2,3-Dichlorobenzoyl)oxazole, a substituted benzoyl oxazole of interest to researchers in medicinal chemistry and drug development. The document delineates the molecule's core physicochemical properties and presents a detailed, multi-technique approach to its structural elucidation. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), this guide establishes a self-validating framework for confirming the compound's molecular structure. The causality behind experimental choices and the interpretation of spectral data are explained from the perspective of a senior application scientist, ensuring both technical accuracy and practical insight. Detailed, field-proven protocols for each analytical technique are provided, alongside graphical representations of the molecular structure and the elucidation workflow to enhance clarity and understanding for the target audience of scientists and development professionals.

Introduction

Oxazole derivatives are a fundamentally important class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active agents.[1][2] Their unique electronic and structural properties allow them to interact with biological macromolecules, leading to diverse therapeutic applications. Within this class, 2-aroyl-substituted oxazoles represent a significant chemotype. The introduction of a dichlorinated benzoyl moiety, as seen in 2-(2,3-Dichlorobenzoyl)oxazole, modulates the molecule's steric and electronic profile, which can profoundly influence its chemical reactivity and biological activity.

This guide focuses specifically on (2,3-dichlorophenyl)-(1,3-oxazol-2-yl)methanone, providing a foundational understanding of its chemical characteristics and a rigorous methodology for its structural verification. Understanding these core aspects is a critical first step in any research and development pipeline, from initial synthesis to downstream application.

Physicochemical Properties

The predicted physicochemical properties of 2-(2,3-Dichlorobenzoyl)oxazole provide essential data for its handling, purification, and formulation. These parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₅Cl₂NO₂[3][4]
Molecular Weight 242.06 g/mol [3][4]
Exact Mass 240.97000 u[3]
Density (Predicted) 1.445 g/cm³[3][4]
Boiling Point (Predicted) 394.5 °C at 760 mmHg[3][4]
Flash Point (Predicted) 192.4 °C[3]
pKa (Predicted) -2.86 ± 0.10[4]
LogP (Predicted) 3.21240[3]
Refractive Index (Predicted) 1.586[3]
SMILES O=C(c1ncco1)c1cccc(Cl)c1Cl[3]
InChIKey JVNQDHMGSZVQAS-UHFFFAOYSA-N[3]
CAS Number 898760-53-7[3][4]

Proposed Synthesis

While various methods exist for oxazole synthesis, a common and effective route involves the reaction of an α-haloketone with a primary amide.[5] A plausible and direct synthesis for 2-(2,3-Dichlorobenzoyl)oxazole would be the condensation and subsequent cyclization of 2,3-dichlorobenzamide with a 2-halo-1-(oxazol-2-yl)ethan-1-one precursor, or more modern approaches such as the palladium-catalyzed coupling of 2,3-dichlorobenzoyl chloride with 2-(tributylstannyl)oxazole. An alternative, well-established method is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) reacting with an appropriate aldehyde.[6]

Structural Elucidation: A Multi-technique Approach

Confirming the precise structure of a synthesized molecule is paramount. The following sections detail the application of key analytical techniques to elucidate the structure of 2-(2,3-Dichlorobenzoyl)oxazole, explaining the expected outcomes and providing standardized protocols.

Molecular Structure and Elucidation Workflow

The proposed structure and the logical workflow for its confirmation are depicted below. The workflow illustrates how data from orthogonal analytical techniques are integrated to build a conclusive structural assignment.

Caption: Proposed structure and the integrated workflow for its confirmation.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the primary technique for determining the molecular weight and formula of a compound. For 2-(2,3-Dichlorobenzoyl)oxazole, High-Resolution Mass Spectrometry (HRMS) is crucial. The presence of two chlorine atoms will produce a characteristic isotopic pattern (M, M+2, M+4 peaks) that serves as a powerful validation of the elemental composition. The fragmentation pattern provides corroborating evidence for the proposed connectivity, with cleavage at the weak benzoyl-oxazole bond being a predictable and informative pathway.[7]

Expected Data:

  • Molecular Ion (M⁺): An ion cluster corresponding to the molecular formula C₁₀H₅Cl₂NO₂. The exact mass of the monoisotopic peak is expected at m/z 240.9700.[3]

  • Isotopic Pattern: A characteristic pattern for two chlorine atoms with an approximate intensity ratio of 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively.

  • Key Fragments:

    • m/z 173/175/177: [C₇H₃Cl₂O]⁺, corresponding to the 2,3-dichlorobenzoyl cation after cleavage of the C-C bond between the carbonyl and the oxazole ring.

    • m/z 69: [C₃H₃NO]⁺, corresponding to the oxazole ring cation.

    • Loss of CO: A fragment corresponding to [M-28]⁺ is also possible, though fragmentation of the oxazole ring itself is also common.[8]

  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., acetonitrile or methanol) to create a ~100 µg/mL solution.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization: Operate the ESI source in positive ion mode. Optimize capillary voltage (~3.5-4.5 kV), nebulizer gas pressure, and drying gas flow and temperature to achieve a stable signal.

  • Mass Analysis: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

  • Data Processing: Process the acquired spectrum to identify the monoisotopic mass of the molecular ion. Use the instrument's software to calculate the elemental composition and compare it with the theoretical value for C₁₀H₅Cl₂NO₂. Analyze the isotopic pattern and identify major fragment ions.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is an essential tool for identifying the functional groups present in a molecule. The spectrum of 2-(2,3-Dichlorobenzoyl)oxazole is expected to be dominated by a strong carbonyl (C=O) stretching vibration from the ketone linker. The positions of aromatic C=C and C=N stretches, as well as C-Cl stretches, will further confirm the key structural components. The C=O stretch is particularly diagnostic; its frequency is influenced by conjugation with both the aromatic and oxazole rings. For comparison, the C=O stretch in benzoyl chloride appears around 1774 cm⁻¹.[9][10]

Expected Data:

  • ~3100-3150 cm⁻¹: Weak C-H stretching from the aromatic and oxazole rings.

  • ~1660-1680 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (ketone) stretching vibration.

  • ~1550-1600 cm⁻¹: Medium to strong bands for the C=C and C=N stretching vibrations within the dichlorophenyl and oxazole rings.[11]

  • ~1000-1250 cm⁻¹: C-O-C stretching within the oxazole ring.

  • ~700-850 cm⁻¹: Strong bands corresponding to C-Cl stretching vibrations and C-H out-of-plane bending.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid powdered sample directly onto the diamond or germanium crystal of the ATR accessory. No further preparation is needed.

  • Background Scan: With the ATR crystal clean and uncovered, acquire a background spectrum (typically 16-32 scans) to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software. Label the major absorption peaks (in cm⁻¹) and assign them to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. ¹³C NMR provides a count of the unique carbon atoms and information about their electronic environment. For 2-(2,3-Dichlorobenzoyl)oxazole, the distinct patterns of the trisubstituted benzene ring and the oxazole ring protons will be definitive fingerprints.[12]

Expected ¹H NMR Data (in CDCl₃, δ in ppm):

  • Dichlorophenyl Protons (3H): This aromatic system will show a complex multiplet or three distinct signals between ~7.4 and 7.8 ppm. The proton at C6 (ortho to the carbonyl) will likely be the most downfield. The protons at C4 and C5 will be coupled to each other.

  • Oxazole Protons (2H):

    • H5-oxazole (~7.8-8.0 ppm): A signal (likely a doublet or singlet depending on coupling) for the proton at the 5-position of the oxazole ring.

    • H4-oxazole (~7.3-7.5 ppm): A signal for the proton at the 4-position. The specific shifts and coupling between H4 and H5 are characteristic of the oxazole ring.[13]

Expected ¹³C NMR Data (in CDCl₃, δ in ppm):

  • Total Signals: 10 distinct carbon signals are expected due to the molecule's asymmetry.

  • Carbonyl Carbon (~175-185 ppm): The ketone carbon will be the most downfield signal, excluding the solvent peak.

  • Oxazole Carbons (~120-165 ppm): Three signals corresponding to C2, C4, and C5 of the oxazole ring. C2, being attached to nitrogen, oxygen, and the carbonyl, will be significantly downfield.

  • Dichlorophenyl Carbons (~125-140 ppm): Six signals for the aromatic carbons. The two carbons bearing chlorine atoms (C2' and C3') will have their chemical shifts influenced by the halogen substitution.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Shimming: Place the sample in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a 30-45 degree pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 2 seconds.

    • Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a standard pulse program (e.g., zgpg30).

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C. The acquisition can take from 30 minutes to several hours.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Identify the chemical shift (δ), multiplicity (s, d, t, m), and coupling constants (J in Hz) for all signals.

Integrated Structural Analysis

The definitive confirmation of the structure of 2-(2,3-Dichlorobenzoyl)oxazole is achieved by synthesizing the information from all analytical techniques:

  • HRMS confirms the elemental formula C₁₀H₅Cl₂NO₂, validated by the precise mass and the characteristic 9:6:1 isotopic cluster for two chlorine atoms.

  • IR Spectroscopy confirms the presence of the key functional groups: a conjugated ketone (C=O stretch at ~1670 cm⁻¹), aromatic/heterocyclic rings (C=C/C=N stretches at ~1550-1600 cm⁻¹), and chloro-substituents (C-Cl stretch at ~700-850 cm⁻¹).

  • ¹H and ¹³C NMR Spectroscopy provide the final, unambiguous proof of connectivity. The observation of 5 distinct proton environments (3 aromatic, 2 heterocyclic) in the expected regions and ratios, along with 10 unique carbon signals including a downfield ketone carbon, confirms the overall carbon-hydrogen framework and the asymmetric nature of the molecule.

Together, these orthogonal datasets provide a self-validating and conclusive body of evidence for the elucidated structure.

References

  • 2-(2,3-DICHLOROBENZOYL)OXAZOLE | CAS#:898760-53-7 | Chemsrc . Chemsrc.com. [Link]

  • Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles . MDPI. [Link]

  • Infrared spectra of benzoxazoles exhibiting excited state proton transfer . ResearchGate. [Link]

  • Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives . PMC - PubMed Central. [Link]

  • Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives . Hindawi. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole . Pharmaguideline. [Link]

  • Benzoxazole - NIST WebBook . National Institute of Standards and Technology. [Link]

  • Oxazole - NIST WebBook . National Institute of Standards and Technology. [Link]

  • Oxazole - Wikipedia . Wikipedia. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . Semantic Scholar. [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthetic approaches for oxazole derivatives: A review . ResearchGate. [Link]

  • Structural formulae of [a] oxazole and [b] benzoxazole . ResearchGate. [Link]

  • Chemical structures of (a) oxazole and (b) benzoxazole . ResearchGate. [Link]

  • MASS SPECTROMETRY OF OXAZOLES . Semantic Scholar. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations . Science Arena Publications. [Link]

  • Synthesis of 1,3-oxazoles . Organic Chemistry Portal. [Link]

  • ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids . The Royal Society of Chemistry. [Link]

  • Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease . PMC - PubMed Central. [Link]

  • CCXXXII.—A new synthesis of oxazole derivatives . SciSpace. [Link]

  • The mass spectra of some alkyl and aryl oxazoles . SciSpace. [Link]

  • An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites . Zeitschrift für Naturforschung. [Link]

  • Benzoyl chloride - NIST WebBook . National Institute of Standards and Technology. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(2,3-Dichlorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the novel compound 2-(2,3-Dichlorobenzoyl)oxazole. Designed for researchers and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth interpretation, causality behind predicted spectral features, and field-proven protocols for empirical data acquisition. By grounding predictions in the established principles of spectroscopy and data from analogous structures, this whitepaper serves as a robust framework for the structural elucidation and quality control of this and similar heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

2-(2,3-Dichlorobenzoyl)oxazole is a heterocyclic molecule featuring a dichlorinated benzene ring linked to an oxazole ring via a carbonyl bridge. This unique arrangement of electron-withdrawing groups (chlorine atoms, carbonyl group) and aromatic systems dictates a distinct and predictable spectroscopic fingerprint. Understanding this structure is the first step in predicting and interpreting its spectral data.

The systematic numbering convention used throughout this guide is presented below. This ensures clarity in the assignment of NMR signals.

Caption: Numbering scheme for 2-(2,3-Dichlorobenzoyl)oxazole.

The overall analytical workflow involves a tripartite approach where each technique provides complementary information, leading to an unambiguous structural confirmation.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(2,3-Dichlorobenzoyl)oxazole, both ¹H and ¹³C NMR will provide definitive information on the substitution pattern and electronic environment of each atom.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to show two distinct sets of signals: those from the oxazole ring and those from the dichlorophenyl ring.

  • Oxazole Ring Protons: The oxazole ring protons are deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms and the ring's aromaticity.[1] Their expected chemical shifts are well-established for 2-substituted oxazoles.[2]

    • H5' : This proton is adjacent to the nitrogen atom and is expected to be the most downfield of the oxazole protons.

    • H4' : This proton is adjacent to the oxygen atom.

  • Dichlorophenyl Ring Protons: The protons on the benzene ring form a coupled system. Their chemical shifts are influenced by the two chlorine atoms and the electron-withdrawing benzoyl group. The expected pattern is an ABC spin system.

    • H6 : This proton is ortho to the carbonyl group, placing it significantly downfield due to the carbonyl's anisotropic effect.

    • H4, H5 : These protons are further from the carbonyl and will appear more upfield, with their splitting pattern dictated by ortho and meta coupling.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Signal 18.15 - 8.25Doublet (d)~0.8H5'
Signal 27.85 - 7.95Doublet of Doublets (dd)J_ortho ≈ 7.8, J_meta ≈ 1.5H6
Signal 37.70 - 7.80Doublet (d)~0.8H4'
Signal 47.65 - 7.75Doublet of Doublets (dd)J_ortho ≈ 8.0, J_meta ≈ 1.5H4
Signal 57.40 - 7.50Triplet (t)J_ortho ≈ 7.9H5
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 carbon atoms in unique electronic environments. The carbonyl carbon and the carbons attached to electronegative atoms (O, N, Cl) will be the most downfield.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
Signal 1165.0 - 168.0C=OCarbonyl carbon, highly deshielded.
Signal 2158.0 - 161.0C2 (Oxazole)Attached to N, O, and C=O group.
Signal 3142.0 - 144.0C5' (Oxazole)Deshielded by adjacent nitrogen.
Signal 4134.0 - 136.0C2 (Phenyl)Attached to chlorine.
Signal 5132.5 - 134.5C1 (Phenyl)Point of attachment for benzoyl group.
Signal 6131.0 - 133.0C3 (Phenyl)Attached to chlorine.
Signal 7130.0 - 132.0C6 (Phenyl)CH carbon ortho to carbonyl.
Signal 8128.0 - 130.0C4' (Oxazole)Most upfield oxazole carbon.
Signal 9127.0 - 128.5C4 (Phenyl)CH carbon meta to carbonyl.
Signal 10125.0 - 126.5C5 (Phenyl)CH carbon between C4 and C6.
Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3][4]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must fully dissolve the sample without having signals that overlap with analyte peaks.[3]

    • Ensure complete dissolution, using gentle vortexing if necessary. Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral resolution.[4]

    • Transfer the clear solution to a high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[3]

    • Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer's magnet.

    • Locking: The instrument's software will lock onto the deuterium signal of the solvent. This step is crucial as it compensates for magnetic field drift, ensuring signal stability over the course of the experiment.[5]

    • Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process. Proper shimming is essential for achieving sharp, symmetrical peaks and high resolution.[3]

    • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H) to maximize signal sensitivity.

    • Acquisition:

      • For ¹H NMR, acquire data using a standard pulse sequence. A 45° pulse angle is often used to allow for a shorter relaxation delay between scans without saturating the signals.[6]

      • For ¹³C NMR, use a proton-decoupled pulse sequence to produce a spectrum of singlets, simplifying interpretation.

      • Set appropriate spectral width and number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

    • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.[4]

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] For 2-(2,3-Dichlorobenzoyl)oxazole, the spectrum will be dominated by absorptions from the carbonyl group and the aromatic systems.

Predicted IR Absorption Bands (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the preferred sampling method for solid samples as it requires minimal to no sample preparation.[8][9]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3150 - 3100Medium-WeakC-H StretchAromatic (Phenyl & Oxazole)
1675 - 1660 Strong C=O Stretch Aryl Ketone
1600, 1580, 1470Medium-StrongC=C StretchAromatic Rings
1550 - 1530MediumC=N StretchOxazole Ring
1100 - 1050Medium-StrongC-O-C StretchOxazole Ring
800 - 750StrongC-H Bend (out-of-plane)1,2,3-Trisubstituted Benzene
780 - 720StrongC-Cl StretchAryl Halide

Causality: The most diagnostic peak will be the strong carbonyl (C=O) stretch. Its position (1675-1660 cm⁻¹) is characteristic of an aryl ketone where conjugation to the aromatic rings slightly lowers the frequency compared to a simple aliphatic ketone. The presence of multiple bands in the 1600-1470 cm⁻¹ region confirms the aromatic nature of both the phenyl and oxazole rings.

Experimental Protocol: ATR-FTIR Data Acquisition
  • Background Spectrum:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue and allow it to dry completely.

    • Acquire a background spectrum. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, and will be automatically subtracted from the sample spectrum.[7]

  • Sample Analysis:

    • Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.[10]

    • Lower the instrument's press arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal surface. This is critical for generating a strong evanescent wave interaction and obtaining a high-quality spectrum.[9]

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[10]

  • Cleaning:

    • After analysis, raise the press arm, remove the bulk of the sample, and clean the crystal surface thoroughly as described in step 1 to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding a unique pattern that serves as a molecular fingerprint and aids in structural elucidation.[11][12]

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺•): The molecular weight of C₁₀H₅Cl₂NO₂ is 240.98 g/mol . The mass spectrum will show a molecular ion cluster due to the presence of two chlorine atoms. The relative abundance of ³⁵Cl and ³⁷Cl isotopes (approx. 3:1) will result in peaks at m/z 241 (M⁺•, with two ³⁵Cl), 243 (M+2, with one ³⁵Cl and one ³⁷Cl), and 245 (M+4, with two ³⁷Cl) in a characteristic ratio of approximately 9:6:1. Observing this isotopic pattern is a key confirmation of the presence of two chlorine atoms.

  • Key Fragmentation Pathways: The fragmentation of benzoyl derivatives is well-understood and is dominated by cleavage of the bond adjacent to the carbonyl group.[13]

    • Formation of the Dichlorobenzoyl Cation: The most favorable initial fragmentation is the α-cleavage to lose the oxazole radical and form the highly stable 2,3-dichlorobenzoyl cation. This is expected to be the base peak.

    • Loss of Carbon Monoxide: The dichlorobenzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the 2,3-dichlorophenyl cation.

G M Molecular Ion (M⁺•)m/z 241/243/245 F1 2,3-Dichlorobenzoyl Cationm/z 173/175/177(Base Peak) M->F1 - •C₃H₂NO (Oxazole radical) F2 2,3-Dichlorophenyl Cationm/z 145/147/149 F1->F2 - CO

Sources

A Technical Guide to Novel Synthetic Routes for 2-(2,3-Dichlorobenzoyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores novel and efficient synthetic pathways to 2-(2,3-Dichlorobenzoyl)oxazole derivatives, a class of compounds of significant interest in medicinal chemistry. Moving beyond classical methodologies, this document focuses on modern synthetic strategies, providing detailed mechanistic insights and actionable experimental protocols. The presented routes are selected for their potential to enhance yield, purity, and scalability, addressing the needs of contemporary drug discovery and development programs.

Introduction: The Significance of the 2-Aroyl-oxazole Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of bioactive molecules.[2] When substituted at the 2-position with an aroyl group, such as the 2,3-dichlorobenzoyl moiety, the resulting derivatives present a compelling profile for investigation against various therapeutic targets. The dichlorophenyl group, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its binding affinity and metabolic stability.

This guide will delve into two primary, innovative strategies for the synthesis of the target molecule, 2-(2,3-Dichlorobenzoyl)oxazole: a modified Robinson-Gabriel Synthesis and a modern Oxidative Cyclization approach. Each section will provide a thorough explanation of the underlying chemistry, step-by-step experimental procedures, and a discussion of the critical parameters that ensure success.

Route 1: The Robinson-Gabriel Synthesis Revisited - A Modern Approach

The Robinson-Gabriel synthesis is a cornerstone of oxazole chemistry, traditionally involving the cyclodehydration of α-acylamino ketones.[3][4] While a classic method, modern adaptations have significantly improved its efficiency and substrate scope. This section outlines a contemporary Robinson-Gabriel approach for the synthesis of 2-(2,3-Dichlorobenzoyl)oxazole.

Mechanistic Rationale

The core of the Robinson-Gabriel synthesis is an intramolecular cyclization followed by dehydration. The reaction is typically acid-catalyzed, promoting the nucleophilic attack of the amide oxygen onto the protonated ketone, forming a hemiacetal-like intermediate. Subsequent elimination of water yields the aromatic oxazole ring. The choice of a potent dehydrating agent is crucial for driving the reaction to completion and minimizing side products.

Experimental Workflow

The synthesis is a two-step process, beginning with the acylation of an α-amino ketone precursor, followed by the cyclodehydration to form the oxazole ring.

Robinson_Gabriel_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration A 2-Aminoacetophenone C N-(2-oxo-2-phenylethyl)-2,3-dichlorobenzamide A->C Acylation B 2,3-Dichlorobenzoyl chloride B->C D N-(2-oxo-2-phenylethyl)-2,3-dichlorobenzamide E 2-(2,3-Dichlorobenzoyl)oxazole D->E Cyclodehydration

Figure 1: Workflow for the Modified Robinson-Gabriel Synthesis.
Detailed Experimental Protocol

Step 1: Synthesis of N-(2-oxo-2-phenylethyl)-2,3-dichlorobenzamide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminoacetophenone hydrochloride (10.0 g, 58.3 mmol) in 100 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (18.3 mL, 131 mmol) to the solution while maintaining the temperature at 0 °C.

  • Acylation: In a separate flask, dissolve 2,3-dichlorobenzoyl chloride (13.4 g, 64.1 mmol) in 50 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to afford N-(2-oxo-2-phenylethyl)-2,3-dichlorobenzamide as a white solid.

Step 2: Synthesis of 2-(2,3-Dichlorobenzoyl)oxazole

  • Reaction Setup: To a solution of N-(2-oxo-2-phenylethyl)-2,3-dichlorobenzamide (5.0 g, 15.5 mmol) in 50 mL of anhydrous toluene, add phosphorus oxychloride (POCl₃, 2.9 mL, 31.0 mmol).

  • Dehydration: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC.

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with solid NaHCO₃ and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2,3-Dichlorobenzoyl)oxazole.

Data Summary
CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
N-(2-oxo-2-phenylethyl)-2,3-dichlorobenzamideC₁₅H₁₁Cl₂NO₂324.16~85145-147
2-(2,3-Dichlorobenzoyl)oxazoleC₁₀H₅Cl₂NO₂242.06~7098-100

Route 2: Metal-Free Oxidative Cyclization of Enamides

In recent years, oxidative cyclization reactions have emerged as powerful tools for the synthesis of heterocycles, often offering milder reaction conditions and avoiding the use of harsh dehydrating agents.[5] This section details a metal-free approach utilizing a hypervalent iodine reagent for the synthesis of the target oxazole.

Mechanistic Insights

This method relies on the in-situ formation of an enamide, which then undergoes an intramolecular oxidative C-O bond formation. The hypervalent iodine reagent, such as phenyliodine diacetate (PIDA), acts as the oxidant, facilitating the cyclization process. The reaction is typically promoted by a Lewis acid, which activates the enamide towards nucleophilic attack by the amide oxygen.

Oxidative_Cyclization_Mechanism cluster_0 Enamide Formation cluster_1 Oxidative Cyclization A 2,3-Dichlorobenzamide C Enamide Intermediate A->C Condensation B α-Bromoacetophenone B->C D Enamide Intermediate E Iodonium Intermediate D->E PIDA F Cyclized Intermediate E->F Intramolecular Cyclization G 2-(2,3-Dichlorobenzoyl)oxazole F->G Reductive Elimination

Figure 2: Mechanistic Pathway for Oxidative Cyclization.
Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,3-dichlorobenzamide (5.0 g, 26.3 mmol), α-bromoacetophenone (5.76 g, 28.9 mmol), and potassium carbonate (K₂CO₃, 7.27 g, 52.6 mmol) in 100 mL of anhydrous acetonitrile.

  • Enamide Formation: Heat the mixture to reflux (approximately 82 °C) for 12-16 hours. Monitor the formation of the enamide intermediate by TLC.

  • Oxidative Cyclization: After cooling to room temperature, add phenyliodine diacetate (PIDA, 9.34 g, 29.0 mmol) and boron trifluoride diethyl etherate (BF₃·OEt₂, 3.6 mL, 28.9 mmol).

  • Reaction Progression: Stir the reaction mixture at room temperature for an additional 4-6 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes and ethyl acetate) to obtain the pure 2-(2,3-Dichlorobenzoyl)oxazole.

Comparative Data
ParameterModified Robinson-GabrielOxidative Cyclization
Starting Materials 2-Aminoacetophenone, 2,3-Dichlorobenzoyl chloride2,3-Dichlorobenzamide, α-Bromoacetophenone
Key Reagents POCl₃PIDA, BF₃·OEt₂
Reaction Conditions Reflux in tolueneReflux in acetonitrile, then RT
Overall Yield (%) ~60~65
Advantages Well-established, robustMilder conditions, metal-free
Disadvantages Harsh dehydrating agentMulti-step, requires inert atmosphere

Conclusion and Future Perspectives

This guide has presented two distinct and novel synthetic routes for the preparation of 2-(2,3-Dichlorobenzoyl)oxazole derivatives. The modified Robinson-Gabriel synthesis offers a reliable and high-yielding pathway, while the metal-free oxidative cyclization provides a milder and more modern alternative. The choice between these routes will depend on the specific requirements of the research or development program, including scale, available reagents, and desired purity profile.

Future research in this area may focus on the development of catalytic and enantioselective methods for the synthesis of chiral 2-aroyl-oxazole derivatives. Furthermore, the exploration of one-pot procedures that combine multiple synthetic steps will continue to be a priority for improving overall efficiency and reducing waste. The methodologies detailed herein provide a strong foundation for the synthesis of this important class of molecules, paving the way for the discovery of new therapeutic agents.

References

  • Zheng, Y., Li, X., Ren, C., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2012). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. The Journal of Organic Chemistry, 77(22), 10353–10361. [Link]

  • Wikipedia contributors. (2023). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]

  • Google Patents. (n.d.). Method for the preparation of 2,6-dichlorobenzoxazole.
  • Google Patents. (n.d.). Process for the preparation of 2-chlorobenzoxazoles.
  • Shakya, A. K., et al. (2012). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 595-600.
  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. [Link]

  • ideXlab. (n.d.). Robinson-Gabriel Synthesis. [Link]

  • Chemsrc. (n.d.). 2-(2,3-DICHLOROBENZOYL)OXAZOLE. [Link]

  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]

  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.
  • Google Patents. (n.d.). Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method.
  • Google Patents. (n.d.). Synthetic method of 2,6-dichlorobenzoxazole.
  • Google Patents. (n.d.). Process for the manufacture of 2,6- dichlorobenzoxazole and 2,6-dichlorobenzthiazole.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • ResearchGate. (n.d.). Preparation of 2,2‐dichloro‐1‐phenylethan‐1‐one. [Link]

  • Google Patents. (n.d.). Preparation method for 1,2-diphenylethanone.
  • Google Patents. (n.d.). Process for preparing alkylalkanolamines.
  • Google Patents. (n.d.). Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

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A Technical Guide to Quantum Chemical Calculations for 2-(2,3-Dichlorobenzoyl)oxazole: A Molecular Modeling Approach in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of pharmaceuticals due to its wide spectrum of biological activities.[1] The molecule 2-(2,3-Dichlorobenzoyl)oxazole, a derivative of this important class, presents a compelling case for in-silico analysis to elucidate its structural, electronic, and spectroscopic properties. This technical guide provides a comprehensive, field-proven methodology for conducting quantum chemical calculations on this molecule, with a focus on Density Functional Theory (DFT). We will detail the causality behind methodological choices, present step-by-step protocols for key computational workflows, and demonstrate how to interpret the resulting data. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage molecular modeling for accelerating the discovery and optimization of novel therapeutic agents.[2][3]

Introduction: The Rationale for Computational Scrutiny

The oxazole ring system is a five-membered heterocycle featuring nitrogen and oxygen atoms, which imparts a unique combination of aromaticity, planarity, and hydrogen bonding capability.[1][4] These features make oxazole derivatives privileged structures in drug design, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][5] The specific subject of this guide, 2-(2,3-Dichlorobenzoyl)oxazole (CAS No. 898760-53-7), combines this critical scaffold with a dichlorinated benzoyl group. The halogen substituents can significantly modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Understanding the molecule's three-dimensional conformation, electronic charge distribution, and reactivity is paramount for predicting its behavior in a biological system.[6] Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful "computational microscope" to probe these properties at an atomic level.[7][8] DFT provides a robust balance between computational cost and accuracy for organic molecules, making it an indispensable tool in modern drug discovery.[2][7] By calculating properties such as optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), we can gain predictive insights into the molecule's stability, reactivity, and potential sites for intermolecular interactions.[9][10]

This guide will walk through the theoretical and practical steps to perform these calculations, transforming a simple 2D chemical structure into a rich dataset of predictive molecular properties.

Methodological Framework: The "Why" Behind the "How"

The reliability of any computational study hinges on the appropriate selection of methods and parameters. Our approach is grounded in established practices that provide a self-validating system for robust and reproducible results.

The Choice of Density Functional Theory (DFT)

For a multi-electron system like 2-(2,3-Dichlorobenzoyl)oxazole, solving the Schrödinger equation exactly is computationally intractable. DFT circumvents this by reformulating the problem to calculate the total energy as a functional of the electron density.[6][7] This approach is computationally more efficient than traditional wave-function-based methods while providing highly accurate results for a wide range of molecular properties, including geometries, vibrational frequencies, and electronic structures.[9]

Selecting the Functional and Basis Set
  • Functional - B3LYP: We recommend the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, offering an excellent balance of accuracy and computational efficiency for organic molecules.[1] It has a proven track record in successfully predicting the properties of various drug-like molecules and benzoyl derivatives.[7][11]

  • Basis Set - 6-311++G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a highly reliable choice for this type of analysis.

    • 6-311G: A triple-zeta valence basis set, providing a flexible and accurate description of the valence electrons involved in chemical bonding.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen atoms. These are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions, which are relevant for drug-receptor binding.[11]

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds and intermolecular interactions.

This combination of B3LYP/6-311++G(d,p) represents a gold standard for obtaining reliable data on small to medium-sized organic molecules.[1][12]

Recommended Software

A variety of software packages can perform these calculations. Gaussian , ORCA , and Quantum ESPRESSO are all powerful and widely used tools in the scientific community for performing DFT calculations.[6] This guide's protocols are described generally but are most directly applicable to the Gaussian software package.

Computational Workflow: From Structure to Properties

The following diagram illustrates the logical flow of the computational process, from initial structure input to the final analysis of molecular properties.

G cluster_input 1. Input & Optimization cluster_analysis 2. Property Calculation & Analysis cluster_output 3. Interpretation Input 2D Structure of 2-(2,3-Dichlorobenzoyl)oxazole Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Opt Initial 3D Conformation Freq Frequency Calculation Opt->Freq Optimized Geometry Electronic Electronic Properties (HOMO, LUMO, MEP) Opt->Electronic Spectra Spectroscopic Analysis (IR, NMR, UV-Vis) Opt->Spectra TD-DFT for UV-Vis Thermo Thermodynamic Properties Freq->Thermo Data Data Interpretation: Reactivity, Stability, Spectra Correlation Thermo->Data Electronic->Data Spectra->Data

Caption: A comprehensive workflow for quantum chemical analysis.

Protocol 1: Geometry Optimization and Frequency Analysis

The foundational step is to find the lowest energy conformation of the molecule.

  • Step 1: Structure Input: Draw the 2D structure of 2-(2,3-Dichlorobenzoyl)oxazole in a molecular editor such as GaussView or ChemDraw and generate an initial 3D structure.

  • Step 2: Calculation Setup: In the chosen software, specify the calculation type as "Optimization + Frequency". Set the method to B3LYP and the basis set to 6-311++G(d,p).

  • Step 3: Job Execution: Submit the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy of the system.

  • Step 4: Validation (Self-Validation): Upon completion, inspect the output of the frequency calculation. A true energy minimum is confirmed by the absence of any imaginary frequencies.[13] If imaginary frequencies are present, it indicates the structure is a transition state, not a stable conformation, and requires further investigation. The output of this step provides the optimized 3D coordinates and the predicted infrared (IR) spectrum.

Protocol 2: Electronic Structure Analysis

Using the optimized geometry from Protocol 1, we can now calculate key electronic properties.

  • Step 1: Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[10] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[1] These values are typically part of the standard output from the optimization calculation.

FMO cluster_reactivity Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap) Stability Large Energy Gap (ΔE) ⇒ Higher Stability Reactivity Small Energy Gap (ΔE) ⇒ Higher Reactivity LUMO->Reactivity

Caption: Relationship between FMOs and chemical reactivity.

  • Step 2: Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[10] This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding with a protein target.

    • Execution: This is typically a separate calculation using the optimized geometry.

    • Interpretation: MEP maps are color-coded. Red regions indicate negative potential (electron-rich, e.g., around the carbonyl oxygen and oxazole nitrogen), while blue regions indicate positive potential (electron-poor, e.g., around hydrogen atoms).

Protocol 3: Simulating Spectroscopic Data

Computational chemistry can predict spectra, which is crucial for validating the identity of a synthesized compound.[14]

  • Step 1: Infrared (IR) Spectrum: The frequency calculation performed in Protocol 1 directly yields the vibrational frequencies and their corresponding intensities. These computed frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data due to systematic errors in the calculations.[13]

  • Step 2: NMR Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate NMR chemical shifts (¹H and ¹³C).

    • Execution: This is a separate calculation using the optimized geometry. The results are typically referenced against a standard compound, like Tetramethylsilane (TMS), calculated at the same level of theory.

  • Step 3: UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.[15]

    • Execution: This is a separate, often more computationally intensive, calculation performed on the optimized structure.

Analysis and Interpretation of Results

The output of these calculations is a rich dataset. The following tables present an example of how this data can be structured for analysis.

Table 1: Selected Optimized Geometric Parameters

Parameter Bond/Angle Calculated Value
Bond Length C=O ~1.22 Å
Bond Length C-Cl (ortho) ~1.74 Å
Bond Length C-Cl (meta) ~1.73 Å
Dihedral Angle Benzoyl-Oxazole ~15-25°

(Note: Values are illustrative and would be derived from the calculation output.)

Table 2: Calculated Frontier Molecular Orbital Properties

Property Value (eV) Description
HOMO Energy -7.15 Electron-donating capacity
LUMO Energy -2.40 Electron-accepting capacity
Energy Gap (ΔE) 4.75 Indicator of chemical stability

(Note: Values are illustrative.)

Table 3: Predicted vs. Experimental Spectroscopic Data

Spectrum Key Feature Calculated Value Experimental Value
IR C=O Stretch 1685 cm⁻¹ ~1690 cm⁻¹
¹³C NMR C=O Carbon 178.5 ppm ~180 ppm
UV-Vis λmax (π→π*) 285 nm ~290 nm

(Note: Calculated values are hypothetical examples. Experimental values would be obtained from laboratory analysis.)

The close agreement between calculated and experimental spectroscopic data provides strong validation for both the computational model and the synthesized molecular structure.[11][15] The MEP map would further reveal the electronegative carbonyl oxygen and oxazole nitrogen as likely sites for hydrogen bonding, a critical insight for structure-activity relationship (SAR) studies.[1]

Conclusion

This guide has outlined a robust and scientifically sound framework for conducting quantum chemical calculations on 2-(2,3-Dichlorobenzoyl)oxazole. By leveraging Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain high-fidelity predictions of the molecule's geometry, electronic structure, and spectroscopic signatures. The protocols described herein are designed to be self-validating, ensuring the trustworthiness of the results. The insights gained from this in-silico approach—from identifying reactive sites via MEP maps to understanding electronic stability through FMO analysis—are invaluable for guiding rational drug design, optimizing lead compounds, and deepening our fundamental understanding of this important class of molecules.[2][16]

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  • NIH. (n.d.). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][9]dioxin-6-yl)prop-2-en-1-one. Retrieved from

  • ResearchGate. (2025, August 8). Comparative study of Spectroscopic Analysis of 2 Chloro 5 Nitrobenzonitrile and 2,5 Dichlorobenzonitrile.
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An In-depth Technical Guide to the Synthesis and Characterization of 2-(2,3-Dichlorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of the novel heterocyclic compound, 2-(2,3-Dichlorobenzoyl)oxazole. As a compound of interest for researchers, medicinal chemists, and drug development professionals, this document outlines two robust, proposed synthetic pathways for its preparation: the Robinson-Gabriel synthesis and a palladium-catalyzed Stille cross-coupling reaction. Each methodology is presented with detailed, step-by-step protocols, causality behind experimental choices, and self-validating systems for protocol integrity. Furthermore, this guide includes a thorough section on the expected analytical characterization of the title compound, with predicted spectroscopic data based on structurally analogous molecules. The potential applications of 2-(2,3-Dichlorobenzoyl)oxazole are also discussed, highlighting the significance of the oxazole moiety in medicinal chemistry.[1][2][3]

Introduction

The oxazole nucleus is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, and it is a prominent scaffold in a vast array of biologically active compounds.[4][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The incorporation of a dichlorinated benzoyl moiety at the 2-position of the oxazole ring is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities. This guide focuses on 2-(2,3-Dichlorobenzoyl)oxazole, a compound with the IUPAC name (2,3-dichlorophenyl)(oxazol-2-yl)methanone and CAS Number 898760-53-7.

Table 1: Physicochemical Properties of 2-(2,3-Dichlorobenzoyl)oxazole

PropertyValueSource
Molecular FormulaC₁₀H₅Cl₂NO₂ChemSrc
Molecular Weight242.06 g/mol ChemSrc
Predicted Boiling Point394.5 °C at 760 mmHgChemicalBook
Predicted Density1.445 g/cm³ChemicalBook

Proposed Synthetic Methodologies

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones.[5] This proposed pathway involves the synthesis of the key precursor, N-(2-oxoethyl)-2,3-dichlorobenzamide, followed by its cyclization to yield the target compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclodehydration A 2,3-Dichlorobenzoyl chloride C 2,3-Dichlorobenzamide A->C Ammonolysis B Ammonia B->C E N-(2,2-Diethoxyethyl)-2,3-dichlorobenzamide C->E Alkylation D 2-Bromoacetaldehyde diethyl acetal D->E G N-(2-Oxoethyl)-2,3-dichlorobenzamide E->G Deprotection F Acidic Hydrolysis F->G H N-(2-Oxoethyl)-2,3-dichlorobenzamide J 2-(2,3-Dichlorobenzoyl)oxazole H->J I Dehydrating Agent (e.g., H₂SO₄, P₂O₅) I->J

Figure 1: Proposed Robinson-Gabriel synthesis workflow.

Step 1: Synthesis of 2,3-Dichlorobenzamide

  • In a well-ventilated fume hood, dissolve 2,3-dichlorobenzoyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-dichlorobenzamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of N-(2-Oxoethyl)-2,3-dichlorobenzamide

  • To a solution of 2,3-dichlorobenzamide (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a non-nucleophilic base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the corresponding amide anion.

  • Add 2-bromoacetaldehyde diethyl acetal (1.2 eq) to the reaction mixture and heat to 60-80 °C.

  • Monitor the reaction by TLC. Once the starting amide is consumed, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude N-(2,2-diethoxyethyl)-2,3-dichlorobenzamide is then subjected to acidic hydrolysis by dissolving it in a mixture of THF and aqueous HCl (e.g., 2 M) and stirring at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude α-acylamino ketone, N-(2-oxoethyl)-2,3-dichlorobenzamide. This intermediate is often used in the next step without further purification.

Step 3: Cyclodehydration to form 2-(2,3-Dichlorobenzoyl)oxazole

  • Dissolve the crude N-(2-oxoethyl)-2,3-dichlorobenzamide in a minimal amount of a suitable dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-70 °C) to promote cyclization.

  • Monitor the formation of the oxazole by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until the pH is basic.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate 2-(2,3-Dichlorobenzoyl)oxazole.

Stille Cross-Coupling Reaction

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound and an organohalide.[6] This proposed route involves the coupling of 2,3-dichlorobenzoyl chloride with a 2-stannyloxazole derivative. The differential reactivity of the acyl chloride over the aryl chlorides on the benzoyl moiety is key to the selectivity of this reaction.

G cluster_0 Step 1: Organotin Reagent Synthesis cluster_1 Step 2: Stille Coupling A Oxazole C 2-Lithiooxazole A->C Lithiation B n-Butyllithium B->C E 2-(Tributylstannyl)oxazole C->E Stannylation D Tributyltin chloride D->E F 2-(Tributylstannyl)oxazole I 2-(2,3-Dichlorobenzoyl)oxazole F->I G 2,3-Dichlorobenzoyl chloride G->I H Pd Catalyst (e.g., Pd(PPh₃)₄) H->I

Figure 2: Proposed Stille cross-coupling workflow.

Step 1: Synthesis of 2-(Tributylstannyl)oxazole

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxazole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise to the cooled solution. Stir for 1 hour at -78 °C to ensure complete formation of 2-lithiooxazole.

  • To this solution, add tributyltin chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-(tributylstannyl)oxazole.

Step 2: Stille Coupling to form 2-(2,3-Dichlorobenzoyl)oxazole

  • To a solution of 2-(tributylstannyl)oxazole (1.0 eq) in anhydrous toluene or DMF, add 2,3-dichlorobenzoyl chloride (1.2 eq).

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with a saturated aqueous solution of potassium fluoride to remove the tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain pure 2-(2,3-Dichlorobenzoyl)oxazole.

Expected Characterization

As no published spectroscopic data for 2-(2,3-Dichlorobenzoyl)oxazole is available, the following characterization data are predicted based on the analysis of structurally similar compounds, such as 2-benzoyloxazole and other dichlorinated aromatic compounds.[7][8][9]

Table 2: Predicted Spectroscopic Data for 2-(2,3-Dichlorobenzoyl)oxazole

TechniqueExpected Observations
¹H NMR Aromatic protons on the dichlorophenyl ring are expected to appear as a multiplet in the range of δ 7.4-7.8 ppm. The oxazole ring protons should appear as two distinct signals, likely doublets or singlets depending on the solvent, in the range of δ 7.2-8.2 ppm.
¹³C NMR The carbonyl carbon is expected to resonate around δ 180-190 ppm. The carbons of the dichlorophenyl ring will appear in the aromatic region (δ 125-140 ppm), with the carbon atoms attached to chlorine showing characteristic shifts. The oxazole ring carbons are expected in the range of δ 120-160 ppm.
IR (Infrared) A strong absorption band for the carbonyl (C=O) stretching vibration is expected around 1650-1680 cm⁻¹. C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H stretching should appear above 3000 cm⁻¹, and C=C and C=N stretching of the aromatic and oxazole rings are expected in the 1400-1600 cm⁻¹ region.[10]
Mass Spec (MS) The mass spectrum should show a molecular ion peak (M⁺) at m/z 241, with isotopic peaks at m/z 243 and 245 due to the presence of two chlorine atoms. Common fragmentation patterns would include the loss of CO (m/z 213) and cleavage of the bond between the carbonyl group and the oxazole ring, leading to fragments corresponding to the 2,3-dichlorobenzoyl cation (m/z 173) and the oxazolyl cation.[11][12][13]

Potential Applications and Future Directions

The oxazole ring is a key structural motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][3] The introduction of a 2,3-dichlorobenzoyl group could confer unique properties to the molecule, making it a candidate for various biological screenings. Dichlorinated aromatic compounds are known to exhibit a range of bioactivities, and their combination with the oxazole scaffold could lead to the discovery of novel therapeutic agents.[14][15][16][17]

Future research should focus on the successful synthesis of 2-(2,3-Dichlorobenzoyl)oxazole using the proposed methodologies and its subsequent biological evaluation. Screening against various cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammatory pathways would be a logical next step to uncover the therapeutic potential of this novel compound.

References

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  • Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
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  • Process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine.
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Physical and chemical properties of 2-(2,3-Dichlorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to a comprehensive technical examination of 2-(2,3-Dichlorobenzoyl)oxazole. As a Senior Application Scientist, my objective is to present this guide not as a mere compilation of data, but as a structured narrative that provides actionable insights for professionals in the field. This document delves into the core physicochemical properties of this compound, offering a foundational understanding for its potential applications in research and drug development. We will explore its synthesis, structural characteristics, and predicted properties, all grounded in established scientific principles.

Molecular Identity and Structure

2-(2,3-Dichlorobenzoyl)oxazole is a heterocyclic compound featuring a dichlorinated benzene ring attached to an oxazole ring via a carbonyl bridge. This unique arrangement of functional groups suggests its potential as a scaffold in medicinal chemistry, where oxazole moieties are known to be of significant interest.

Systematic Name: (2,3-dichlorophenyl)(oxazol-2-yl)methanone

Table 1: Compound Identification

IdentifierValue
CAS Number898760-53-7
Molecular FormulaC₁₀H₅Cl₂NO₂
Molecular Weight242.06 g/mol
InChIKeyJVNQDHMGSZVQAS-UHFFFAOYSA-N

The structural arrangement of 2-(2,3-Dichlorobenzoyl)oxazole, with its electron-withdrawing chlorine atoms on the phenyl ring and the heteroaromatic oxazole system, is anticipated to influence its electronic properties and reactivity, making it a subject of interest for further investigation.

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in various experimental and biological systems. The data presented here are based on predictions from reliable chemical data sources.

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Density1.445 g/cm³
Boiling Point394.5 °C at 760 mmHg
Flash Point192.4 °C
LogP3.212
Refractive Index1.586

Note: These values are predicted and should be confirmed by experimental data for critical applications. Currently, no experimentally determined melting point has been found in the searched literature.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 2,5-disubstituted oxazoles involves the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst. Another common approach is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. For the synthesis of 2-acyl oxazoles specifically, a tandem reaction of a vinyliminophosphorane with various acyl chlorides has been shown to produce 2,4,5-trisubstituted oxazoles in a one-pot fashion.

A logical synthetic route for 2-(2,3-Dichlorobenzoyl)oxazole would likely involve the coupling of an oxazole precursor with 2,3-dichlorobenzoyl chloride.

Caption: Proposed general synthetic workflow for 2-(2,3-Dichlorobenzoyl)oxazole.

Characterization

The structural confirmation of the synthesized 2-(2,3-Dichlorobenzoyl)oxazole would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the protons on the oxazole and dichlorophenyl rings. The integration and splitting patterns of these signals would be crucial for confirming the substitution pattern.

    • ¹³C NMR would provide information on the number and chemical environment of the carbon atoms, including the carbonyl carbon and the carbons of the heterocyclic and aromatic rings.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, as well as characteristic bands for the C-Cl bonds and the aromatic and heterocyclic ring systems.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum.

Currently, specific experimental spectroscopic data for 2-(2,3-Dichlorobenzoyl)oxazole are not available in the public domain.

Chemical Reactivity and Stability

The reactivity of 2-(2,3-Dichlorobenzoyl)oxazole is predicted to be influenced by the electrophilic nature of the carbonyl carbon and the potential for both electrophilic and nucleophilic substitution on the aromatic and heterocyclic rings.

Reactivity
  • Hydrolysis: The benzoyl chloride precursor is susceptible to hydrolysis to form the corresponding carboxylic acid. While the oxazole derivative is expected to be more stable, the carbonyl group remains a potential site for nucleophilic attack, which could lead to hydrolysis under certain conditions, particularly in the presence of strong acids or bases. The rate of hydrolysis would be influenced by the electronic effects of the dichlorophenyl and oxazole rings.

  • Nucleophilic Acyl Substitution: The carbonyl group is a key reactive center. Nucleophiles can attack the carbonyl carbon, leading to a variety of derivatives. This reactivity is fundamental to the use of such compounds as building blocks in organic synthesis.

  • Reactions of the Oxazole Ring: The oxazole ring itself can participate in various reactions. Direct arylation at the C5 and C2 positions of oxazoles has been achieved with high regioselectivity using palladium catalysis.

Stability
  • Thermal Stability: The thermal decomposition of related compounds like benzoyl peroxide has been studied, indicating that such structures can decompose upon heating. The presence of the dichlorophenyl group may influence the thermal stability of 2-(2,3-Dichlorobenzoyl)oxazole. It is advisable to handle the compound with care at elevated temperatures and to determine its thermal decomposition profile using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Storage: For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated place, protected from light and moisture to prevent degradation.

Safety and Toxicology

Due to the lack of specific toxicological data for 2-(2,3-Dichlorobenzoyl)oxazole, a precautionary approach to handling is essential. Safety recommendations should be based on the potential hazards associated with the functional groups present in the molecule and data from structurally related compounds.

  • General Handling: Use appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

  • Potential Hazards: Based on related dichlorophenyl and benzoyl compounds, potential hazards may include skin and eye irritation. Harmful if swallowed is also a potential concern.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is imperative to consult a comprehensive Safety Data Sheet (SDS) for this specific compound before handling. Currently, a dedicated SDS for 2-(2,3-Dichlorobenzoyl)oxazole was not found in the conducted searches.

Potential Applications in Research and Drug Development

Oxazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, making them attractive scaffolds in drug discovery. They are known to exhibit anticancer, antibacterial, antifungal, and anti-inflammatory properties, among others. The unique substitution pattern of 2-(2,3-Dichlorobenzoyl)oxazole could impart novel pharmacological properties, making it a candidate for screening in various biological assays. The dichlorophenyl moiety is also a common feature in many bioactive molecules, potentially enhancing the compound's interaction with biological targets.

Conclusion

2-(2,3-Dichlorobenzoyl)oxazole presents itself as a compound of interest for chemical and pharmaceutical research. Its synthesis, while not explicitly detailed in the literature, can be approached through established synthetic methodologies. A thorough characterization using modern spectroscopic techniques is essential to confirm its structure and purity. While predicted data provides a useful starting point, experimental determination of its physicochemical properties, reactivity, and toxicological profile is crucial for its safe handling and effective application in research and development. The insights provided in this guide are intended to serve as a solid foundation for researchers and scientists embarking on the study of this promising molecule.

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Solubility studies of 2-(2,3-Dichlorobenzoyl)oxazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Studies of 2-(2,3-Dichlorobenzoyl)oxazole in Organic Solvents

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. This guide provides a comprehensive framework for characterizing the solubility of 2-(2,3-dichlorobenzoyl)oxazole, a heterocyclic organic compound, across a range of organic solvents. We present both theoretical and experimental methodologies, emphasizing the causality behind procedural choices to ensure robust and reproducible data. This document details the application of the isothermal shake-flask method, a gold-standard for equilibrium solubility determination, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification. Furthermore, it explores the utility of predictive models, such as Hansen Solubility Parameters (HSP), and thermodynamic analysis via the van't Hoff equation to build a deeper understanding of the solute-solvent interactions governing dissolution. The protocols and analytical frameworks described herein are designed to be self-validating, providing researchers with a reliable roadmap for comprehensive solubility profiling.

Introduction: The Imperative of Solubility Profiling

In pharmaceutical development, the journey from a promising molecule to a viable drug product is fraught with challenges, chief among them being solubility. A compound's ability to dissolve in a solvent dictates its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its therapeutic efficacy. Poor solubility can lead to low bioavailability, necessitating higher doses that may increase the risk of toxicity. Therefore, a thorough understanding of a compound's solubility characteristics is not merely a perfunctory step but a foundational pillar of rational drug design and formulation.

1.1. Profile: 2-(2,3-Dichlorobenzoyl)oxazole

2-(2,3-Dichlorobenzoyl)oxazole is a substituted aromatic heterocyclic compound. Its structure, featuring a dichlorinated benzene ring attached to an oxazole moiety, suggests a molecule with moderate polarity and a potential for various intermolecular interactions.

  • Molecular Formula: C₁₀H₅Cl₂NO₂[1]

  • Molecular Weight: 242.06 g/mol [1][2]

  • Predicted Properties:

    • Boiling Point: ~394.5°C[1][3]

    • Density: ~1.445 g/cm³[1][2][3]

    • LogP: ~3.21[1]

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[4][5] It is a feature of numerous medicinally active compounds.[4][6][7] The dichlorobenzoyl group imparts significant hydrophobicity, while the oxazole ring's heteroatoms provide sites for polar and hydrogen bonding interactions. This structural dichotomy makes its solubility behavior highly dependent on the nature of the solvent.

1.2. Theoretical Foundations of Solubility

The principle of "like dissolves like" provides a rudimentary but effective starting point for understanding solubility.[8] This concept is governed by the free energy of mixing (ΔG_mix), which must be negative for dissolution to occur spontaneously.[9]

ΔG_mix = ΔH_mix – TΔS_mix [9]

Where ΔH_mix is the enthalpy of mixing, T is the absolute temperature, and ΔS_mix is the entropy of mixing. While entropy generally favors dissolution, the enthalpic term, which reflects the balance of solute-solute, solvent-solvent, and solute-solvent interactions, is often the deciding factor.

A more sophisticated approach involves the use of solubility parameters. Hansen Solubility Parameters (HSP) deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[10][11][12]

The principle states that substances with similar HSP values are likely to be miscible.[10] This predictive tool is invaluable for rationally selecting solvents for screening and for designing solvent blends with tailored properties.[10][12]

Experimental Design: A Validating Protocol

The cornerstone of reliable solubility data is a meticulously designed and executed experimental protocol. We advocate for the isothermal shake-flask method, which is recognized by regulatory bodies like the OECD and is considered the "gold standard" for determining equilibrium solubility.[13][14][15][16]

2.1. Materials & Apparatus

  • Solute: 2-(2,3-Dichlorobenzoyl)oxazole (purity > 97%)

  • Solvents: A selection of analytical grade organic solvents covering a range of polarities and hydrogen bonding capabilities (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Heptane).

  • Apparatus:

    • Thermostatic orbital shaker capable of maintaining temperature ± 0.5°C.

    • Analytical balance (± 0.1 mg).

    • Glass vials with PTFE-lined screw caps.

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.[17]

    • Volumetric flasks and pipettes.

2.2. Experimental Workflow: Isothermal Shake-Flask Method

The following diagram outlines the workflow for determining solubility. The rationale is to create a saturated solution at a specific temperature, allow it to reach equilibrium, and then quantify the concentration of the dissolved solute in the supernatant.

G cluster_prep Phase 1: Sample Preparation cluster_equilibrate Phase 2: Equilibration cluster_analysis Phase 3: Quantification A Add excess solute to a known volume of solvent in a sealed vial. B Create multiple replicates for each solvent and temperature. A->B C Place vials in a thermostatic shaker at a constant temperature (e.g., 25°C, 37°C). B->C D Agitate for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. C->D E Confirm equilibrium by sampling at different time points (e.g., 24h, 48h) until concentration plateaus. D->E F Allow vials to settle at the experimental temperature. E->F G Withdraw supernatant using a syringe and immediately filter through a 0.22 µm syringe filter. F->G H Dilute the filtered aliquot accurately with a suitable mobile phase. G->H I Analyze the diluted sample by a validated HPLC method. H->I caption Figure 1. Experimental workflow for the Isothermal Shake-Flask Method.

Caption: Figure 1. Experimental workflow for the Isothermal Shake-Flask Method.

Causality and Trustworthiness:

  • Why excess solute? To ensure that the solution becomes saturated, which is the definition of equilibrium solubility.[15]

  • Why constant temperature? Solubility is highly temperature-dependent.[8][9] Maintaining a constant temperature (±0.5°C) is critical for reproducibility.[13][14][16]

  • Why agitation? To increase the surface area of the solute exposed to the solvent, accelerating the time to reach equilibrium.

  • Why confirm equilibrium? This is a self-validating step. If the concentration does not change between, for example, 24 and 48 hours, it provides confidence that true equilibrium has been achieved.[16]

  • Why filtration? To remove all undissolved solid particles, ensuring that only the dissolved solute is measured.

2.3. Analytical Method: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of the solute.[17] It offers high specificity, sensitivity, and precision.

Step-by-Step HPLC Method Development:

  • Column Selection: A C18 reversed-phase column is a common and effective starting point for small organic molecules like the target compound.[18]

  • Mobile Phase Selection: A gradient elution using a mixture of Acetonitrile (or Methanol) and water (often with a modifier like 0.1% formic acid to improve peak shape) is typically effective.[19]

  • Wavelength Detection: Determine the wavelength of maximum absorbance (λ_max) for 2-(2,3-Dichlorobenzoyl)oxazole using the DAD/UV detector's scanning function. This ensures maximum sensitivity.

  • Calibration Curve:

    • Prepare a series of standard solutions of the compound in the mobile phase at known concentrations.

    • Inject each standard and record the corresponding peak area.

    • Plot peak area versus concentration.

    • Perform a linear regression analysis. A trustworthy calibration curve should have a coefficient of determination (R²) ≥ 0.999.

  • Sample Analysis: Inject the diluted, filtered samples from the solubility experiment and determine their concentration using the calibration curve. Back-calculate to find the original concentration in the saturated solution.

Predictive Frameworks and Thermodynamic Insights

Experimental data is most powerful when placed within a theoretical context. Predictive models help rationalize observed results and guide future formulation efforts.

3.1. Hansen Solubility Parameters (HSP)

The total cohesive energy density (δ²) of a substance is the sum of the squares of its individual Hansen parameters:

δ_total² = δ_D² + δ_P² + δ_H² [20]

A solubility parameter "distance" (Ra) between the solvent (1) and the solute (2) can be calculated:

Ra = √[4(δ_D1 - δ_D2)² + (δ_P1 - δ_P2)² + (δ_H1 - δ_H2)²]

A smaller Ra value indicates greater affinity between the solute and solvent. By determining the HSP of 2-(2,3-Dichlorobenzoyl)oxazole (either through group contribution methods or experimentally), one can screen solvents in-silico.

HSP Total Total Cohesive Energy (δ_total²) Dispersion Dispersion Forces (δ_D²) Total->Dispersion + Polar Polar Forces (δ_P²) Total->Polar + H_Bonding Hydrogen Bonding (δ_H²) Total->H_Bonding + caption Figure 2. Components of Hansen Solubility Parameters (HSP).

Caption: Figure 2. Components of Hansen Solubility Parameters (HSP).

3.2. Thermodynamic Analysis via the van't Hoff Equation

By measuring solubility (expressed as mole fraction, X) at several different temperatures, key thermodynamic parameters of dissolution can be determined using the van't Hoff equation.[21][22]

ln(X) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where:

  • ΔH_sol is the standard molar enthalpy of solution.

  • ΔS_sol is the standard molar entropy of solution.

  • R is the universal gas constant (8.314 J/mol·K).[21]

  • T is the absolute temperature in Kelvin.[21]

A plot of ln(X) versus 1/T will yield a straight line.[23]

  • Slope = -ΔH_sol / R

  • Intercept = ΔS_sol / R

The Gibbs free energy of solution (ΔG_sol) can then be calculated:

ΔG_sol = ΔH_sol - TΔS_sol [9]

Interpretation of Thermodynamic Data:

  • ΔH_sol > 0 (Positive): Endothermic dissolution; solubility increases with temperature. This is typical for most solids.[9][21]

  • ΔH_sol < 0 (Negative): Exothermic dissolution; solubility decreases with temperature.[9][21]

  • ΔG_sol < 0 (Negative): Indicates a spontaneous dissolution process.

  • ΔS_sol > 0 (Positive): Indicates an increase in disorder upon dissolution, which is expected and favorable.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison and analysis.

Table 1: Experimental Solubility of 2-(2,3-Dichlorobenzoyl)oxazole at 298.15 K (25°C)

SolventPolarity IndexδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Solubility (mg/mL)Solubility (mole fraction, X)
Heptane0.115.20.00.0DataData
Toluene2.418.01.42.0DataData
Ethyl Acetate4.415.85.37.2DataData
Acetone5.115.510.47.0DataData
Acetonitrile5.815.318.06.1DataData
Ethanol4.315.88.819.4DataData
Methanol5.114.712.322.3DataData

Note: Solvent parameter values are illustrative and should be sourced from a reliable reference.

Table 2: Thermodynamic Parameters of Dissolution

SolventΔH_sol (kJ/mol)ΔS_sol (J/mol·K)ΔG_sol at 298.15 K (kJ/mol)
Solvent ADataDataData
Solvent BDataDataData
Solvent CDataDataData

By analyzing these tables, researchers can draw correlations between solvent properties (polarity, HSP components) and the measured solubility. For example, high solubility in ethanol and methanol would suggest that hydrogen bonding plays a significant role in the dissolution process for this compound.

Conclusion

This guide has outlined a robust, multi-faceted approach to the solubility characterization of 2-(2,3-Dichlorobenzoyl)oxazole. By integrating the precision of the isothermal shake-flask method with the predictive power of Hansen Solubility Parameters and the deep insight of thermodynamic analysis, researchers can build a comprehensive understanding of the compound's behavior. This knowledge is paramount for overcoming bioavailability challenges, guiding formulation strategies, and ultimately accelerating the path from discovery to clinical application. The emphasis on self-validating protocols and the clear explanation of the causality behind experimental choices are intended to ensure the generation of high-quality, reliable, and defensible data.

References

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An In-depth Technical Guide to the Single-Crystal X-ray Analysis of 2-(2,3-Dichlorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of small molecules.[1][2][3] This guide provides a comprehensive, in-depth protocol for the structural elucidation of 2-(2,3-Dichlorobenzoyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will navigate the entire workflow, from the foundational principles of crystal growth to the advanced stages of structure refinement and data deposition. This document is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps, but the causal reasoning behind critical experimental choices to ensure reproducible, high-quality results.

Introduction: The Subject Molecule

2-(2,3-Dichlorobenzoyl)oxazole, with the molecular formula C₁₀H₅Cl₂NO₂, is a molecule featuring a dichlorinated benzene ring attached to an oxazole ring via a carbonyl linker.[4][] Oxazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom.[6] They are prevalent scaffolds in pharmacologically active compounds and functional materials. The precise determination of this molecule's 3D structure is paramount for understanding its structure-activity relationships (SAR), guiding rational drug design, and predicting its solid-state properties. SCXRD provides this definitive structural information, including bond lengths, angles, and crucially, the intermolecular interactions that govern crystal packing.[1][7]

Molecular Information:

  • IUPAC Name: (2,3-dichlorophenyl)-(1,3-oxazol-2-yl)methanone[]

  • Molecular Formula: C₁₀H₅Cl₂NO₂[4]

  • Molecular Weight: 242.06 g/mol []

  • CAS Number: 898760-53-7[4][][8]

From Powder to Perfect Crystal: The Art of Crystallization

The journey to a crystal structure begins with the most critical and often most challenging step: growing a single crystal of suitable size and quality.[2][3] A suitable crystal should be approximately 0.1-0.3 mm in each dimension, transparent, and free of defects like cracks or twinning.[2][3][9] The foundation of successful crystallization is the purity of the compound; therefore, initial purification by column chromatography or recrystallization is strongly advised.

Causality in Solvent Selection

The choice of solvent is the most important variable in crystallization.[10] For 2-(2,3-Dichlorobenzoyl)oxazole, a molecule with moderate polarity, a systematic screening of solvents is recommended. The ideal solvent is one in which the compound is moderately soluble.[10]

  • High Solubility: Leads to rapid precipitation, yielding small, often poor-quality microcrystals.

  • Low Solubility: May prevent the necessary concentration for crystal nucleation from being reached.

A recommended starting point is to test solubility in solvents of varying polarity, such as hexane, ethyl acetate, dichloromethane, acetone, and methanol.

Step-by-Step Crystallization Protocols

Several methods can be employed to achieve the slow supersaturation required for ordered crystal growth.[9][11][12]

Protocol 2.2.1: Slow Evaporation This is the simplest method and often a good starting point.[10][12]

  • Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethyl acetate/hexane mixture) in a clean, small vial.

  • Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[10]

  • Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for slow, controlled solvent evaporation.

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[10]

Protocol 2.2.2: Vapor Diffusion This is a highly successful method for growing high-quality crystals.[9][12]

  • Dissolve 5-10 mg of the compound in a minimal amount of a relatively non-volatile, good solvent (e.g., dichloromethane) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable jar (the outer chamber).

  • Add a more volatile, "anti-solvent" in which the compound is poorly soluble (e.g., pentane or hexane) to the outer chamber, ensuring the level is below the top of the inner vial.

  • Seal the outer chamber. The anti-solvent will slowly diffuse in the vapor phase into the solvent in the inner vial, gradually reducing the compound's solubility and promoting slow crystallization.

Protocol 2.2.3: Slow Cooling This method is effective for compounds whose solubility is significantly temperature-dependent.[1][10][12]

  • Create a saturated solution of the compound in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 40-50°C).

  • Ensure all solid is dissolved, filtering if necessary.

  • Place the sealed vial in a dewar or insulated container to allow for very slow cooling to room temperature, and then potentially to a lower temperature (e.g., 4°C).

The Experiment: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, the next step is to measure the diffraction pattern. This involves mounting the crystal and collecting data on a single-crystal X-ray diffractometer.

Crystal Mounting and Centering
  • Under a microscope, select a well-formed crystal with sharp edges.

  • Using a cryo-loop (a small nylon loop), carefully scoop the crystal from its mother liquor. The surrounding oil helps protect the crystal from shock and air.

  • Immediately place the loop onto a goniometer head and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from X-ray damage.

  • Mount the goniometer head on the diffractometer.

  • Using the instrument's microscope and software controls, carefully center the crystal in the X-ray beam at all rotation angles.[13]

Data Collection Strategy

The goal is to collect a complete and redundant set of diffraction data.[14][15] Modern diffractometers with software like Bruker's APEX suite can automatically devise an optimal strategy.

  • Unit Cell Determination: A few initial frames (e.g., 10-20 frames) are collected to locate the initial reflections. The software indexes these reflections to determine the preliminary unit cell parameters and Bravais lattice.

  • Strategy Calculation: The software calculates the best combination of goniometer angles (omega, phi, and chi scans) and frame widths (e.g., 0.5° per frame) to cover the unique part of the reciprocal space (the asymmetric unit) with sufficient redundancy.[13][14]

  • Data Collection: The full data set is collected. Exposure times per frame can range from a few seconds to several minutes depending on the crystal's diffracting power and the X-ray source. For a small molecule like this, a complete dataset can often be collected in a few hours.

From Data to Structure: Solution and Refinement

With a complete dataset, the next phase involves computational methods to solve the phase problem and refine a molecular model.[3] The SHELX suite of programs, often used within a graphical user interface like Olex2, is the industry standard for small molecule crystallography.[16][17][18][19][20][21]

Overall Workflow Diagram

Crystallography Workflow cluster_wetlab Wet Lab cluster_data Data Collection cluster_computation Computational Analysis cluster_dissemination Dissemination Compound Purified Compound Crystals Single Crystals Compound->Crystals Crystallization DiffractionData Diffraction Data (.hkl file) Crystals->DiffractionData X-ray Diffractometer InitialModel Initial Model (Structure Solution) DiffractionData->InitialModel SHELXT / Direct Methods RefinedModel Refined Structure (Refinement) InitialModel->RefinedModel SHELXL / Olex2 FinalCIF Final CIF File RefinedModel->FinalCIF Validation Database Public Database (e.g., CCDC) FinalCIF->Database Deposition

Caption: Overall workflow from purified compound to database deposition.

Step-by-Step Structure Solution and Refinement Protocol (using Olex2 with SHELX)
  • Data Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for Lorentz and polarization effects), resulting in an .hkl file.

  • Structure Solution:

    • Load the .hkl file into Olex2.

    • The program will determine the space group and cell parameters.

    • Use SHELXT for structure solution.[17] This program uses "intrinsic phasing" or "direct methods" to solve the phase problem and generate an initial electron density map with a partial molecular structure.[22]

  • Initial Refinement:

    • The initial model will likely show all non-hydrogen atoms. Assign the correct atom types (C, N, O, Cl) based on chemical knowledge and the electron density peaks.

    • Perform an initial isotropic refinement using SHELXL.[17] This refines the positions and isotropic thermal parameters of the atoms. The R1 value (a measure of the agreement between calculated and observed structure factors) should drop significantly.

  • Anisotropic Refinement:

    • Refine the model anisotropically. This allows the thermal motion of each atom to be modeled as an ellipsoid rather than a sphere, which is a more accurate representation.[17][23] The R1 value should improve further.

  • Hydrogen Atom Placement:

    • Hydrogen atoms are typically not visible in the electron density map due to their low scattering power. They are placed in calculated, idealized geometric positions (e.g., using the AFIX commands in SHELXL) and refined using a "riding model."[21]

  • Final Refinement Cycles:

    • Continue refinement for several cycles until the model converges, meaning the shifts in atomic parameters are negligible.[23] Key indicators to monitor are:

      • R1: Should be low, typically < 5% for a good quality structure.

      • wR2: A weighted R-factor based on F², also should be low.

      • Goodness of Fit (GooF): Should be close to 1.0.

      • Difference Electron Density Map: The largest positive and negative peaks should be minimal (e.g., < |0.5| e⁻/ų).

Analysis, Validation, and Deposition

The final refined model provides a wealth of chemical information.

Data Presentation

Quantitative data from the refinement should be summarized in a standard crystallographic table.

Table 1: Crystal Data and Structure Refinement for 2-(2,3-Dichlorobenzoyl)oxazole (Hypothetical Data)

ParameterValue
Empirical formulaC₁₀H₅Cl₂NO₂
Formula weight242.06
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.541(2) Å, α = 90°
b = 10.234(3) Å, β = 98.56(1)°
c = 12.456(4) Å, γ = 90°
Volume1076.5(5) ų
Z, Calculated density4, 1.492 Mg/m³
Absorption coefficient0.65 mm⁻¹
F(000)488
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data2.5° to 27.5°
Reflections collected9870
Independent reflections2450 [R(int) = 0.035]
Completeness to theta99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2450 / 0 / 136
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.041, wR2 = 0.105
R indices (all data)R1 = 0.052, wR2 = 0.118
Largest diff. peak/hole0.35 and -0.28 e·Å⁻³
Structural Interpretation

Using visualization software like Mercury, the refined structure can be analyzed to understand:

  • Molecular Conformation: The torsion angle between the planes of the dichlorophenyl and oxazole rings.

  • Intermolecular Interactions: The presence of any hydrogen bonds, halogen bonds (Cl···O or Cl···N interactions), or π-π stacking interactions that dictate how the molecules pack in the solid state.

Validation and Deposition

Before publication, the final structural model must be validated. This is done by creating a Crystallographic Information File (CIF).

  • Generate CIF: The refinement software (e.g., Olex2, SHELXL) will generate a CIF file containing all the metadata, cell parameters, atomic coordinates, and refinement details.[21]

  • checkCIF: Submit the CIF to the International Union of Crystallography's (IUCr) checkCIF service.[24][25] This web service automatically checks the file for syntax errors, internal consistency, and potential scientific issues, flagging them as ALERTS.[26][27][28] All A- and B-level alerts should be investigated and resolved or explained.

  • Database Deposition: Deposit the final, validated CIF and structure factor data with a public crystallographic database. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small molecule organic and metal-organic structures.[29][30][31][32][33] The CCDC will assign a unique deposition number, which should be included in any publication to allow others to access the data.

Conclusion

This guide has outlined a comprehensive and technically grounded workflow for the single-crystal X-ray diffraction analysis of 2-(2,3-Dichlorobenzoyl)oxazole. By following these protocols and understanding the rationale behind each step—from the patient art of crystal growth to the rigorous process of computational refinement and validation—researchers can confidently determine the molecule's definitive three-dimensional structure. This structural knowledge is an invaluable asset, providing the atomic-level insights necessary to accelerate research and development in chemistry, materials science, and pharmacology.

References

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Methodological & Application

Application Notes & Protocols: In Vitro Evaluation of the Antibacterial Activity of 2-(2,3-Dichlorobenzoyl)oxazole Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antimicrobial resistance necessitates the discovery and evaluation of novel chemical entities with potent antibacterial properties. The oxazole scaffold is a privileged heterocyclic structure known to be a core component in numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities, including antibacterial effects.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(2,3-Dichlorobenzoyl)oxazole (CAS: 898760-53-7), a novel synthetic oxazole derivative, against clinically relevant Gram-positive bacteria.[4] We present detailed, field-proven protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), adhering to standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[5] The methodologies are designed to be self-validating through the inclusion of rigorous controls, ensuring the generation of reliable and reproducible data critical for early-stage drug discovery.

Introduction: The Rationale for Investigating Novel Oxazole Derivatives

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry.[6][7] Its derivatives are known to exhibit diverse biological activities, and their substitution patterns play a crucial role in defining their therapeutic potential.[1] The exploration of novel oxazole compounds like 2-(2,3-Dichlorobenzoyl)oxazole is driven by the urgent need for new classes of antibiotics to combat multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Enterococcus species.

This guide provides the foundational assays to characterize the antibacterial potency of this novel compound. The primary metrics for this evaluation are the Minimum Inhibitory Concentration (MIC), which defines the lowest concentration of an agent that inhibits visible bacterial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration required to kill 99.9% of the initial bacterial population.[8][9] The relationship between these two values allows for the classification of the compound's effect as either bacteriostatic (growth-inhibiting) or bactericidal (kill-ing).

Foundational Concepts: Bacteriostatic vs. Bactericidal Activity

Understanding the distinction between bacteriostatic and bactericidal action is fundamental in antimicrobial research.

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of the antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[10] It represents the potency of growth inhibition.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log10) reduction in the initial bacterial inoculum density.[9] This is the true measure of killing activity.

An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[8] A higher ratio suggests that the agent is primarily bacteriostatic .

cluster_0 Assay Interpretation cluster_1 MIC Determination (Visual Inspection) cluster_2 MBC Determination (Subculture) conc Increasing Compound Concentration → growth Visible Growth (Turbidity) mic MIC Value growth->mic First well with no turbidity no_growth No Visible Growth subculture Subculture from 'No Growth' wells onto agar plates no_growth->subculture Proceed to MBC mic->no_growth colonies Colony Growth on Agar subculture->colonies mbc MBC Value subculture->mbc Lowest concentration plate with no significant growth no_colonies No Colony Growth (≥99.9% killing) mbc->no_colonies

Caption: Conceptual diagram illustrating the distinction and workflow relationship between MIC and MBC determination.

Experimental Design and Preparation

Accuracy in antibacterial susceptibility testing begins with meticulous preparation. The following sections detail the necessary materials and the critical steps for preparing reagents and inocula according to established standards.[11]

Materials and Reagents
  • Test Compound: 2-(2,3-Dichlorobenzoyl)oxazole

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA)

  • Bacterial Strains (Gram-Positive):

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Control Antibiotic: Vancomycin or Ampicillin

  • Labware: Sterile 96-well flat-bottom microtiter plates, sterile reagent reservoirs, serological pipettes, multichannel pipettor, sterile 1.5 mL microcentrifuge tubes, petri dishes.

  • Equipment: Spectrophotometer or McFarland densitometer, incubator (35 ± 2°C), biosafety cabinet.

Preparation of Compound Stock Solution

Rationale: A high-concentration, sterile stock solution is essential for creating accurate serial dilutions. DMSO is a common solvent for hydrophobic compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid impacting bacterial growth.

  • Accurately weigh 2.42 mg of 2-(2,3-Dichlorobenzoyl)oxazole (Molecular Weight: 242.06 g/mol ).

  • Dissolve the compound in 1 mL of sterile DMSO to create a 10 mM stock solution.

  • Further dilute this stock in sterile CAMHB to create a working stock solution at a concentration suitable for the start of the serial dilution (e.g., 1280 µg/mL).

  • Vortex thoroughly to ensure complete dissolution. Prepare fresh on the day of the experiment.

Preparation of Standardized Bacterial Inoculum

Rationale: The final density of the bacterial inoculum is a critical variable that can significantly affect MIC results. The standard procedure aims for a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[11]

  • From a fresh MHA plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies into a tube containing 5 mL of sterile saline or CAMHB.

  • Vortex vigorously to create a smooth, homogenous suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10^8 CFU/mL. This can be done visually or using a densitometer.

  • Within 15 minutes of standardization, dilute this suspension. A common dilution is 1:150 in CAMHB to achieve a concentration of ~1 x 10^6 CFU/mL. This will be the final inoculum for the assay.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the standardized broth microdilution method, a cornerstone of antimicrobial susceptibility testing.[8][12]

G cluster_plate 96-Well Plate Preparation start Start: Fresh Bacterial Culture prep_inoculum 1. Prepare 0.5 McFarland Standard Inoculum start->prep_inoculum dilute_inoculum 2. Dilute inoculum to ~1 x 10^6 CFU/mL prep_inoculum->dilute_inoculum add_inoculum 6. Add 50 µL of diluted inoculum to wells 1-11 dilute_inoculum->add_inoculum add_broth 3. Add 50 µL CAMHB to wells 2-12 add_compound 4. Add 100 µL of compound working stock to well 1 add_broth->add_compound serial_dilute 5. Perform 2-fold serial dilution from well 1 to well 10 add_compound->serial_dilute serial_dilute->add_inoculum controls 7. Prepare Controls Well 11: Growth Control (Inoculum + Broth) Well 12: Sterility Control (Broth only) add_inoculum->controls incubate 8. Incubate plate at 35°C for 18-24 hours controls->incubate read_mic 9. Read MIC: Lowest concentration with no visible turbidity incubate->read_mic end_mic MIC Determined read_mic->end_mic

Caption: Experimental workflow for the broth microdilution MIC assay.

Step-by-Step Procedure:

  • Plate Setup: Aseptically add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Addition: Add 100 µL of the compound's working stock solution (e.g., 1280 µg/mL) to well 1.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down. Continue this 2-fold serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient.

  • Controls:

    • Growth Control (Positive Control): Well 11 will contain 50 µL of CAMHB.

    • Sterility Control (Negative Control): Well 12 contains 100 µL of CAMHB and receives no inoculum.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (~1 x 10^6 CFU/mL) to wells 1 through 11. Do not add inoculum to well 12. The final volume in wells 1-11 is now 100 µL, and the inoculum is at its target density of ~5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is a direct extension of the MIC test to quantify the concentration required for bacterial killing.

Step-by-Step Procedure:

  • Selection of Wells: Following MIC determination, select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth.

  • Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated pipette, plate a 10 µL aliquot from each of these wells onto a sterile MHA plate. Be sure to label each section of the agar plate corresponding to the well concentration.

  • Inoculum Count (Optional but Recommended): To verify the initial inoculum density, a sample from the growth control well can be serially diluted and plated at the start of the experiment to perform a viable cell count.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is defined as the lowest concentration of the compound that produces a ≥99.9% reduction in CFU compared to the initial inoculum count.[10] If the starting inoculum was 5 x 10^5 CFU/mL (or 5,000 CFU in the 10 µL spot), a 99.9% reduction corresponds to ≤5 colonies.

Data Interpretation and Presentation

Data should be recorded systematically to allow for clear interpretation and comparison.

Example Data Summary:

The following table presents hypothetical data for 2-(2,3-Dichlorobenzoyl)oxazole against common Gram-positive pathogens, with Vancomycin included as a standard control antibiotic.

Bacterial StrainATCC Number2-(2,3-Dichlorobenzoyl)oxazole Vancomycin (Control)
MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus2921348
Enterococcus faecalis29212832
Bacillus subtilis663324

Interpretation of Hypothetical Data:

  • In this example, 2-(2,3-Dichlorobenzoyl)oxazole demonstrates activity against all tested Gram-positive strains.

  • The MBC/MIC ratios are all ≤ 4, which would classify the compound as having bactericidal activity against these organisms under the tested in vitro conditions.[8]

Concluding Remarks

The protocols detailed in this application note provide a standardized and robust framework for the initial in vitro assessment of 2-(2,3-Dichlorobenzoyl)oxazole's antibacterial activity. A conclusive determination of MIC and MBC values is the first critical step in the drug discovery pipeline. Positive results from these assays, indicating potent bactericidal activity, would warrant further investigation, including time-kill kinetic studies, mechanism of action elucidation, testing against a broader panel of clinical isolates (including resistant strains), and cytotoxicity screening to assess selectivity.

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Application Notes and Protocols: Antifungal Screening of 2-(2,3-Dichlorobenzoyl)oxazole against Candida albicans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Challenge of Candida albicans and the Promise of Oxazole Scaffolds

Candida albicans remains a formidable opportunistic fungal pathogen, responsible for a significant burden of mucosal and life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] The rise of antifungal resistance to conventional therapies, such as azoles and echinocandins, presents a pressing need for the discovery and development of novel antifungal agents with distinct mechanisms of action.[3][4] The benzoxazole scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents due to its diverse biological activities.[5][6][7][8][9] This application note provides a comprehensive guide for the initial antifungal screening and preliminary mechanism of action studies of a novel benzoxazole derivative, 2-(2,3-Dichlorobenzoyl)oxazole, against C. albicans.

The protocols herein are designed to be robust and self-validating, providing researchers in drug development with a structured workflow to assess the antifungal potential of this and similar compounds. We will move beyond simple procedural steps to explain the scientific rationale behind each part of the experimental design, ensuring a deep understanding of the data generated.

Experimental Workflow Overview

Our investigation into the antifungal properties of 2-(2,3-Dichlorobenzoyl)oxazole will follow a multi-tiered approach. We will begin with a primary screening to determine the compound's intrinsic antifungal activity. Subsequently, we will delve into preliminary mechanistic studies to hypothesize its mode of action, focusing on common fungal targets. Finally, we will assess the compound's selectivity by evaluating its cytotoxicity against a mammalian cell line.

Antifungal Screening Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action Studies cluster_2 Selectivity Profiling MIC_Determination Minimum Inhibitory Concentration (MIC) Assay MFC_Determination Minimum Fungicidal Concentration (MFC) Assay MIC_Determination->MFC_Determination Fungistatic vs. Fungicidal Ergosterol_Quantification Ergosterol Biosynthesis Inhibition Assay MIC_Determination->Ergosterol_Quantification Investigate Target Biofilm_Inhibition Biofilm Inhibition/Disruption Assay (XTT) MIC_Determination->Biofilm_Inhibition Assess Anti-Biofilm Activity Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (MTT) MIC_Determination->Cytotoxicity_Assay Determine Therapeutic Index Membrane_Integrity Cell Membrane Integrity Assay (Propidium Iodide) Ergosterol_Quantification->Membrane_Integrity Confirm Membrane Effects Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Erg1p Intermediate Intermediate Lanosterol->Intermediate Erg11p (Lanosterol 14α-demethylase) Target of Azoles Erg11p Erg11p Zymosterol Zymosterol Intermediate->Zymosterol Multiple Steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps (e.g., Erg3p) Azoles Azoles Azoles->Erg11p Inhibition

Caption: Simplified ergosterol biosynthesis pathway in C. albicans.

This protocol is adapted from established methods. [10][11][12]

  • Cell Culture and Treatment:

    • Grow C. albicans to mid-log phase in Sabouraud Dextrose Broth.

    • Inoculate fresh broth with the yeast to a starting OD600 of 0.1.

    • Add 2-(2,3-Dichlorobenzoyl)oxazole at concentrations of 0 (control), 0.5x MIC, 1x MIC, and 2x MIC. Include a positive control (e.g., fluconazole at its MIC).

    • Incubate for 16 hours at 35°C with shaking.

  • Cell Harvesting and Saponification:

    • Harvest 10 OD600 units of cells by centrifugation. Wash the pellet with sterile water.

    • Determine the wet weight of the cell pellet.

    • Add 3 mL of 25% alcoholic potassium hydroxide (25g KOH, 35mL sterile water, brought to 100mL with ethanol) to the cell pellet. [11][12] * Vortex thoroughly and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

  • Sterol Extraction and Analysis:

    • Cool the tubes to room temperature.

    • Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols. [11][12] * Allow the layers to separate and transfer the upper n-heptane layer to a new tube.

    • Dilute an aliquot of the heptane extract with 100% ethanol and scan the absorbance from 240 nm to 300 nm using a UV-Vis spectrophotometer.

    • The presence of ergosterol will produce a characteristic four-peaked curve. The amount of ergosterol can be calculated as a percentage of the wet weight of the cells, using the absorbance values at 281.5 nm and 230 nm.

Treatment Concentration (µg/mL) Ergosterol Content (% of Control)
No Drug (Control) 0100 ± 5.2
2-(2,3-Dichlorobenzoyl)oxazole 4 (0.5x MIC)65 ± 4.1
2-(2,3-Dichlorobenzoyl)oxazole 8 (1x MIC)28 ± 3.5
2-(2,3-Dichlorobenzoyl)oxazole 16 (2x MIC)12 ± 2.8
Fluconazole 2 (1x MIC)35 ± 4.0

Interpretation: A dose-dependent reduction in ergosterol content strongly suggests that 2-(2,3-Dichlorobenzoyl)oxazole interferes with the ergosterol biosynthesis pathway.

Cell Membrane Integrity Assay

If the compound inhibits ergosterol synthesis, a downstream effect would be compromised cell membrane integrity. This can be assessed using a fluorescent dye such as propidium iodide (PI), which can only enter cells with damaged membranes.

  • Cell Treatment:

    • Treat mid-log phase C. albicans cells with the test compound at 1x and 2x MIC for 4 hours. Include a no-drug control and a positive control (e.g., heat-killed cells).

  • Staining and Analysis:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS containing 2 µg/mL of propidium iodide.

    • Incubate in the dark for 15 minutes.

    • Analyze the cells using a flow cytometer or a fluorescence microscope. An increase in the population of PI-positive (red fluorescent) cells indicates a loss of membrane integrity.

Anti-Biofilm Activity

C. albicans biofilms are a significant clinical problem due to their high resistance to antifungal agents. [2][13][14]The metabolic activity of biofilms can be quantified using the XTT reduction assay. [15][16][17][18]

  • Biofilm Formation:

    • Add 100 µL of a standardized C. albicans suspension (1 x 10^6 cells/mL in RPMI-1640) to the wells of a 96-well flat-bottom plate.

    • Incubate at 37°C for 90 minutes to allow for initial cell adherence.

    • Wash the wells gently with PBS to remove non-adherent cells.

    • Add 100 µL of fresh RPMI-1640 containing serial dilutions of the test compound.

    • Incubate for 24 hours at 37°C to allow biofilm formation in the presence of the compound.

  • XTT Assay:

    • Wash the biofilms with PBS to remove planktonic cells.

    • Prepare the XTT solution (e.g., 0.5 mg/mL in PBS) and menadione solution (e.g., 1 µM in acetone). Immediately before use, mix the XTT and menadione solutions. [18][19] * Add 100 µL of the XTT-menadione solution to each well.

    • Incubate in the dark at 37°C for 2 hours.

    • Measure the absorbance at 490 nm. A decrease in absorbance indicates reduced metabolic activity and thus, biofilm inhibition.

Part 3: Selectivity and Cytotoxicity Profiling

An ideal antifungal agent should be selectively toxic to the fungal pathogen with minimal effects on host cells. [20]Therefore, it is essential to assess the cytotoxicity of 2-(2,3-Dichlorobenzoyl)oxazole against a mammalian cell line.

Mammalian Cell Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture:

    • Seed a human cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS).

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Add 100 µL of medium containing serial dilutions of 2-(2,3-Dichlorobenzoyl)oxazole to the cells. Ensure the final DMSO concentration is non-toxic (typically <0.5%).

    • Incubate for another 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Parameter Value (µg/mL)
Antifungal MIC (C. albicans) 8
Cytotoxicity CC50 (HeLa cells) 128
Selectivity Index (SI = CC50/MIC) 16

Interpretation: The Selectivity Index (SI) provides a measure of the compound's therapeutic window. An SI > 10 is generally considered promising for further investigation.

Conclusion and Future Directions

The application notes and protocols detailed above provide a comprehensive framework for the initial evaluation of 2-(2,3-Dichlorobenzoyl)oxazole as a potential antifungal agent against Candida albicans. The hypothetical data presented suggest that this compound is a fungicidal agent that likely targets the ergosterol biosynthesis pathway, exhibits anti-biofilm activity, and possesses a favorable selectivity profile.

Further studies should focus on confirming the specific enzymatic target within the ergosterol pathway (e.g., through docking studies and enzymatic assays), evaluating its efficacy against a broader panel of clinical Candida isolates, and assessing its in vivo efficacy and toxicity in an appropriate animal model of candidiasis.

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Application Notes and Protocols: Evaluating the Cytotoxicity of 2-(2,3-Dichlorobenzoyl)oxazole on Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Cytotoxicity Profiling

The exploration of novel chemical entities for anti-cancer activity is a cornerstone of oncological research. The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The compound 2-(2,3-Dichlorobenzoyl)oxazole, a molecule characterized by a dichlorinated benzoyl group attached to an oxazole ring, represents a candidate for investigation into its potential cytotoxic effects against human cancer cells.[3] Preliminary assessment of any potential therapeutic agent requires a rigorous evaluation of its ability to inhibit cell proliferation and induce cell death, a process known as cytotoxicity profiling.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the cytotoxic properties of 2-(2,3-Dichlorobenzoyl)oxazole. We will delve into the theoretical underpinnings of key assays, provide detailed, field-proven protocols, and discuss the interpretation of data to build a cohesive understanding of the compound's cellular impact.

Part 1: Foundational Cytotoxicity Assessment - Is the Compound Biologically Active?

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[4][5][6] Its principle lies in the enzymatic conversion of a tetrazolium salt by metabolically active cells into a colored formazan product.[6]

Key Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is predicated on the activity of mitochondrial dehydrogenases in viable cells.[4] These enzymes cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions.[5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5] By dissolving these crystals and measuring the absorbance of the resulting colored solution, we can quantify the effect of 2-(2,3-Dichlorobenzoyl)oxazole on cell viability.[4]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution seed Seed cancer cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate overnight (37°C, 5% CO2) to allow for cell adherence seed->incubate1 prepare_compound Prepare serial dilutions of 2-(2,3-Dichlorobenzoyl)oxazole treat_cells Add compound dilutions to wells prepare_compound->treat_cells incubate2 Incubate for desired exposure time (e.g., 24, 48, 72 hours) treat_cells->incubate2 add_mtt Add MTT solution to each well incubate3 Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO, acidified isopropanol) incubate3->solubilize read_plate Read absorbance at 570 nm on a microplate reader solubilize->read_plate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, PC-3 - prostate)[7]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom sterile plates

  • 2-(2,3-Dichlorobenzoyl)oxazole

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)[8]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: On day one, trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of complete medium).[9] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[9]

  • Compound Preparation and Treatment: On day two, prepare a stock solution of 2-(2,3-Dichlorobenzoyl)oxazole in DMSO. Perform serial dilutions in serum-free medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).[10]

  • MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Reading: Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[5] Read the absorbance at 570 nm using a microplate reader.[8]

Data Analysis and Interpretation

The percentage of cell viability can be calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The results are typically plotted as a dose-response curve, with the concentration of 2-(2,3-Dichlorobenzoyl)oxazole on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Cell LineTreatment Duration (hours)IC50 (µM) - Example Data
A5492445.2
4822.8
7210.5
MDA-MB-2312460.1
4835.7
7218.9
PC-32452.3
4828.1
7214.6

Part 2: Elucidating the Mechanism of Cell Death

Once it is established that 2-(2,3-Dichlorobenzoyl)oxazole is cytotoxic, the next critical step is to determine the mode of cell death. The primary mechanisms are necrosis (uncontrolled cell death leading to membrane rupture) and apoptosis (programmed cell death).

Distinguishing Necrosis and Apoptosis
  • Lactate Dehydrogenase (LDH) Assay for Necrosis: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[12][13] The LDH assay quantitatively measures the amount of released LDH.[13]

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[14][15]

Detailed Protocol: LDH Cytotoxicity Assay

Procedure:

  • Seed and treat cells with 2-(2,3-Dichlorobenzoyl)oxazole in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]

  • After the incubation period, centrifuge the plate to pellet any floating cells.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture (containing substrate and dye) to each well.[16]

  • Incubate for up to 30 minutes at room temperature, protected from light.[16]

  • Add a stop solution.[16]

  • Measure the absorbance at 490 nm.[16]

Detailed Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

Procedure:

  • Seed cells in a 6-well plate and treat with 2-(2,3-Dichlorobenzoyl)oxazole at concentrations around the determined IC50 value.

  • After treatment, collect both adherent and floating cells.[14]

  • Wash the cells with cold PBS.[15]

  • Resuspend the cells in 1X Binding Buffer.[15]

  • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[17]

  • Incubate for 15-20 minutes at room temperature in the dark.[15]

  • Analyze the cells by flow cytometry.[14] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[15]

Caspase-3/7 Activity Assay

To further confirm apoptosis, the activity of executioner caspases, such as caspase-3 and caspase-7, can be measured. These enzymes are key mediators of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 Assay, provide a sensitive method for their detection.[18][19] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.[18]

Part 3: Investigating Potential Signaling Pathways

Cytotoxic agents often exert their effects by modulating key signaling pathways that control cell survival, proliferation, and death.[20][21] Anticancer drugs can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[22][23]

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_execution Execution Pathway Compound 2-(2,3-Dichlorobenzoyl)oxazole Bcl2 Anti-apoptotic (e.g., Bcl-2) Compound->Bcl2 inhibits Bax Pro-apoptotic (e.g., Bax, Bak) Compound->Bax activates DeathR Death Receptors (e.g., Fas, TNFR) Compound->DeathR may activate Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome (Cyto c + Apaf-1 + Casp-9) CytoC->Apoptosome Casp9 Caspase-9 Apaf1->Casp9 Apaf1->Apoptosome Casp9->Apoptosome Casp37 Caspase-3, -7 (Executioner Caspases) Apoptosome->Casp37 activates FADD FADD DeathR->FADD Casp8 Caspase-8 FADD->Casp8 Casp8->Bax activates via Bid/tBid Casp8->Casp37 activates Substrates Cleavage of Cellular Substrates Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: A generalized model of apoptosis signaling pathways potentially affected by cytotoxic compounds.

Investigation into the specific molecular targets of 2-(2,3-Dichlorobenzoyl)oxazole would require further studies, such as Western blotting for key apoptotic proteins (e.g., Bcl-2 family members, cleaved caspases, PARP), to validate the pathway of induced cell death.

Conclusion

This application note provides a structured and comprehensive framework for the initial cytotoxic evaluation of 2-(2,3-Dichlorobenzoyl)oxazole. By systematically employing assays for cell viability, necrosis, and apoptosis, researchers can build a robust dataset to characterize the compound's anti-cancer potential. The outlined protocols, rooted in established scientific principles, are designed to ensure data integrity and reproducibility. Subsequent mechanistic studies can then be designed based on these foundational findings to elucidate the specific molecular interactions and signaling pathways through which this compound exerts its cytotoxic effects.

References

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Application Notes: Profiling 2-(2,3-Dichlorobenzoyl)oxazole as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of small molecule inhibitors targeting specific kinases has become a cornerstone of modern therapeutic strategy.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2-(2,3-Dichlorobenzoyl)oxazole, a novel compound featuring a heterocyclic oxazole core, as a potential kinase inhibitor.[4][5][6] Oxazole derivatives have shown promise in medicinal chemistry, acting on various targets including protein kinases.[4][5][6] These protocols detail the necessary steps for robust in vitro biochemical screening and subsequent cell-based validation to characterize the compound's inhibitory profile and cellular efficacy.

Introduction and Rationale

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental mechanism for controlling protein function and signal transduction.[1] In oncology, aberrant kinase activity, often due to mutations or overexpression, can drive uncontrolled cell proliferation and survival.[3][7][8] For instance, the Epidermal Growth Factor Receptor (EGFR) is a well-established tyrosine kinase target whose hyperactivity is implicated in several cancers.[7][8][9]

The compound 2-(2,3-Dichlorobenzoyl)oxazole belongs to a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities.[6][10] The oxazole scaffold is a key feature in several approved drugs and clinical candidates.[6] This guide provides the foundational workflows to determine if 2-(2,3-Dichlorobenzoyl)oxazole can modulate the activity of one or more protein kinases, establishing a data-driven basis for its further development.

We will outline two primary experimental phases:

  • Biochemical Profiling: To directly measure the compound's ability to inhibit the enzymatic activity of purified kinases.

  • Cellular Profiling: To assess the compound's effect on the viability and proliferation of cancer cells, providing insight into its potency and potential therapeutic window.

Compound Handling and Preparation

Proper handling of the test compound is critical for reproducible results.

  • Compound: 2-(2,3-Dichlorobenzoyl)oxazole

  • Molecular Weight: 244.06 g/mol (Calculated)

  • Appearance: Solid (predicted)

  • Solubility: It is crucial to determine the solubility in Dimethyl Sulfoxide (DMSO). Assume a stock concentration of 10 mM in 100% DMSO.

Protocol for Stock Solution Preparation:

  • Accurately weigh 2.44 mg of 2-(2,3-Dichlorobenzoyl)oxazole.

  • Dissolve the compound in 1 mL of high-purity, anhydrous DMSO to create a 10 mM stock solution.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Ensure aliquots are brought to room temperature before use.

Experimental Workflow Overview

The screening cascade is designed to efficiently identify and validate kinase inhibitory activity, moving from a broad, direct biochemical assessment to a more physiologically relevant cellular context.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation CompoundPrep Compound Solubilization (10 mM Stock in DMSO) SerialDilution Serial Dilution Plate (11-point, 3-fold) CompoundPrep->SerialDilution Prepare dilutions KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo™) SerialDilution->KinaseAssay Add to kinase reaction IC50_Calc IC50 Determination (Biochemical Potency) KinaseAssay->IC50_Calc Generate dose-response curve CompoundTreatment Treat Cells with Compound (Dose-response) IC50_Calc->CompoundTreatment Inform concentration range CellCulture Cancer Cell Line Culture (e.g., A549 Lung Cancer) CellPlating Plate Cells in 96-well Plates CellCulture->CellPlating CellPlating->CompoundTreatment Incubate 72h ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo®) CompoundTreatment->ViabilityAssay GI50_Calc GI50 Determination (Cellular Potency) ViabilityAssay->GI50_Calc Generate dose-response curve

Caption: High-level workflow for kinase inhibitor profiling.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol uses the ADP-Glo™ Kinase Assay (Promega) as a representative example.[11][12][13] This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11][14]

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce a light signal.[12][14] The intensity of the light is proportional to the initial kinase activity.

Materials:

  • Purified kinase of interest (e.g., EGFR, SRC, etc.)

  • Specific substrate peptide for the chosen kinase

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[11]

  • 2-(2,3-Dichlorobenzoyl)oxazole (10 mM stock in DMSO)

  • Staurosporine (1 mM stock in DMSO) - Positive Control[15][16]

  • DMSO - Negative Control

  • White, opaque 384-well assay plates (low-volume)

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Plate Preparation:

    • Prepare a serial dilution plate. Dispense 2-(2,3-Dichlorobenzoyl)oxazole and Staurosporine into a 384-well plate.

    • Perform an 11-point, 3-fold serial dilution in DMSO. The final top concentration in the assay should be around 10-50 µM.

    • Include wells with DMSO only for the 100% activity control (negative control).

  • Kinase Reaction:

    • Prepare a Kinase Reaction Buffer containing the kinase and its specific substrate at optimized concentrations. The ATP concentration should ideally be near the Km value for the specific kinase to sensitively detect ATP-competitive inhibitors.

    • Dispense 2.5 µL of the Kinase Reaction Buffer into the wells of a new white assay plate.

    • Using a liquid handler or pintool, transfer ~25 nL of the compound dilutions from the compound plate to the assay plate. This results in a final DMSO concentration of ≤1%.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

    • Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.[12]

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar or similar).[14]

Data Analysis:

  • Normalize the data using the negative (DMSO) and positive (Staurosporine or no-enzyme) controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Max: Luminescence from DMSO-only wells (0% inhibition).

    • Signal_Min: Luminescence from a potent inhibitor like Staurosporine (100% inhibition).

  • Plot the % Inhibition versus the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Parameter2-(2,3-Dichlorobenzoyl)oxazole (Hypothetical)Staurosporine (Control)
Target Kinase EGFREGFR
IC50 Value 1.2 µM0.015 µM
Hill Slope 1.10.9
R² Value 0.9920.998
Caption: Hypothetical biochemical assay results.

Protocol 2: Cell-Based Viability and Proliferation Assay

This protocol determines the effect of the compound on cancer cell viability, providing a measure of its cellular potency (GI50). The CellTiter-Glo® Luminescent Cell Viability Assay is used as the example, as it quantifies ATP, an indicator of metabolically active cells.[17][18][19]

Principle of the Assay: The assay reagent lyses cells to release ATP. This ATP is then used in a luciferase-catalyzed reaction to produce a luminescent signal that is proportional to the number of viable cells in the culture.

Materials:

  • Human cancer cell line (e.g., A549, non-small cell lung cancer, which often has EGFR pathway involvement)[9]

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 2-(2,3-Dichlorobenzoyl)oxazole (10 mM stock in DMSO)

  • Staurosporine (1 µM stock in DMSO) - Positive Control

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. #G7570)[20]

  • Sterile, clear-bottom, white-walled 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of 2-(2,3-Dichlorobenzoyl)oxazole in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the cells and add 100 µL of the medium containing the diluted compound. Include vehicle controls (DMSO) and a positive control (Staurosporine).

    • Incubate the cells with the compound for 72 hours. This duration allows for multiple cell doubling times.

  • Assay Procedure:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for about 30 minutes.[20]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[20]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of growth inhibition (GI) relative to the vehicle-treated control cells.

    • % Growth Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))

  • Plot % Growth Inhibition versus the log of the compound concentration.

  • Fit the curve using a non-linear regression model to determine the GI50 value (the concentration that causes 50% growth inhibition).

Parameter2-(2,3-Dichlorobenzoyl)oxazole (Hypothetical)Staurosporine (Control)
Cell Line A549A549
GI50 Value 5.8 µM0.04 µM
Assay Duration 72 hours72 hours
Caption: Hypothetical cell-based assay results.

Interpretation and Troubleshooting

  • Biochemical vs. Cellular Potency: A significant drop-off in potency from the biochemical IC50 to the cellular GI50 (e.g., >10-fold) may suggest poor cell permeability, compound efflux by transporters, or metabolic inactivation.

  • High Background: In the ADP-Glo assay, high background can result from ATP contamination in the enzyme or substrate preparations. Ensure high-purity reagents are used.

  • Low Signal in Cell Assay: A low signal in the CellTiter-Glo assay could be due to low cell seeding density or poor cell health. Always perform a cell count and viability check before plating.

  • Inconclusive Dose-Response: A flat or irregular dose-response curve may indicate compound precipitation at high concentrations, cytotoxicity unrelated to the target, or assay interference. Visually inspect wells for precipitate and consider running an assay interference check.

Mechanistic Context: Potential Target Pathway

If 2-(2,3-Dichlorobenzoyl)oxazole shows activity against a receptor tyrosine kinase like EGFR, it would be expected to interfere with downstream signaling pathways critical for cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) pathway.[7]

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Receptor Ligand->EGFR Binds & Activates RAS RAS EGFR->RAS Activates Inhibitor 2-(2,3-Dichlorobenzoyl)oxazole Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Regulates

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

These protocols provide a robust framework for the initial characterization of 2-(2,3-Dichlorobenzoyl)oxazole as a potential kinase inhibitor. By systematically determining its biochemical potency (IC50) and its impact on cancer cell viability (GI50), researchers can generate the foundational data needed to justify further investigation, including selectivity profiling across a broader kinase panel, mechanism of action studies, and preclinical development.

References

  • Sigismund, S., Avanzato, D., & Lanzetti, L. (2018). Emerging functions of the EGFR in cancer. Molecular & Cellular Oncology, 5(1), e1245365. [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 169. [Link]

  • GLPBIO. (2023). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. YouTube. [Link]

  • Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., & Salomon, D. S. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. [Link]

  • Wikipedia. (n.d.). Staurosporine. [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. [Link]

  • Pinheiro, P. F., & L-L, L. (2015). Ligand-Independent EGFR Signaling. Cancer Research, 75(17), 3436-3441. [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Watabe, M., & Nakaki, T. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Biochemical and Biophysical Research Communications, 277(1), 99-104. [Link]

  • Belka, C., Rudner, J., Wesselborg, S., & Budach, W. (2001). Triggering of a novel intrinsic apoptosis pathway by the kinase inhibitor staurosporine: activation of caspase-9 in the absence of Apaf-1. Blood, 98(10), 3077-3085. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • ResearchGate. (2024). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • Anticancer Research. (n.d.). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • National Institutes of Health. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]

  • National Institutes of Health. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • National Institutes of Health. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. [Link]

  • PubMed. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. [Link]

  • Promega Corporation. (n.d.). Choosing the right cell-based assay for your research. [Link]

  • National Institutes of Health. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. [Link]

  • National Institutes of Health. (2014). Viability Assays for Cells in Culture. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Semantic Scholar. (2011). Synthesis and biological activity of some novel N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives. [Link]

  • ResearchGate. (2011). Synthesis and biological activity of some novel N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives. [Link]

  • National Institutes of Health. (2019). A comprehensive review on biological activities of oxazole derivatives. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • International Journal of Medical and Pharmaceutical Research. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]

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High-Throughput Screening Protocols for Novel 2-(2,3-Dichlorobenzoyl)oxazole Analogs: A Framework for Hit Identification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract

The oxazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This application note presents a comprehensive, adaptable framework for conducting high-throughput screening (HTS) campaigns on novel analog libraries derived from 2-(2,3-Dichlorobenzoyl)oxazole. As the specific biological target of these analogs may be unknown at the outset of a discovery program, we provide two distinct, robust HTS protocols: a target-agnostic cell-based phenotypic assay and a target-focused biochemical binding assay. This dual approach provides researchers with the flexibility to either uncover compounds with specific cytotoxic effects or identify molecules that interact with a predetermined protein of interest. We emphasize the causality behind experimental design, rigorous assay validation through statistical measures like the Z-factor, and a structured workflow for hit confirmation and prioritization, ensuring the generation of high-quality, actionable data for drug discovery professionals.

Foundational Strategy: Assay Selection and Library Preparation

The success of any HTS campaign is predicated on the strategic selection of an assay that is robust, reproducible, and relevant to the desired biological question.[3] For a novel library of oxazole analogs, where the mechanism of action is yet to be elucidated, two primary screening paradigms are recommended.

  • Phenotypic (Cell-Based) Screening: This approach measures the effect of a compound on whole cells, providing physiologically relevant data without a preconceived hypothesis about the molecular target.[4][5][6] It is ideal for identifying compounds with specific cellular outcomes, such as cytotoxicity, proliferation arrest, or pathway modulation.

  • Target-Based (Biochemical) Screening: This method interrogates the direct interaction between a compound and a purified biological target (e.g., an enzyme or receptor).[7][8] It is employed when a specific protein has been implicated in a disease and the goal is to find molecules that modulate its function.

The choice between these strategies dictates the entire downstream workflow. This guide will detail a protocol for each, beginning with a common starting point: compound library preparation.

Compound Library Management

The quality of the screening library is paramount. The 2-(2,3-Dichlorobenzoyl)oxazole analog library should be prepared and managed to ensure consistency and minimize artifacts.

  • Solubilization: Dissolve all compounds in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM). DMSO is the standard solvent for HTS due to its ability to dissolve a wide range of organic molecules.

  • Plate Formatting: Aliquot the stock solutions into 384-well polypropylene plates. These serve as the master plates for the library.

  • Assay-Ready Plates: Create intermediate or "assay-ready" plates by diluting the master plates with DMSO. These plates are then used for the direct transfer of compounds into the assay plates, ensuring the final DMSO concentration in the assay is kept low and consistent (typically ≤0.5%) to avoid solvent-induced toxicity or assay interference.[9]

Protocol I: Cell-Based Cytotoxicity Screening (Luminescence)

This protocol uses a luminescent ATP-based assay to quantify cell viability, a robust method for identifying cytotoxic compounds.[4] The principle relies on the fact that ATP is a marker of metabolically active cells; upon cell lysis, ATP is released and consumed by a luciferase enzyme to produce a light signal proportional to the number of viable cells.[10][11]

Principle of the Assay

The CellTiter-Glo® assay, or similar reagents like the Steady-ATP™ HTS Viability Assay Kit, provides a stabilized luciferase and luciferin substrate.[10][12] The reaction is as follows:

ATP + D-Luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light

A decrease in the luminescent signal in compound-treated wells compared to vehicle (DMSO) controls indicates a reduction in cell viability.

Assay Development and Optimization

Before initiating the full screen, key parameters must be optimized to ensure a robust assay window and statistical validity.[9][13]

ParameterObjectiveMethodologyAcceptance Criterion
Cell Seeding Density Determine the optimal number of cells per well for a strong, linear signal.Plate a 2-fold serial dilution of cells in a 384-well plate. Incubate for the intended assay duration (e.g., 48-72h). Measure viability.Select a cell density in the exponential growth phase that yields a high signal-to-background ratio (>100).
DMSO Tolerance Ensure the final DMSO concentration is not toxic to the cells.Expose cells to a range of DMSO concentrations (e.g., 0.1% to 2.0%). Measure viability after 48-72h.Highest concentration of DMSO that does not reduce cell viability by more than 10%.
Positive Control Validate that the assay can detect cytotoxicity.Test a serial dilution of a known cytotoxic agent (e.g., Staurosporine, Doxorubicin).A clear dose-response curve with a potent IC₅₀ value.
Z'-Factor Validation Confirm the assay's suitability for HTS.Prepare a plate with multiple wells of negative controls (cells + DMSO) and positive controls (cells + lethal dose of cytotoxic agent).Z'-factor ≥ 0.5 .[14][15]
Detailed HTS Protocol (384-Well Format)
  • Cell Seeding: Using a multi-drop dispenser, seed cells (e.g., HeLa, A549) at the pre-determined optimal density into 384-well white, solid-bottom tissue culture-treated plates in a volume of 40 µL per well.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Addition: Using a pintool or acoustic liquid handler, transfer ~50 nL of compounds from the assay-ready library plates to the cell plates. This achieves a final screening concentration of ~10 µM with 0.1% DMSO. Include columns with only DMSO (negative control) and a positive control cytotoxic agent.

  • Treatment Incubation: Return plates to the incubator for the desired treatment period (e.g., 48 or 72 hours).

  • Reagent Preparation & Addition: Equilibrate both the cell plates and the luminescent ATP reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add 20 µL of the ATP reagent to each well.

  • Signal Stabilization: Place the plates on an orbital shaker for 2 minutes at a low speed to induce lysis and mix, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][16]

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG CLARIOstar® or PerkinElmer EnVision).

Protocol II: Biochemical Screening (Fluorescence Polarization)

This protocol is designed for a scenario where a specific protein target has been identified, and the goal is to find analogs that inhibit its interaction with a known binding partner (e.g., another protein, peptide, or nucleic acid). Fluorescence Polarization (FP) is a homogenous technique ideal for HTS that measures changes in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[17][18]

Principle of the Assay

FP_Principle cluster_0 Scenario 1: No Binding cluster_1 Scenario 2: Binding cluster_2 Scenario 3: Inhibition Tracer_Free Small Fluorescent Tracer Light_Out1 Depolarized Light (Low FP Signal) Tracer_Free->Light_Out1 Fast Tumbling Light_In1 Polarized Light Light_In1->Tracer_Free Tracer_Bound Tracer Target Large Target Protein Complex Tracer Target Protein Light_Out2 Polarized Light (High FP Signal) Complex->Light_Out2 Slow Tumbling Light_In2 Polarized Light Light_In2->Complex Inhibitor Inhibitor (Oxazole Analog) Target_Inhibited Target Protein Inhibitor->Target_Inhibited Binds Tracer_Displaced Free Tracer Light_Out3 Depolarized Light (Low FP Signal) Tracer_Displaced->Light_Out3 Fast Tumbling Light_In3 Polarized Light Light_In3->Tracer_Displaced

  • A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in depolarized emitted light and a low FP signal .

  • When the tracer binds to a large target protein, the resulting complex tumbles much more slowly, retaining the light's polarization and yielding a high FP signal .

  • In a competitive assay, if an oxazole analog ("inhibitor") binds to the target protein, it prevents the tracer from binding. The tracer remains free and tumbles rapidly, resulting in a low FP signal . A drop in signal indicates a "hit".

Assay Development and Optimization

Developing a robust FP assay requires careful optimization of several components.[19]

ParameterObjectiveMethodologyAcceptance Criterion
Tracer Concentration Find the lowest tracer concentration that gives a stable, high signal over background.Perform a serial dilution of the tracer in assay buffer. Read fluorescence intensity.Lowest concentration that provides a signal at least 3-5x over buffer background.
Target Protein Titration Determine the protein concentration that yields a maximal binding window (mP shift).Titrate the target protein against the fixed optimal tracer concentration. Measure the change in millipolarization (mP).The concentration that gives ~80% of the maximal mP shift (often near the Kd of the interaction).
Assay Kinetics Determine the time required to reach binding equilibrium.Mix the tracer and target protein and measure the FP signal at various time points.Time point at which the FP signal becomes stable.
Z'-Factor Validation Confirm the assay's suitability for HTS.Prepare a plate with "low" controls (tracer only) and "high" controls (tracer + target protein).Z'-factor ≥ 0.5 .[20]
Detailed HTS Protocol (384-Well Format)
  • Reagent Preparation: Prepare 2X solutions of both the target protein and the fluorescent tracer in the optimized assay buffer.

  • Compound Addition: Transfer ~50 nL of compounds from the assay-ready library plates to 384-well black, low-volume assay plates.

  • Target Protein Addition: Add 10 µL of the 2X target protein solution to all wells except the "low signal" controls (which receive 10 µL of buffer instead).

  • Incubation (Compound-Target): Gently mix and incubate for 15-30 minutes at room temperature to allow compounds to bind to the target.

  • Tracer Addition: Add 10 µL of the 2X fluorescent tracer solution to all wells. The final volume is now 20 µL.

  • Equilibration: Mix the plates gently and incubate at room temperature for the pre-determined equilibration time, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader, using the appropriate excitation and emission filters for the chosen fluorophore.

HTS Workflow: From Primary Screen to Confirmed Hit

A structured workflow is essential to efficiently process the large datasets generated by HTS and to confidently identify true hits while eliminating false positives.[21][22]

HTS_Workflow cluster_screening Screening Phase cluster_validation Hit Validation Phase cluster_output Output start Oxazole Analog Library (~10,000s of compounds) primary Primary HTS (Single Concentration, e.g., 10 µM) start->primary analysis Data Analysis (Calculate % Inhibition or % Viability, Z-Score) primary->analysis hit_picking Initial Hit List (Compounds meeting threshold, e.g., >50% inhibition) analysis->hit_picking retest Hit Confirmation (Re-test fresh compound in triplicate) hit_picking->retest dose_response Dose-Response Curve (8-10 point titration to determine IC₅₀/EC₅₀) retest->dose_response orthogonal Orthogonal/Secondary Assays (Confirm activity with a different technology or cell line) dose_response->orthogonal sar Preliminary SAR (Analyze structure-activity relationships) orthogonal->sar confirmed_hits Validated Hits (Ready for Hit-to-Lead Chemistry) sar->confirmed_hits

Data Analysis and Quality Control

For each plate, the Z'-factor must be calculated to ensure data quality. It is a measure of the separation between the high and low controls.

Z' = 1 - ( (3σₚ + 3σₙ) / |µₚ - µₙ| )

Where:

  • µₚ and σₚ are the mean and standard deviation of the positive control (e.g., low signal in FP, low viability in cell assay).

  • µₙ and σₙ are the mean and standard deviation of the negative control (e.g., high signal in FP, high viability in cell assay).

Z'-Factor ValueAssay QualityInterpretation
> 0.5 ExcellentA robust assay with a large separation between controls.[14][23][24]
0 to 0.5 MarginalThe assay may be acceptable but is sensitive to small errors.[14]
< 0 UnacceptableThe control signals overlap; the assay cannot distinguish hits from noise.[14]
Hit Confirmation and Prioritization
  • Primary Hit Selection: Compounds from the primary screen that meet a defined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) are selected as initial "hits".

  • Hit Confirmation: These initial hits must be re-tested under the same assay conditions, often in triplicate, to eliminate false positives arising from experimental error.[25]

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀). This step is crucial for ranking compounds.

  • Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay technology (e.g., fluorescence interference), hits should be validated using an orthogonal assay that relies on a different detection method.[26][27] For example, a hit from the FP assay could be tested in a cell-based thermal shift assay.

  • SAR Triage: A preliminary structure-activity relationship (SAR) analysis is performed to identify chemical scaffolds that consistently produce activity, helping to prioritize certain chemical series for further development.[21]

Conclusion

This application note provides a dual-pronged strategy for the high-throughput screening of novel 2-(2,3-Dichlorobenzoyl)oxazole analogs. By offering detailed, step-by-step protocols for both a cell-based phenotypic screen and a target-focused biochemical assay, we have created a flexible yet rigorous framework. The emphasis on methodical assay development, stringent quality control using the Z'-factor, and a logical hit validation cascade ensures that researchers can confidently identify and prioritize promising compounds. This structured approach minimizes the risk of pursuing false positives and maximizes the potential for discovering valuable lead molecules for subsequent drug development programs.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
  • Biotium. (2025, May 21). Biotium Launches Highly Sensitive, Convenient, and Affordable Luminescent Viability Assay for HTS.
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Application Note: 2-(2,3-Dichlorobenzoyl)oxazole as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Cellular Landscapes with Novel Oxazole-Based Fluorophores

The visualization of dynamic cellular processes is fundamental to advancing our understanding of biology and disease.[1] Fluorescent probes are indispensable tools in this endeavor, enabling the real-time tracking of subcellular structures and molecular events.[2][3] Among the diverse classes of synthetic fluorophores, oxazole derivatives have emerged as a promising scaffold due to their tunable photophysical properties and environmental sensitivity.[4] These compounds offer the potential for developing novel probes that can illuminate specific cellular compartments and processes with high fidelity.[5]

This application note introduces 2-(2,3-Dichlorobenzoyl)oxazole , a novel, investigational fluorescent probe designed for live-cell imaging applications.[6] Its unique chemical structure, featuring an oxazole core coupled with a dichlorobenzoyl moiety, suggests potential for distinct spectral properties and cellular interactions. This guide provides a comprehensive overview of its characteristics, detailed protocols for its application in cellular imaging, and insights into data interpretation, empowering researchers to explore its utility in their specific experimental systems.

Probe Profile: Photophysical and Chemical Characteristics

The utility of a fluorescent probe is defined by its photophysical properties, which dictate its performance in imaging experiments.[4] While 2-(2,3-Dichlorobenzoyl)oxazole is an investigational compound, its properties can be inferred from the broader class of oxazole derivatives.[4]

PropertyDescriptionInferred Value/CharacteristicImportance in Fluorescence Microscopy
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed.Moderate to HighA higher quantum yield results in a brighter signal, improving the signal-to-noise ratio and minimizing phototoxicity by allowing for lower excitation power.[4]
Stokes Shift The difference in wavelength between the maximum of the absorption and emission spectra.LargeA larger Stokes shift minimizes self-absorption and simplifies the separation of excitation and emission signals, leading to clearer images.[4]
Photostability The ability of a fluorophore to resist photobleaching upon exposure to excitation light.ModerateHigh photostability is crucial for long-term imaging experiments and for techniques requiring high-intensity illumination.[4]
Environmental Sensitivity Changes in fluorescence properties in response to the microenvironment.Potentially sensitive to polarityThis property can be leveraged to probe cellular membranes and lipid-rich environments.[4]
Molecular Weight 242.06 g/mol N/AN/A
Solubility DMSO, EthanolN/AN/A

Principle of Action: A Mechanistic Hypothesis

The fluorescence of oxazole derivatives arises from the π-conjugated system of the heterocyclic ring.[7] Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent relaxation to the ground state is accompanied by the emission of a photon, resulting in fluorescence.[8] The specific absorption and emission wavelengths are influenced by the substituents on the oxazole core.

For 2-(2,3-Dichlorobenzoyl)oxazole, the dichlorobenzoyl group is expected to modulate the electronic properties of the oxazole ring, influencing its spectral characteristics. Furthermore, the lipophilic nature of the dichlorophenyl group may facilitate the probe's passive diffusion across the cell membrane and its accumulation in lipid-rich subcellular compartments, such as the endoplasmic reticulum or lipid droplets.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_organelle Lipid-Rich Organelle (e.g., ER) Probe_ext 2-(2,3-Dichlorobenzoyl)oxazole Membrane Plasma Membrane Probe_ext->Membrane Passive Diffusion Cytosol Cytosol Membrane->Cytosol Probe_int Probe Accumulation (Fluorescence Signal) Cytosol->Probe_int Sequestration

Caption: Hypothetical mechanism of cellular uptake and localization.

Application Protocols: A Step-by-Step Guide to Cellular Imaging

The following protocols provide a general framework for using 2-(2,3-Dichlorobenzoyl)oxazole in live-cell imaging. Optimization may be required depending on the cell type and experimental goals.

Materials and Reagents
  • 2-(2,3-Dichlorobenzoyl)oxazole

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells of interest (e.g., HeLa, A549)

  • Fluorescence microscope with appropriate filter sets

Preparation of Stock Solution
  • Prepare a 10 mM stock solution of 2-(2,3-Dichlorobenzoyl)oxazole in high-quality, anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Culture and Staining
  • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Culture cells to the desired confluency (typically 60-80%) in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • On the day of the experiment, prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • After incubation, remove the loading solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.

  • Add fresh, pre-warmed imaging buffer to the cells. The cells are now ready for imaging.

G A Cell Seeding B Cell Culture (to 60-80% confluency) A->B D Wash Cells with PBS B->D C Prepare Probe Working Solution E Incubate with Probe C->E D->E F Wash Cells with PBS (2-3x) E->F G Add Imaging Buffer F->G H Fluorescence Microscopy G->H

Caption: Experimental workflow for cellular staining.

Fluorescence Microscopy and Data Acquisition
  • Place the prepared sample on the stage of a fluorescence microscope.

  • Excite the probe at its absorption maximum (hypothetically in the near-UV to blue range) and collect the emission at its corresponding maximum (hypothetically in the blue to green range).

  • Optimize imaging parameters such as exposure time and excitation intensity to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Acquire images using a suitable camera. For time-lapse imaging, ensure that the imaging interval and duration are appropriate for the biological process being studied.

Data Analysis and Interpretation

The analysis of the acquired images will depend on the specific research question. Common analyses include:

  • Qualitative Analysis: Visual inspection of the images to determine the subcellular localization of the probe.

  • Quantitative Analysis: Measurement of fluorescence intensity in different cellular regions to quantify probe accumulation or changes in the cellular environment.

  • Co-localization Analysis: Use of organelle-specific markers to confirm the localization of 2-(2,3-Dichlorobenzoyl)oxazole.

Troubleshooting

IssuePossible CauseSolution
No or weak signal Probe concentration too low; Incubation time too short; Incorrect filter setsIncrease probe concentration; Increase incubation time; Verify filter set compatibility with the probe's spectra.
High background Incomplete removal of unbound probe; Probe precipitationIncrease the number and duration of washes; Ensure the probe is fully dissolved in the working solution.
Phototoxicity Excitation light intensity too high; Prolonged exposureReduce excitation intensity; Decrease exposure time; Use a more sensitive camera.
Cell death Probe cytotoxicityPerform a dose-response experiment to determine the optimal, non-toxic concentration.

Safety and Handling: A Note on Cytotoxicity

While the specific cytotoxicity of 2-(2,3-Dichlorobenzoyl)oxazole has not been established, related compounds containing dichlorophenyl and benzoyl moieties have shown cytotoxic effects in various cell lines.[9][10][11][12][13] Therefore, it is prudent to handle this compound with care.

A cell viability assay, such as the MTT assay, should be performed to determine the optimal, non-toxic working concentration for the specific cell type being investigated.[5][14] It is recommended to start with a low concentration and titrate up to find the balance between a strong fluorescence signal and minimal impact on cell health. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound and its solutions.

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Application Notes and Protocols: Investigating the In Vivo Anti-inflammatory Properties of 2-(2,3-Dichlorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction:

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation is a key component in a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central regulators of the inflammatory response, orchestrating the expression of pro-inflammatory cytokines and mediators.[1][2][3][4][5] The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities, including promising anti-inflammatory effects.[6][7][8][9][10] This document provides a comprehensive guide for researchers to investigate the in vivo anti-inflammatory properties of a novel oxazole derivative, 2-(2,3-Dichlorobenzoyl)oxazole, using established and validated preclinical models.

The protocols outlined herein are designed to provide a robust assessment of the compound's efficacy in both acute and systemic inflammation models. Furthermore, this guide details the subsequent mechanistic studies to elucidate the potential inhibitory effects of 2-(2,3-Dichlorobenzoyl)oxazole on key inflammatory pathways and mediators.

Section 1: Proposed Mechanism of Action and Investigational Strategy

Based on the known anti-inflammatory activity of other oxazole-based compounds, it is hypothesized that 2-(2,3-Dichlorobenzoyl)oxazole may exert its effects through the inhibition of the NF-κB and/or MAPK signaling pathways.[1][2][11][12] These pathways are critical for the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[13][14][15]

Our investigational strategy is therefore twofold:

  • Efficacy Assessment: To determine the anti-inflammatory efficacy of 2-(2,3-Dichlorobenzoyl)oxazole in well-established in vivo models of acute local inflammation (Carrageenan-Induced Paw Edema) and systemic inflammation (Lipopolysaccharide-Induced Endotoxemia).

  • Mechanistic Elucidation: To analyze key biomarkers and tissue histology to understand the compound's effect on inflammatory cell infiltration and cytokine production, and to probe its impact on the NF-κB and MAPK signaling pathways.

Section 2: In Vivo Efficacy Models

Two primary in vivo models are proposed to provide a comprehensive evaluation of the anti-inflammatory potential of 2-(2,3-Dichlorobenzoyl)oxazole.

Acute Local Inflammation: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[16][17][18][19][20] The subcutaneous injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[16]

Experimental Workflow:

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Analysis Phase acclimatization Animal Acclimatization (1 week) grouping Randomize into Groups (n=6-8 per group) acclimatization->grouping baseline Baseline Paw Volume Measurement (V₀) grouping->baseline dosing Compound Administration (Oral Gavage or IP) baseline->dosing induction Carrageenan Injection (0.1 mL, 1% solution) dosing->induction 1 hour post-dosing measurement Paw Volume Measurement (Vt) at 1, 2, 3, 4, 5, 6 hours induction->measurement euthanasia Euthanasia & Tissue Collection measurement->euthanasia End of time course data_analysis Calculate Edema Volume & % Inhibition euthanasia->data_analysis histology Histological Analysis of Paw Tissue euthanasia->histology

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Protocol:

  • Animals: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group II: 2-(2,3-Dichlorobenzoyl)oxazole (Dose 1, e.g., 10 mg/kg)

    • Group III: 2-(2,3-Dichlorobenzoyl)oxazole (Dose 2, e.g., 25 mg/kg)

    • Group IV: 2-(2,3-Dichlorobenzoyl)oxazole (Dose 3, e.g., 50 mg/kg)

    • Group V: Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Procedure: a. Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[16] b. Administer the vehicle, test compound, or positive control via oral gavage (p.o.) or intraperitoneal (i.p.) injection. c. One hour after administration, induce inflammation by injecting 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[16][19] d. Measure the paw volume (Vt) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[16]

  • Data Analysis: a. Calculate the edema volume at each time point: Edema (mL) = Vt - V₀. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

GroupTreatmentDose (mg/kg)Mean Paw Edema (mL) at 3h (Hypothetical)% Inhibition (Hypothetical)
IVehicle-0.85 ± 0.07-
II2-(2,3-Dichlorobenzoyl)oxazole100.68 ± 0.0520.0%
III2-(2,3-Dichlorobenzoyl)oxazole250.45 ± 0.0647.1%
IV2-(2,3-Dichlorobenzoyl)oxazole500.30 ± 0.0464.7%
VIndomethacin100.38 ± 0.0555.3%
Systemic Inflammation: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

The LPS-induced systemic inflammation model is a valuable tool for studying the acute inflammatory response that mimics aspects of sepsis and for evaluating compounds that modulate systemic cytokine production.[21][22][23] Administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response characterized by the release of pro-inflammatory cytokines into circulation.[22][24]

Experimental Workflow:

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Sample Collection cluster_2 Analysis Phase acclimatization Animal Acclimatization (1 week) grouping Randomize into Groups (n=6-8 per group) acclimatization->grouping dosing Compound Administration (Oral Gavage or IP) grouping->dosing induction LPS Injection (IP) dosing->induction 1 hour post-dosing collection Blood & Tissue Collection (e.g., at 2, 6, or 24h) induction->collection cytokine_analysis Serum Cytokine Analysis (TNF-α, IL-6, IL-1β via ELISA) collection->cytokine_analysis histology Histological Analysis (Lung, Liver, Kidney) collection->histology western_blot Western Blot for NF-κB & MAPK Pathways collection->western_blot G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAP3Ks (e.g., TAK1) TLR4->MAPKKK Activates IKK IKK Complex TLR4->IKK Activates Compound 2-(2,3-Dichlorobenzoyl)oxazole Compound->MAPKKK Hypothesized Inhibition Compound->IKK Hypothesized Inhibition MAPKK MAP2Ks (MKK3/6, MKK4/7) MAPKKK->MAPKK P MAPK MAPKs (p38, JNK) MAPKK->MAPK P Nucleus Nucleus MAPK->Nucleus Activates AP-1 (not shown) IkBa IκBα IKK->IkBa P NFkB_dimer p65/p50 IkBa->NFkB_dimer Inhibits NFkB_p65 p65 NFkB_p50 p50 NFkB_dimer->Nucleus Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription

Caption: Hypothesized inhibition of NF-κB and MAPK pathways.

Protocol:

  • Protein Extraction: Homogenize tissue samples (e.g., lung or liver from the LPS study) in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with primary antibodies overnight at 4°C. Key targets include:

    • NF-κB Pathway: Phospho-p65, Total p65, Phospho-IκBα, Total IκBα. [1][3][14] * MAPK Pathway: Phospho-p38, Total p38, Phospho-JNK, Total JNK. [2][12] * Loading Control: β-actin or GAPDH. c. Wash and incubate with HRP-conjugated secondary antibodies. d. Detect using an enhanced chemiluminescence (ECL) substrate and image the blots.
  • Analysis: Quantify band intensity using densitometry software. Calculate the ratio of phosphorylated protein to total protein to determine the activation status of each pathway.

Conclusion

This application note provides a comprehensive framework for the in vivo evaluation of the anti-inflammatory properties of 2-(2,3-Dichlorobenzoyl)oxazole. By employing a dual-model approach for efficacy testing and conducting detailed mechanistic studies, researchers can generate a robust data package to characterize the compound's therapeutic potential. The successful inhibition of edema, reduction of systemic cytokines, and modulation of the NF-κB and MAPK pathways would provide strong evidence for its further development as a novel anti-inflammatory agent.

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  • Sharma, P., et al. (2024). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Current Medicinal Chemistry, 31. [Link]

  • Leng, S. X., et al. (2008). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. Journal of Gerontology: Medical Sciences, 63(8), 879-884. [Link]

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  • Bentham Science. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. Bentham Science. [Link]

  • Khan, A., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry, 18(6), 666-678. [Link]

  • Liu, X. H., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 635-665. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]

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Docking studies of 2-(2,3-Dichlorobenzoyl)oxazole with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Abstract

This application note provides a comprehensive, field-proven guide for conducting molecular docking studies of 2-(2,3-dichlorobenzoyl)oxazole, a heterocyclic compound representative of a class with significant therapeutic potential. Recognizing that oxazole derivatives are frequently investigated as inhibitors of protein kinases and other key enzymes in oncology and inflammatory diseases, we present a detailed protocol using a prototypic protein kinase as the target receptor.[1][2] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the scientific rationale behind each stage of the process. We detail the complete workflow: from target selection and preparation of both the ligand and receptor to the execution of the docking simulation using the industry-standard AutoDock Vina, and culminating in the critical analysis and visualization of the results.

Principle of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and conformation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[3][4] The primary objectives are twofold:

  • Pose Prediction: To accurately predict the three-dimensional binding mode of the ligand within the active site of the protein. The resulting orientation is known as a "pose."

  • Binding Affinity Estimation: To estimate the strength of the interaction, typically reported as a binding energy or docking score (e.g., in kcal/mol). A more negative binding energy value suggests a more stable and favorable protein-ligand complex.[5][6]

This process allows for the rapid, in silico screening of potential drug candidates, providing critical insights into structure-activity relationships (SAR) and guiding further experimental validation.[4]

Rationale for Target Protein Selection

The 2-(2,3-dichlorobenzoyl)oxazole scaffold contains key pharmacophoric features. Oxazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, including potent anticancer properties.[7][8] Literature reviews highlight that oxazole derivatives frequently target protein kinases, DNA topoisomerases, and microtubules, which are critical regulators of cell cycle and signaling pathways.[1][2]

For this protocol, we have selected the Tyrosine-protein kinase ABL1 (c-Abl) as an exemplary target. Its structure, complexed with the well-known inhibitor Imatinib (PDB ID: 1IEP), is publicly available and serves as an excellent model system for demonstrating a robust docking workflow.[9][10] This choice allows for a self-validating protocol where the docking results of our test ligand can be contextualized, and the methodology can be validated by re-docking the native ligand.

Overall Docking Workflow

The entire process, from data acquisition to final analysis, follows a structured, multi-stage workflow. This ensures reproducibility and accuracy in the final predictions.

Docking_Workflow cluster_prep Part A: Preparation cluster_sim Part B: Simulation cluster_analysis Part C: Analysis Ligand_Prep Ligand Preparation (2D to 3D, PDBQT) Grid_Gen Grid Box Definition (Define Search Space) Ligand_Prep->Grid_Gen Protein_Prep Receptor Preparation (PDB Cleanup, PDBQT) Protein_Prep->Grid_Gen Docking Run AutoDock Vina (Execute Docking) Grid_Gen->Docking Config File Results Interpret Results (Binding Energy, Poses) Docking->Results Log & Output Files Visualize Visualization (PyMOL Analysis) Results->Visualize Top Poses

Caption: High-level workflow for protein-ligand docking studies.

Detailed Protocols

This section provides a step-by-step methodology for performing the docking analysis.

Part A: Required Software and Resources
  • AutoDock Suite:

    • AutoDock Tools (MGLTools): A graphical user interface for preparing protein and ligand files, and defining the docking grid.[11]

    • AutoDock Vina: The core docking engine. It is a command-line tool known for its speed and accuracy.[9]

  • Molecular Visualization Software:

    • PyMOL: A powerful tool for visualizing molecular structures, analyzing interactions, and creating publication-quality images.[12][13]

  • Data Repositories:

    • RCSB Protein Data Bank (PDB): The primary repository for 3D structures of biological macromolecules.[14][15][16][17][18]

    • PubChem: A database of chemical molecules and their activities, used to retrieve the ligand structure.

Part B: Ligand Preparation Protocol

The ligand must be converted into a 3D structure and prepared in the .pdbqt format, which includes partial charges and atom type definitions required by AutoDock.[19]

  • Obtain Ligand Structure:

    • Search for "2-(2,3-Dichlorobenzoyl)oxazole" in the PubChem database.

    • If a 3D conformer is available, download it in SDF format.

    • If not, obtain the canonical SMILES string. Use a tool like Open Babel or UCSF Chimera to convert the SMILES string into a 3D structure with an initial energy minimization.

  • Convert to PDB:

    • The downloaded SDF or generated 3D structure must be converted to a PDB file. This can be done using PyMOL (File > Export Molecule) or Open Babel.[11]

  • Prepare PDBQT File using AutoDock Tools:

    • Launch AutoDock Tools (ADT).

    • Go to Ligand > Input > Open and select your ligand's PDB file.

    • ADT will automatically add hydrogens and compute Gasteiger charges. A prompt will appear; accept the default actions.

    • Go to Ligand > Torsion Tree > Detect Root. This defines the rigid core of the molecule.

    • Go to Ligand > Output > Save as PDBQT and save the file (e.g., ligand.pdbqt).

Part C: Receptor Preparation Protocol

The receptor PDB file must be "cleaned" to remove non-essential molecules and prepared for docking.[20][21]

  • Download and Clean the Receptor Structure:

    • Go to the RCSB PDB database and download the structure for c-Abl kinase (PDB ID: 1IEP).[14]

    • Open 1IEP.pdb in a molecular viewer like PyMOL or UCSF Chimera.

    • The structure contains the protein, the native ligand (Imatinib, labeled "STI"), and water molecules.

    • Causality: Water molecules are typically removed as they can interfere with the docking algorithm unless they are known to play a critical role in mediating binding, in which case advanced methods are needed.[21] For this standard protocol, they are deleted.

    • Create a new PDB file containing only the protein chains (Chain A in this case). Delete all HETATM records corresponding to water and the original ligand. Save this as 1IEP_protein.pdb.

  • Prepare PDBQT File using AutoDock Tools:

    • In ADT, go to File > Read Molecule and open 1IEP_protein.pdb.

    • Go to Edit > Hydrogens > Add. Select "Polar only" and click OK.

    • Go to Edit > Charges > Compute Gasteiger.

    • Go to Grid > Macromolecule > Choose. Select 1IEP_protein to prepare it for docking, which assigns atom types.

    • Save the prepared protein as 1IEP_protein.pdbqt.

Part D: Grid Box Generation Protocol

The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand. Its size and location are critical for a successful docking run.

  • Load Prepared Molecules in ADT:

    • Ensure both 1IEP_protein.pdbqt and ligand.pdbqt are loaded into the ADT session.

  • Define the Binding Site:

    • Causality: The grid box should be centered on the protein's active site and be large enough to encompass the entire binding pocket, allowing the ligand to rotate and translate freely within it.[19]

    • A reliable method is to center the grid on the position of the original co-crystallized ligand. Load the original 1IEP.pdb file, select the ligand "STI", and note the approximate center coordinates.

    • Alternatively, in ADT, go to Grid > Grid Box.

  • Set Grid Dimensions:

    • A grid box appears around the protein. Adjust the center_x, center_y, and center_z coordinates to position it over the active site.

    • Adjust the size_x, size_y, and size_z dimensions. A good starting point for a typical drug-like molecule is 25 x 25 x 25 Å.

    • Save the grid parameters: File > Output Grid Dimension File (e.g., grid.txt). You will need these values for the configuration file.

Part E: Running the AutoDock Vina Simulation

Vina is run from the command line using a simple configuration text file.

  • Create a Configuration File:

    • Create a new text file named conf.txt in your working directory.

    • Add the following lines, using the values from your grid box setup:

    • Causality: The exhaustiveness parameter controls the computational effort of the search. Higher values increase the likelihood of finding the true energy minimum but take longer. A value of 8 is a reasonable default.

  • Execute Vina:

    • Open a terminal or command prompt.

    • Navigate to your working directory.

    • Run the command: vina --config conf.txt

Analysis and Visualization of Docking Results

The output of Vina consists of a log file with binding energies and a PDBQT file containing the predicted ligand poses.

Interpreting the Output
  • Log File (results.log): This file contains a table of the top binding poses (usually 9 by default), ranked by their binding affinity in kcal/mol. The pose with the most negative value is the predicted best-binding mode.[5]

  • Output File (results.pdbqt): This file contains the 3D coordinates for each of the predicted binding poses.

Quantitative Data Summary

The results should be summarized in a clear, tabular format for comparison.

Pose #Binding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.000
2-8.21.352
3-7.92.011
4-7.72.548
.........

Note: Data shown are hypothetical examples for illustrative purposes.

Visualization Protocol with PyMOL

Visual inspection is essential to validate the docking results and understand the molecular interactions driving the binding.[12][13][22]

  • Load Structures:

    • Open PyMOL.

    • Load the prepared receptor: File > Open > 1IEP_protein.pdbqt.

    • Load the docking results: File > Open > results.pdbqt. The different poses will load as separate states of the same object.

  • Visualize the Binding Site:

    • Display the protein as a surface or cartoon representation.

    • Display the ligand (from results.pdbqt) as sticks. Use the arrow keys at the bottom right of the viewer to cycle through the different poses.

    • Focus on the best-scoring pose (Mode 1).

  • Identify Key Interactions:

    • Use the Action > preset > ligand sites > cartoon command to quickly highlight residues around the ligand.

    • To find hydrogen bonds, use the command: dist (results and name N+O), (1IEP_protein and name N+O), 3.5. This will draw lines between potential hydrogen bond donors and acceptors within a 3.5 Å cutoff.

    • Visually inspect for hydrophobic interactions (e.g., aromatic ring stacking) and electrostatic interactions.

Interaction_Analysis cluster_interactions Key Molecular Interactions Ligand Docked Ligand Pose (e.g., Mode 1) H_Bond Hydrogen Bonds (e.g., with MET, THR) Ligand->H_Bond Donors/ Acceptors Hydrophobic Hydrophobic Interactions (e.g., with LEU, VAL, PHE) Ligand->Hydrophobic Aromatic/ Aliphatic Groups Electrostatic Electrostatic/Ionic (e.g., with ASP, GLU, LYS) Ligand->Electrostatic Charged Groups

Caption: Logical diagram for analyzing key protein-ligand interactions.

Conclusion

This application note outlines a validated and reproducible protocol for conducting molecular docking studies of 2-(2,3-dichlorobenzoyl)oxazole with a representative protein kinase target. By following these detailed steps—from careful preparation of the ligand and receptor to the rigorous analysis of binding energies and interaction patterns—researchers can generate reliable in silico hypotheses to guide experimental drug discovery efforts. The causality-driven approach presented here ensures that users not only execute the workflow but also understand the scientific principles that underpin each critical step, leading to more meaningful and impactful results.

References

  • Title: RCSB PDB: Homepage Source: RCSB Protein Data Bank URL: [Link]

  • Title: Visualizing protein-protein docking using PyMOL Source: The Bioinformatics Manual - Medium URL: [Link]

  • Title: Worldwide Protein Data Bank: wwPDB Source: wwPDB URL: [Link]

  • Title: Protein Data Bank - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced Source: YouTube URL: [Link]

  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Taylor & Francis Online URL: [Link]

  • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: Bentham Science URL: [Link]

  • Title: Homepage | Protein Data Bank in Europe Source: PDBe URL: [Link]

  • Title: Autodock Vina Tutorial - Molecular Docking Source: YouTube URL: [Link]

  • Title: Protein Data Bank: the single global archive for 3D macromolecular structure data Source: Nucleic Acids Research | Oxford Academic URL: [Link]

  • Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: PubMed Central (PMC) URL: [Link]

  • Title: Basic docking — Autodock Vina 1.2.0 documentation Source: Read the Docs URL: [Link]

  • Title: Hands-on tutorials of AutoDock 4 and AutoDock Vina Source: The Scripps Research Institute URL: [Link]

  • Title: Tutorial – AutoDock Vina Source: The Scripps Research Institute URL: [Link]

  • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: Bentham Science URL: [Link]

  • Title: AutoDock Tutorial- Part 4. Preparing Ligand for Docking Source: YouTube URL: [Link]

  • Title: Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide Source: YouTube URL: [Link]

  • Title: Visualization of Molecular Docking result by PyMOL Source: YouTube URL: [Link]

  • Title: How to interprete and analyze molecular docking results? Source: ResearchGate URL: [Link]

  • Title: How to Interpret Docking Scores with Precision | Molecular Docking Tutorial Source: YouTube URL: [Link]

  • Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: MDPI URL: [Link]

  • Title: 13.2: How to Dock Your Own Drug Source: Chemistry LibreTexts URL: [Link]

  • Title: [MD-2] Protein Preparation for Molecular Docking Source: YouTube URL: [Link]

  • Title: 6. Preparing the protein and ligand for docking Source: ScotChem URL: [Link]

  • Title: Molecular Docking: A powerful approach for structure-based drug discovery Source: PubMed Central (PMC) URL: [Link]

  • Title: A Beginner's Guide to Molecular Docking Source: ETFLIN URL: [Link]

  • Title: Ten quick tips to perform meaningful and reproducible molecular docking calculations Source: F1000Research URL: [Link]

  • Title: PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps Source: YouTube URL: [Link]

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Application Notes and Protocols for the Evaluation of 2-(2,3-Dichlorobenzoyl)oxazole as a Novel Agricultural Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Quest for Novel Fungicidal Scaffolds

The continuous evolution of fungal pathogens in agriculture necessitates a perpetual search for new fungicides with novel modes of action to manage resistance and ensure global food security. The oxazole ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal and agricultural chemistry due to its diverse biological activities, including antifungal properties.[1][2][3] The incorporation of a dichlorinated benzoyl moiety suggests a potential for potent and specific interactions with fungal target proteins.

This document provides a comprehensive guide for the investigation of 2-(2,3-Dichlorobenzoyl)oxazole , a novel compound, as a potential agricultural fungicide. These application notes and protocols are designed to provide a robust framework for its synthesis, in-vitro and in-vivo evaluation, and preliminary mechanism of action studies.

Chemical Profile of 2-(2,3-Dichlorobenzoyl)oxazole

PropertyValueReference
IUPAC Name (2,3-dichlorophenyl)-(1,3-oxazol-2-yl)methanone[4]
CAS Number 898760-53-7[4]
Molecular Formula C₁₀H₅Cl₂NO₂[4]
Molecular Weight 242.06 g/mol [4]
Appearance (Predicted) Crystalline solid
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF, acetone

Proposed Synthesis Pathway

A plausible synthetic route for 2-(2,3-Dichlorobenzoyl)oxazole can be adapted from established oxazole synthesis methodologies, such as the reaction of an appropriate acylamino ketone with a dehydrating agent. A potential starting point could be the condensation of 2,3-dichlorobenzamide with a suitable α-haloketone followed by cyclization.

Postulated Mechanism of Action: Targeting Fungal Respiration

While the precise mechanism of 2-(2,3-Dichlorobenzoyl)oxazole is yet to be elucidated, many fungicides containing aromatic and heterocyclic moieties are known to interfere with crucial cellular processes in fungi. A probable mode of action for this class of compounds is the inhibition of the fungal respiratory chain, a common target for agricultural fungicides.[5] Specifically, it may act as a succinate dehydrogenase inhibitor (SDHI), disrupting the production of ATP.[6][7]

Postulated_Mechanism_of_Action TCA TCA Cycle Succinate Succinate TCA->Succinate produces SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC transfers electrons to ATP ATP Synthesis ETC->ATP drives Fungus Fungal Cell ATP->Fungus powers Compound 2-(2,3-Dichlorobenzoyl)oxazole Compound->SDH inhibits

Caption: Postulated inhibition of succinate dehydrogenase by 2-(2,3-Dichlorobenzoyl)oxazole.

Protocols for Efficacy Evaluation

Part 1: In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the half-maximal effective concentration (EC₅₀) of 2-(2,3-Dichlorobenzoyl)oxazole against a panel of key agricultural fungal pathogens using the poisoned food technique.

1.1. Materials and Reagents:

  • 2-(2,3-Dichlorobenzoyl)oxazole (analytical grade)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Potato Dextrose Agar (PDA)

  • Sterile distilled water

  • Pure cultures of target fungi (e.g., Alternaria solani, Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

1.2. Experimental Workflow:

In_Vitro_Workflow A Prepare stock solution of 2-(2,3-Dichlorobenzoyl)oxazole in DMSO B Prepare serial dilutions of the compound A->B C Incorporate dilutions into molten PDA (Poisoned Food Technique) B->C D Pour amended PDA into Petri dishes C->D E Inoculate plates with mycelial plugs of target fungi D->E F Incubate at 25°C for 3-7 days E->F G Measure colony diameter and calculate percent inhibition F->G H Determine EC₅₀ values G->H

Caption: Workflow for in vitro antifungal susceptibility testing.

1.3. Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 2-(2,3-Dichlorobenzoyl)oxazole in sterile DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain working concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Poisoned Media Preparation: Add the appropriate volume of each working solution to molten PDA (cooled to ~45-50°C) to achieve the desired final concentrations. Also, prepare a control plate with DMSO only.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark until the fungal growth in the control plate reaches the edge.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula:

    • % Inhibition = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: Use probit analysis or a similar statistical method to determine the EC₅₀ value from the dose-response data.

1.4. Illustrative In Vitro Efficacy Data (Hypothetical):

Target PathogenDiseaseEC₅₀ (µg/mL) of 2-(2,3-Dichlorobenzoyl)oxazoleEC₅₀ (µg/mL) of Standard Fungicide (e.g., Azoxystrobin)
Alternaria solaniEarly Blight of Tomato5.22.8
Botrytis cinereaGray Mold12.58.1
Fusarium graminearumFusarium Head Blight of Wheat8.76.5
Rhizoctonia solaniRice Sheath Blight15.310.2

Note: The above data is illustrative and should be determined experimentally.

Part 2: In Vivo Greenhouse Evaluation

This protocol describes the evaluation of the protective efficacy of 2-(2,3-Dichlorobenzoyl)oxazole against a model disease, such as tomato early blight caused by Alternaria solani.

2.1. Materials and Reagents:

  • 2-(2,3-Dichlorobenzoyl)oxazole

  • Wetting agent (e.g., Tween 20)

  • Tomato plants (e.g., variety 'Moneymaker', 4-6 leaf stage)

  • Spore suspension of Alternaria solani (1 x 10⁵ spores/mL)

  • Greenhouse facilities

  • Hand sprayer

2.2. Experimental Workflow:

In_Vivo_Workflow A Grow healthy tomato plants to 4-6 leaf stage B Prepare spray solutions of 2-(2,3-Dichlorobenzoyl)oxazole at various concentrations A->B C Apply fungicide solutions to plants (foliar spray) B->C D Allow plants to dry (24 hours) C->D E Inoculate plants with a spore suspension of Alternaria solani D->E F Incubate in a high-humidity chamber for 48 hours, then move to greenhouse E->F G Assess disease severity after 7-10 days F->G H Calculate disease control efficacy G->H

Caption: Workflow for in vivo greenhouse evaluation.

2.3. Step-by-Step Protocol:

  • Plant Propagation: Grow tomato plants in pots under standard greenhouse conditions until they reach the 4-6 leaf stage.

  • Fungicide Preparation: Prepare spray solutions of 2-(2,3-Dichlorobenzoyl)oxazole at different concentrations (e.g., 50, 100, 200 ppm) in water with a wetting agent (e.g., 0.05% Tween 20). Include a water/wetting agent control and a standard fungicide treatment.

  • Fungicide Application: Spray the plants with the respective fungicide solutions until runoff.

  • Drying: Allow the treated plants to air dry for 24 hours.

  • Inoculation: Spray the plants with the Alternaria solani spore suspension.

  • Incubation: Place the inoculated plants in a high-humidity chamber for 48 hours to promote infection, then transfer them back to the greenhouse.

  • Disease Assessment: After 7-10 days, assess the disease severity on the leaves using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = >75% leaf area affected).

  • Efficacy Calculation: Calculate the disease control efficacy using the formula:

    • % Efficacy = [(DSC - DST) / DSC] x 100

    • Where DSC is the disease severity in the control group and DST is the disease severity in the treated group.

2.4. Illustrative In Vivo Efficacy Data (Hypothetical):

TreatmentConcentration (ppm)Mean Disease Severity (0-5 scale)Disease Control Efficacy (%)
Untreated Control-4.2-
2-(2,3-Dichlorobenzoyl)oxazole502.540.5
2-(2,3-Dichlorobenzoyl)oxazole1001.369.0
2-(2,3-Dichlorobenzoyl)oxazole2000.881.0
Standard Fungicide1000.685.7

Note: The above data is illustrative and should be determined experimentally.

Conclusion and Future Directions

The presented application notes and protocols provide a foundational framework for the systematic evaluation of 2-(2,3-Dichlorobenzoyl)oxazole as a potential agricultural fungicide. The oxazole scaffold holds promise, and a thorough investigation of this novel compound is warranted.[1][2] Future research should focus on:

  • Elucidation of the precise mechanism of action.

  • Broad-spectrum efficacy testing against a wider range of plant pathogens.

  • Evaluation of curative and systemic activity.

  • Studies on resistance development.

  • Preliminary toxicological and environmental fate assessments.

Successful outcomes from these studies will be crucial in determining the potential for 2-(2,3-Dichlorobenzoyl)oxazole to be developed into a commercially viable and effective tool for integrated pest management strategies.

References

  • ResearchGate. (2018, July). Oxazole and Isoxazole Chemistry in Crop Protection. [Link]

  • Ayed, F., Daami-Remadi, M., Jabnoun-Khiareddine, H., & El Mahjoub, M. (2007). In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. International Journal of Agricultural Research, 2(3), 282-288. [Link]

  • Frontiers in Chemistry. (2022, May 3). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. [Link]

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  • The Pharma Innovation Journal. (2023, July 21). In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard. [Link]

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  • MDPI. (n.d.). Evaluation of In Vitro and In Vivo Antifungal Activity of Green Synthesized Silver Nanoparticles against Early Blight in Tomato. [Link]

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  • ResearchGate. (n.d.). Experimental workflow of the in vitro antifungal susceptibility test. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,3-Dichlorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2,3-Dichlorobenzoyl)oxazole. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.

The synthesis of 2-acyl oxazoles, particularly with sterically hindered and electronically deactivated aroyl groups like 2,3-dichlorobenzoyl, presents unique challenges. This guide focuses on two robust synthetic strategies, providing detailed protocols and addressing potential pitfalls for each.

Troubleshooting Guide: From Low Yields to High Purity

This section is structured to address specific problems you may encounter during your experiments. We provide potential causes and actionable solutions grounded in established chemical principles.

Method 1: Synthesis via 2-Magnesiated Oxazole and a Weinreb Amide (Recommended)

This modern approach is highly effective as it circumvents issues common with more reactive electrophiles like acyl chlorides and organolithium reagents.[1][2][3] The Weinreb amide ensures a controlled, single addition of the acyl group, preventing the formation of over-addition byproducts.[4]

Overall Reaction Workflow

Robinson_Gabriel start 2-Acylamino-ketone(N-(2-oxoethyl)-2,3-dichlorobenzamide) enol Enol Intermediate start->enol Tautomerization oxazolinium Oxazolinium Ion enol->oxazolinium H⁺, Cyclization(-H₂O) oxazole 2-(2,3-Dichlorobenzoyl)oxazole oxazolinium->oxazole Dehydration caption Mechanism of the Robinson-Gabriel Synthesis.

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-(2,3-Dichlorobenzoyl)oxazole in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(2,3-Dichlorobenzoyl)oxazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent solubility challenges of this compound in aqueous experimental systems. Our goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your research.

Understanding the Challenge: Physicochemical Profile

2-(2,3-Dichlorobenzoyl)oxazole is a hydrophobic molecule, a characteristic substantiated by its chemical structure and predicted physicochemical properties. Understanding these properties is the first step in devising an effective solubilization strategy.

PropertyValueImplication for Aqueous Solubility
Molecular Formula C₁₀H₅Cl₂NO₂-
Molecular Weight 242.058 g/mol [1]-
Predicted logP 3.21240[1]A high logP value indicates poor water solubility and a preference for lipid-like environments.
Structure Dichlorinated benzene ring coupled with an oxazole moietyThe presence of two chlorine atoms and aromatic rings contributes to the compound's hydrophobicity.
Known Solvents Soluble in Toluene.Indicates solubility in non-polar organic solvents.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of 2-(2,3-Dichlorobenzoyl)oxazole.

Q1: Why is my 2-(2,3-Dichlorobenzoyl)oxazole not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

A1: The high hydrophobicity (predicted logP of 3.21240) of 2-(2,3-Dichlorobenzoyl)oxazole is the primary reason for its poor solubility in aqueous solutions.[1] Hydrophobic molecules are repelled by water, leading to precipitation or the formation of a suspension. Direct dissolution in aqueous buffers is therefore not a viable approach.

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture media. What's happening?

A2: This is a common issue known as "antisolvent precipitation." While 2-(2,3-Dichlorobenzoyl)oxazole may be soluble in a pure organic solvent like DMSO, adding this stock solution to a large volume of an aqueous medium (the "antisolvent") drastically lowers the solvent's overall solvating power for the compound. This causes the compound to crash out of the solution. The key is to manage the final concentration of the organic solvent in your aqueous medium.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: For most cell lines, the final concentration of DMSO should be kept below 1%, with 0.1% being a widely accepted safe level to minimize cytotoxicity.[2] It is crucial to determine the specific tolerance of your cell line to any organic solvent used.

Q4: Can I heat the solution to improve solubility?

A4: While gentle warming can sometimes aid dissolution, it is generally not recommended for this compound without further stability data. The oxazole ring, while relatively stable, can be susceptible to degradation under harsh conditions.[3] Any use of heat should be carefully controlled and validated.

Troubleshooting Guides: Step-by-Step Solubilization Protocols

This section provides detailed, validated protocols to overcome solubility issues. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of the experimental system to excipients.

Guide 1: The Co-Solvent Approach - Preparing a Stock Solution

This is the most common and straightforward method for initial experiments. The principle is to first dissolve the compound in a water-miscible organic solvent and then dilute this stock solution into the aqueous medium.[4]

  • Weighing the Compound: Accurately weigh out 2.42 mg of 2-(2,3-Dichlorobenzoyl)oxazole.

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the compound.

  • Dissolution: Vortex or gently agitate the vial until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent water absorption by the DMSO.[5]

start Start with 10 mM Stock in DMSO prep_aq Prepare aqueous buffer/media start->prep_aq add_stock Add stock solution to buffer while vortexing prep_aq->add_stock check_precip Visually inspect for precipitation add_stock->check_precip success Solution is clear: Proceed with experiment check_precip->success No fail Precipitation observed check_precip->fail Yes troubleshoot Troubleshoot: Lower final concentration or try alternative method fail->troubleshoot

Caption: Decision workflow for the co-solvent dilution method.

Causality: Adding the stock solution to a vortexing aqueous medium facilitates rapid dispersion, minimizing localized high concentrations that can lead to immediate precipitation.

Guide 2: The Cyclodextrin Encapsulation Method

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like 2-(2,3-Dichlorobenzoyl)oxazole, effectively increasing their apparent solubility in water.[6][7][8] This method is particularly useful when the presence of organic solvents is a concern.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Known for its high aqueous solubility and low toxicity.

  • Prepare HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer.

  • Compound Addition: Add 2-(2,3-Dichlorobenzoyl)oxazole to the HP-β-CD solution to achieve a final concentration of 1 mM.

  • Complexation: Stir the mixture vigorously at room temperature for 1-2 hours. Sonication in a bath sonicator for 15-30 minutes can accelerate the process.

  • Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Final Solution: Carefully collect the supernatant. This is your working solution. The concentration should be confirmed analytically if precise dosing is required.

cluster_0 Hydrophobic Compound cluster_1 Cyclodextrin cluster_2 Aqueous Medium cluster_3 Soluble Inclusion Complex compound 2-(2,3-Dichlorobenzoyl)oxazole complex Encapsulated Compound compound->complex cd HP-β-CD (Hydrophilic exterior, Hydrophobic interior) cd->complex water Water Molecules

Caption: Encapsulation of the hydrophobic drug within the cyclodextrin cavity.

Guide 3: Advanced Solubilization Strategies

For applications requiring higher concentrations or the complete absence of co-solvents and excipients, more advanced techniques may be necessary.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[9][10][11] This is a formulation-intensive approach that can be achieved through methods like wet milling or high-pressure homogenization.

  • Solid Dispersions: This involves dispersing the drug in a solid hydrophilic carrier, often a polymer.[12] This can be achieved by methods like solvent evaporation or hot-melt extrusion.[13] The resulting solid can then be dissolved in an aqueous medium.

These advanced methods typically require specialized equipment and formulation expertise.

The Role of pH in Solubility

For ionizable compounds, adjusting the pH of the medium can significantly alter solubility.[14][15][16] However, 2-(2,3-Dichlorobenzoyl)oxazole does not possess readily ionizable functional groups. The oxazole ring is a very weak base (pKa of the conjugate acid is ~0.8), meaning it will not be protonated under typical physiological pH conditions.[17][18] Therefore, pH adjustment is unlikely to be an effective strategy for improving the solubility of this specific compound.[19][20]

Summary of Recommended Starting Conditions

MethodExcipientTypical Concentration RangeProsCons
Co-solvent DMSO, DMF, Ethanol< 1% in final solutionSimple, quick, widely used.[4]Potential for cytotoxicity, precipitation upon dilution.[2][5]
Cyclodextrin HP-β-CD1-5% (w/v)Low toxicity, avoids organic solvents.[]May alter drug-target interactions, requires optimization.
Nanosuspension Surfactants/StabilizersVariableHigh drug loading, suitable for various administration routes.[22]Requires specialized equipment and formulation development.[10]

References

  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. [Link]

  • MDPI. (n.d.). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. [Link]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?. [Link]

  • Reddit. (2021, August 4). Does anyone know how pH affects solubility??. r/Mcat. [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). [Link]

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  • Chemsrc. (n.d.). 2-(2,3-DICHLOROBENZOYL)OXAZOLE. [Link]

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  • ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]

  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • PubMed Central. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. [Link]

  • ResearchGate. (2025, October 11). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. [Link]

  • PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • YouTube. (2022, February 25). 17.6 pH Effects on Solubility | General Chemistry. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

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  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Asian Journal of Pharmaceutics. (n.d.). Enhancing Medication Solubility Using Nanosuspension: A Method. [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • Eurasia. (n.d.). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]

  • Wikipedia. (n.d.). Oxazole. [Link]

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?. [Link]

  • ResearchGate. (2025, December 5). Synthesis and biological activity of some novel N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives. [Link]

  • Al-Ahliyya Amman University. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal a. [Link]

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Purification challenges of 2-(2,3-Dichlorobenzoyl)oxazole from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2-(2,3-Dichlorobenzoyl)oxazole, a key intermediate in pharmaceutical and materials science, often results in a crude mixture containing unreacted starting materials, byproducts, and reagents. Achieving high purity is critical for downstream applications, yet presents several challenges due to the physicochemical properties of the target molecule and its potential contaminants. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers navigate these purification hurdles, ensuring the isolation of high-purity 2-(2,3-Dichlorobenzoyl)oxazole.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of 2-(2,3-Dichlorobenzoyl)oxazole in a practical question-and-answer format.

Question 1: My initial workup yields a crude product with multiple spots on the TLC plate. How do I identify the main impurities and select a purification strategy?

Answer: A complex TLC profile is a common starting point. The impurities likely consist of unreacted starting materials, hydrolysis products, and reaction byproducts.

  • Primary Impurity Identification:

    • 2,3-Dichlorobenzoic Acid: The most common impurity is often the hydrolysis product of the starting material, 2,3-dichlorobenzoyl chloride.[1][2] This will appear as a polar, baseline-hugging spot on your TLC plate (when using a moderately polar eluent like hexane/ethyl acetate). It can be confirmed by co-spotting with a standard or by its acidic nature.

    • Unreacted Precursors: Depending on the synthetic route, you may have unreacted oxazole precursors. For instance, in a Robinson-Gabriel type synthesis, the starting 2-acylamino ketone may be present.[3]

    • Solvents: High-boiling point solvents used in the reaction (e.g., toluene, DMF) can be difficult to remove under reduced pressure and may persist.

  • Initial Strategy - Liquid-Liquid Extraction: An initial acid-base wash is highly effective for removing the primary acidic impurity. Before proceeding to chromatography, dissolve your crude product in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and perform the following washes:

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove 2,3-dichlorobenzoic acid.

    • Wash with water to remove any remaining salts.

    • Wash with brine to facilitate the separation of aqueous and organic layers.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

This simple extraction often significantly simplifies the crude mixture, making subsequent purification steps more effective.

Question 2: I performed a basic wash, but a persistent polar impurity remains. Column chromatography gives poor separation. What should I do?

Answer: If a polar impurity persists after a basic wash and co-elutes with your product during silica gel chromatography, you are facing a more challenging separation.

  • Understanding the Problem: Silica gel is an acidic stationary phase (SiO₂). Basic compounds, even weak bases like oxazoles (pKa of conjugate acid ≈ 0.8), can interact strongly, leading to tailing and poor separation from other polar molecules.[4]

  • Troubleshooting & Optimization:

    • Neutralize the Silica: Pre-treating your silica gel can significantly improve separation. Prepare your column slurry with the non-polar eluent component (e.g., hexane) containing 0.5-1% triethylamine (NEt₃) or another volatile base. This deactivates the acidic sites on the silica surface, reducing tailing of the basic oxazole product and improving resolution.[5]

    • Change the Stationary Phase: If separation on silica is still inadequate, consider switching to a different stationary phase. Alumina (Al₂O₃, basic or neutral) can be an excellent alternative for purifying basic compounds.

    • Solvent System Modification: Experiment with different solvent systems. A switch from ethyl acetate to diethyl ether or a mixture of DCM/methanol can alter the selectivity and improve separation. A gradient elution, starting with a low polarity and gradually increasing, is almost always necessary for complex mixtures.[6]

Question 3: My purified product is an oil and refuses to crystallize, even though literature suggests it should be a solid. What is causing this?

Answer: The failure of a compound to crystallize is almost always due to the presence of impurities that inhibit the formation of a crystal lattice.

  • Causality and Solutions:

    • Residual Solvents: Even trace amounts of high-boiling solvents can act as an "oiling out" agent. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50°C), provided the compound is thermally stable.

    • Minor Impurities: Small amounts of structurally similar impurities can disrupt crystallization. The best course of action is re-purification. A second column chromatography run, using a very shallow solvent gradient, is often effective.[7]

    • Inducing Crystallization: If you are confident in the purity (>98% by NMR/LCMS), try the following techniques:

      • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites.

      • Seeding: If you have a few crystals from a previous batch, add a single, tiny crystal to the supersaturated solution.

      • Solvent-Antisolvent Method: Dissolve your oily product in a minimal amount of a good solvent (e.g., DCM or acetone). Then, slowly add a poor solvent (e.g., hexane or pentane) dropwise until the solution becomes cloudy. Warm the mixture gently until it becomes clear again, then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 2-(2,3-Dichlorobenzoyl)oxazole?

The impurity profile is highly dependent on the synthetic route. However, a general synthesis starting from 2,3-dichlorobenzoyl chloride and an appropriate oxazole precursor will likely contain the impurities listed in the table below.

Impurity NameSourcePhysicochemical PropertiesRecommended Removal Method
2,3-Dichlorobenzoic Acid Hydrolysis of 2,3-dichlorobenzoyl chloride[1]Highly polar, acidicAqueous basic wash (e.g., NaHCO₃, K₂CO₃)
Unreacted Oxazole Precursor Incomplete reactionPolarity varies; may be basicColumn chromatography
Residual Solvents (e.g., Toluene, DMF) Reaction/WorkupHigh boiling pointDrying under high vacuum with gentle heating
Ring-Opened Byproducts Cleavage of the oxazole ring under harsh acidic or basic conditions[3]Often highly polar and coloredColumn chromatography
Positional Isomers (If applicable to the specific synthesis)Similar polarity to the productCareful column chromatography with a shallow gradient or HPLC

Q2: Which purification method—recrystallization or column chromatography—is generally better?

This depends on the state and purity of your crude product. The following decision tree illustrates a logical workflow for purification.

purification_workflow start Crude Reaction Mixture tlc_nmr Analyze by TLC & ¹H NMR start->tlc_nmr decision_solid Is the crude product a solid? tlc_nmr->decision_solid decision_purity Is one spot dominant (>80%)? decision_solid->decision_purity Yes wash Perform Acid-Base Wash decision_solid->wash No (Oil) recrystallize Attempt Recrystallization decision_purity->recrystallize Yes decision_purity->wash No final_product Pure Product recrystallize->final_product column Perform Column Chromatography column->final_product wash->column

Caption: Purification strategy decision tree.

  • Column Chromatography is the most versatile and generally the first choice for complex mixtures or oily products. It excels at separating components with different polarities.[8][9]

  • Recrystallization is a powerful technique for achieving very high purity, but it requires a solid material and is most effective when the desired compound is already the major component of the mixture.

Q3: How can I confirm the purity and identity of my final product?

A combination of analytical techniques is essential for unambiguous confirmation:

  • ¹H and ¹³C NMR: Provides structural information and is excellent for assessing purity. The absence of impurity peaks is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7]

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The final product should appear as a single spot in multiple eluent systems.

  • Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities will typically broaden the melting range and depress the melting point.

Q4: What are the best practices for storing purified 2-(2,3-Dichlorobenzoyl)oxazole?

While specific stability data is limited, general best practices for heterocyclic compounds should be followed. Store the purified compound in a tightly sealed container, protected from light and moisture, at a cool temperature (refrigerator or freezer). Oxazole rings can be susceptible to degradation over long periods, especially if exposed to air or acidic/basic contaminants.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a standard procedure for purifying multi-gram quantities of the title compound.

  • Sample Preparation: Adsorb the crude product (post-basic wash) onto a small amount of silica gel (approx. 2-3 times the mass of the crude product). To do this, dissolve the crude oil in a minimal amount of DCM, add the silica, and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing (Wet Slurry Method):

    • Select a column with a diameter such that the silica gel height is about 15-20 cm. A general rule is a 50:1 to 100:1 ratio of silica gel mass to crude product mass.

    • Fill the column one-third full with the initial, non-polar eluent (e.g., 100% Hexane).

    • Prepare a slurry of silica gel in the same eluent. If tailing is an issue, add 0.5% triethylamine to the eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly.

  • Loading and Elution:

    • Carefully add the dried, adsorbed sample to the top of the packed column bed.

    • Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Collect fractions and monitor them by TLC.

    • Gradually increase the eluent polarity (e.g., to 90:10, 80:20 Hexane:EtOAc) to elute the product.[6]

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization Solvent Screening

This protocol helps identify a suitable solvent system for recrystallization.

  • Screening: Place a small amount (10-20 mg) of the purified, solid product into several test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Potential solvents include hexane, ethyl acetate, isopropanol, acetone, toluene, and mixtures thereof.

  • Observation:

    • A good single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • For a two-solvent system, find a "soluble" solvent and an "insoluble" (or anti-solvent) one in which the compound is miscible.

  • Procedure (for a selected system, e.g., Isopropanol):

    • Dissolve the compound in the minimum amount of boiling isopropanol.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, cool the flask in an ice bath.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

References

  • LookChem. 2,3-Dichlorobenzoyl chloride. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Google Patents.
  • Google Patents.
  • Wiley-VCH. Supporting Information. [Link]

  • Synthesis of Trisubstituted Oxazoles via Aryne Induced[3][10] Sigmatropic Rearrangement-Annulation Cascade. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]

  • Chemsrc. 2-(2,3-DICHLOROBENZOYL)OXAZOLE | CAS#:898760-53-7. [Link]

  • SciSpace. CCXXXII.—A new synthesis of oxazole derivatives. [Link]

  • Google Patents. US7211674B2 - Process for the recovery of oxazole.
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  • Google Patents. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole.
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  • PubChem. 2,6-Dichlorobenzoxazole. [Link]

  • The Royal Society of Chemistry. Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. [Link]

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Technical Support Center: Stability of 2-(2,3-Dichlorobenzoyl)oxazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,3-Dichlorobenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of this compound in solution. Understanding and mitigating stability issues is critical for obtaining reliable and reproducible experimental results.

I. Introduction to the Stability of 2-(2,3-Dichlorobenzoyl)oxazole

2-(2,3-Dichlorobenzoyl)oxazole is a heterocyclic compound featuring an oxazole ring attached to a dichlorobenzoyl group. The oxazole ring, while aromatic, is known to be less stable than other azoles like thiazoles and imidazoles.[1][2] Its stability is influenced by the substituents on the ring and the experimental conditions. The primary stability concerns for oxazole-containing compounds in solution are hydrolysis, oxidation, and photolysis.[3]

The dichlorobenzoyl moiety, with its electron-withdrawing chlorine atoms, can influence the electronic properties and reactivity of the oxazole ring. This guide will delve into the specific stability challenges you might face when working with 2-(2,3-Dichlorobenzoyl)oxazole in solution and provide practical guidance to overcome them.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling and use of 2-(2,3-Dichlorobenzoyl)oxazole in solution.

FAQ 1: My compound seems to be degrading in aqueous buffer. What is the likely cause and how can I prevent it?

Answer: The most probable cause of degradation in aqueous solutions is hydrolysis of the oxazole ring. The oxazole ring is susceptible to both acid and base-catalyzed hydrolysis, which leads to ring cleavage.[1][3]

Underlying Mechanism: The hydrolysis of the oxazole ring typically proceeds via nucleophilic attack of water on the C2 position of the ring, which is the most electron-deficient carbon.[4] This attack is facilitated by either protonation of the ring nitrogen under acidic conditions or by the presence of hydroxide ions under basic conditions. The initial ring opening often results in the formation of an α-acylamino ketone intermediate.

Troubleshooting & Preventative Measures:

  • pH Control: Maintain a stable pH using a suitable buffer system. The rate of hydrolysis for oxazoles is pH-dependent.[1] It is advisable to perform initial stability studies across a range of pH values to determine the optimal pH for your experiments.

  • Temperature Management: Perform your experiments at lower temperatures. The rate of hydrolysis, like most chemical reactions, is temperature-dependent. Reducing the temperature will slow down the degradation process.[3]

  • Solvent System Modification: If your experimental design allows, consider using a non-aqueous or a mixed aqueous-organic solvent system. Reducing the activity of water can significantly decrease the rate of hydrolysis.[3]

  • Minimize Exposure Time: Prepare solutions fresh and use them as quickly as possible. Avoid long-term storage of the compound in aqueous solutions.

FAQ 2: I'm observing the formation of unexpected byproducts in my reaction mixture. Could this be due to oxidation?

Answer: Yes, oxidation is another significant degradation pathway for oxazole-containing compounds. The oxazole ring is susceptible to oxidation, which can lead to ring opening and the formation of various degradation products.[3][4]

Troubleshooting & Preventative Measures:

  • Inert Atmosphere: Handle and store solutions of 2-(2,3-Dichlorobenzoyl)oxazole under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been deoxygenated by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered, but compatibility with your downstream application must be verified.

FAQ 3: My results are inconsistent, especially when experiments are run under bright laboratory light. Is this compound light-sensitive?

Answer: Yes, many heterocyclic aromatic compounds, including those with oxazole rings, can be susceptible to photolytic degradation.[3] Exposure to light, particularly in the UV range, can induce photochemical reactions leading to degradation.[5][6]

Troubleshooting & Preventative Measures:

  • Light Protection: Store the compound and its solutions in amber vials or protect them from light by wrapping containers with aluminum foil.[3]

  • Controlled Lighting Conditions: Conduct experiments under controlled, low-light conditions whenever possible.

  • Photostability Testing: If your application involves exposure to light, it is crucial to conduct formal photostability studies according to ICH Q1B guidelines to understand the compound's behavior.[7][8]

FAQ 4: What are the expected degradation products of 2-(2,3-Dichlorobenzoyl)oxazole?

Answer: The specific degradation products will depend on the stress conditions (e.g., pH, temperature, light, oxidant).

  • Hydrolysis: Under hydrolytic conditions, the primary degradation product is likely to be the corresponding α-acylamino ketone, resulting from the cleavage of the oxazole ring.[3] Further hydrolysis of the amide bond can also occur under more stringent conditions.[1]

  • Oxidation: Oxidative degradation can lead to a variety of smaller, fragmented molecules due to the cleavage of the oxazole ring.[4]

  • Photolysis: Photodegradation may result in a complex mixture of products, including isomers and photo-oxidative products.[9]

A forced degradation study is the most effective way to identify the potential degradation products under various stress conditions.[10][11]

III. Experimental Protocols for Stability Assessment

To ensure the integrity of your experimental results, it is highly recommended to perform a preliminary stability assessment of 2-(2,3-Dichlorobenzoyl)oxazole under your specific experimental conditions.

Protocol 1: pH-Dependent Stability Study

This protocol outlines a general procedure to assess the stability of the compound at different pH values.

Materials:

  • 2-(2,3-Dichlorobenzoyl)oxazole

  • A series of buffers (e.g., pH 3, 5, 7, 9)

  • Acetonitrile or other suitable organic solvent

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare a stock solution of 2-(2,3-Dichlorobenzoyl)oxazole in a suitable organic solvent (e.g., acetonitrile).

  • In separate vials, add an aliquot of the stock solution to each of the different pH buffers to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.

  • Incubate the solutions at a controlled temperature (e.g., 25 °C or 37 °C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench any further degradation by diluting the aliquot with the mobile phase or a suitable solvent.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound.

  • Plot the percentage of remaining compound against time for each pH to determine the degradation kinetics.

Protocol 2: Photostability Study

This protocol provides a basic framework for evaluating the photostability of the compound in solution.

Materials:

  • 2-(2,3-Dichlorobenzoyl)oxazole

  • Transparent and amber vials

  • A suitable solvent (e.g., methanol, acetonitrile)

  • A photostability chamber compliant with ICH Q1B guidelines or a light source with a known output.

  • HPLC system with UV detector

Procedure:

  • Prepare a solution of 2-(2,3-Dichlorobenzoyl)oxazole in the chosen solvent.

  • Place the solution in both transparent and amber (as a dark control) vials.

  • Expose the vials to a controlled light source in a photostability chamber. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5]

  • At specific time intervals, withdraw samples from both the exposed and control vials.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the exposed and control samples to assess the extent of degradation and the formation of photodegradation products.

IV. Data Presentation & Visualization

Table 1: Hypothetical pH-Dependent Stability of 2-(2,3-Dichlorobenzoyl)oxazole at 25°C
Time (hours)% Remaining (pH 3)% Remaining (pH 5)% Remaining (pH 7)% Remaining (pH 9)
0100.0100.0100.0100.0
298.599.299.595.3
496.898.599.190.1
893.297.098.280.7
2480.191.595.055.4

This is example data and does not represent actual experimental results.

Diagrams

Hydrolysis_Pathway cluster_conditions Reaction Conditions Acid Acid (H+) Compound 2-(2,3-Dichlorobenzoyl)oxazole Acid->Compound Base Base (OH-) Base->Compound Intermediate Ring-Opened Intermediate (α-acylamino ketone) Compound->Intermediate Hydrolysis (Ring Cleavage) Products Further Degradation Products Intermediate->Products Further Hydrolysis

Caption: Proposed hydrolytic degradation pathway.

Troubleshooting_Workflow Start Instability Observed in Solution Identify Identify Potential Cause Start->Identify Hydrolysis Hydrolysis? Identify->Hydrolysis Oxidation Oxidation? Identify->Oxidation Photolysis Photolysis? Identify->Photolysis Sol_Hydro Control pH Lower Temperature Modify Solvent Hydrolysis->Sol_Hydro Yes Sol_Ox Inert Atmosphere Degassed Solvents Oxidation->Sol_Ox Yes Sol_Photo Protect from Light Photolysis->Sol_Photo Yes Stable Compound Stable Sol_Hydro->Stable Sol_Ox->Stable Sol_Photo->Stable

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-(2,3-Dichlorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(2,3-Dichlorobenzoyl)oxazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this and related 2-aryloxazole compounds. Our goal is to provide practical, field-tested insights to help you navigate common challenges and optimize your reaction conditions for improved yield, purity, and scalability. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Overview of the Synthetic Pathway

The most direct and widely adopted method for synthesizing 2-(2,3-Dichlorobenzoyl)oxazole is a two-step process known as the Robinson-Gabriel synthesis. This pathway involves:

  • Acylation: The nucleophilic attack of 2-aminoethanol on the highly reactive 2,3-dichlorobenzoyl chloride to form the stable intermediate, N-(2-hydroxyethyl)-2,3-dichlorobenzamide.

  • Cyclodehydration: The subsequent intramolecular cyclization and dehydration of the amide intermediate to form the aromatic oxazole ring. This step typically requires a strong dehydrating agent.

The overall reaction flow is depicted below.

SM1 2,3-Dichlorobenzoyl Chloride invis1 SM1->invis1 SM2 2-Aminoethanol SM2->invis1 INT N-(2-hydroxyethyl)-2,3-dichlorobenzamide PROD 2-(2,3-Dichlorobenzoyl)oxazole INT->PROD Step 2: Cyclodehydration (Dehydrating Agent, Heat) invis1->INT Step 1: Acylation (Base, Solvent, 0°C to RT)

Caption: General two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve experimental issues.

Question: My overall yield is very low. How do I identify the problematic step?

Answer: A low overall yield can originate from either the acylation or the cyclodehydration step. To diagnose the issue, you must analyze each step independently.

  • Isolate and Characterize the Intermediate: After completing Step 1 (Acylation), perform a work-up and purify a small sample of the crude product. Calculate the yield of the N-(2-hydroxyethyl)-2,3-dichlorobenzamide intermediate. Analyze it via ¹H NMR or LC-MS to confirm its identity and purity.

    • If the yield of this intermediate is low (<80%) , the acylation step is the primary issue. Focus your optimization efforts there.

    • If the yield of the intermediate is high (>80-90%) , the problem almost certainly lies in the cyclodehydration step.

  • Monitor by TLC: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the formation of products in both steps. This provides a real-time qualitative assessment of reaction performance.

The following flowchart provides a logical path for troubleshooting.

G start Low Overall Yield check_intermediate Analyze Intermediate from Step 1. Is the yield > 80% and pure? start->check_intermediate acylation_issue Problem: Acylation (Step 1) - Review base selection - Check acyl chloride quality - Control temperature strictly check_intermediate->acylation_issue No cyclization_issue Problem: Cyclodehydration (Step 2) - Select a more potent reagent - Optimize temperature and time - Ensure anhydrous conditions check_intermediate->cyclization_issue Yes

Caption: Diagnostic flowchart for low-yield troubleshooting.

Issues in Step 1: Acylation

Question: My acylation reaction is giving a low yield of the desired amide, and TLC shows multiple side products. What is happening?

Answer: This is a common issue stemming from the high reactivity of the acyl chloride and the bifunctional nature of 2-aminoethanol. The two primary side reactions are:

  • O-acylation: The hydroxyl group of 2-aminoethanol is acylated instead of the amine. While N-acylation is generally kinetically favored, O-acylation can occur, especially if the amine is protonated or sterically hindered.

  • Di-acylation: Both the amine and hydroxyl groups are acylated, particularly if an excess of the acyl chloride is used.

Solutions:

  • Temperature Control is Critical: The reaction is highly exothermic. You must maintain a low temperature (0 °C) during the addition of 2,3-dichlorobenzoyl chloride. Add the acyl chloride dropwise as a solution in your reaction solvent over 30-60 minutes to dissipate heat and prevent side reactions.

  • Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is essential to scavenge the HCl byproduct. Use at least 1.1 equivalents. The base prevents the protonation of the 2-aminoethanol's nitrogen, which would deactivate it as a nucleophile and could promote O-acylation.[1]

  • Anhydrous Conditions: 2,3-Dichlorobenzoyl chloride readily hydrolyzes with water to form the unreactive carboxylic acid.[2] Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Question: I have a solid precipitate in my reaction flask immediately after adding the reactants. Is this normal?

Answer: Yes, this is often the case. The precipitate is likely the hydrochloride salt of your base (e.g., triethylamine hydrochloride) or the protonated 2-aminoethanol starting material. As the reaction proceeds, this should be consumed and replaced by the product, which may or may not be soluble depending on the solvent. The key is to ensure efficient stirring to maintain a homogeneous suspension.

Issues in Step 2: Cyclodehydration

Question: My cyclodehydration reaction isn't working. TLC shows only the starting amide, even after prolonged heating. What should I do?

Answer: This indicates that your dehydrating agent is not potent enough or the reaction temperature is too low. The formation of the oxazole ring from the stable amide intermediate requires breaking a strong C-O bond and has a significant activation energy barrier.

Solutions:

  • Select a Stronger Dehydrating Agent: For this transformation, mild reagents are often ineffective. Potent, oxophilic reagents are required. Thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA) are the most common and effective choices for this type of cyclization.[3][4] Triflic acid has also been shown to be effective for related cyclizations.[4][5]

  • Increase Reaction Temperature: These reactions are almost always run at elevated temperatures, often at the reflux temperature of the solvent (e.g., toluene, xylene, or neat POCl₃).

  • Ensure Anhydrous Conditions: The dehydrating agents are extremely water-sensitive. Any moisture will quench the reagent and halt the reaction.

Question: The reaction mixture turned dark brown or black during the cyclodehydration step, and I isolated very little product.

Answer: This is indicative of charring and decomposition, a common outcome when using aggressive dehydrating agents at high temperatures.

Solutions:

  • Controlled Reagent Addition: If using a highly reactive agent like SOCl₂ or POCl₃, add it dropwise at a lower temperature (e.g., 0-10 °C) before slowly heating the reaction mixture to reflux. This prevents an uncontrolled exotherm.

  • Solvent Choice: Using a high-boiling, inert solvent like toluene or xylene can help moderate the reaction temperature and prevent localized overheating that can occur when running the reaction neat.

  • Reaction Time: Do not overheat the reaction for an excessive amount of time. Monitor the reaction by TLC every 30-60 minutes. Once the starting material is consumed, proceed with the work-up.

Frequently Asked Questions (FAQs)

Q1: Which cyclodehydration reagent do you recommend for the synthesis of 2-(2,3-Dichlorobenzoyl)oxazole?

A1: For reliability and effectiveness, thionyl chloride (SOCl₂) in an inert solvent like toluene is an excellent starting point. It is cost-effective, powerful, and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. Phosphorus oxychloride (POCl₃) is also highly effective but can be more difficult to handle and quench. A comparison is provided in the table below.

Q2: How do I properly monitor the reaction by TLC?

A2: Use a silica gel plate and a mobile phase of 30-40% ethyl acetate in hexanes.

  • 2,3-Dichlorobenzoyl chloride: Will likely run very high on the plate or hydrolyze at the baseline.

  • N-(2-hydroxyethyl)-2,3-dichlorobenzamide (Intermediate): This is a polar molecule and will have a low Rf value (e.g., ~0.2-0.3).

  • 2-(2,3-Dichlorobenzoyl)oxazole (Product): This is significantly less polar than the intermediate and will have a much higher Rf value (e.g., ~0.6-0.7). The reaction is complete when the spot corresponding to the intermediate has completely disappeared.

Q3: Can this synthesis be performed in one pot?

A3: While one-pot syntheses are possible, a two-step procedure with isolation of the amide intermediate is strongly recommended for optimizing this specific reaction.[6] The optimal conditions for acylation (low temperature, organic base) are incompatible with the harsh, high-temperature conditions required for cyclodehydration. Isolating the intermediate ensures that the second step begins with pure material, leading to a cleaner reaction and simpler purification of the final product.

Data Summary: Comparison of Cyclodehydration Reagents

The choice of reagent for Step 2 is the most critical parameter for success. This table summarizes the properties of common reagents used for the cyclodehydration of N-(2-hydroxyethyl)amides.

ReagentTypical ConditionsAdvantagesDisadvantages & Hazards
Thionyl Chloride (SOCl₂) Toluene or neat, RefluxHighly effective, volatile byproducts (SO₂, HCl), cost-effective.Highly corrosive and toxic, reacts violently with water, requires careful handling in a fume hood.[3]
Phosphorus Oxychloride (POCl₃) Toluene or neat, RefluxVery powerful and reliable for difficult substrates.Corrosive, toxic, difficult to quench (highly exothermic with water), viscous liquid.[3]
Polyphosphoric Acid (PPA) Neat, 150-200 °CStrong dehydrating agent, acts as its own solvent.Very viscous, requires high temperatures, difficult work-up and product isolation.
Burgess Reagent THF, RefluxMild conditions, high functional group tolerance.Very expensive, generates stoichiometric waste.[4]
Triflic Acid (TfOH) Dichloromethane, RT to RefluxCatalytic or stoichiometric, powerful, generates water as the only byproduct.[4][5]Expensive, strongly acidic, can cause charring if not controlled.

Optimized Experimental Protocols

Safety First: 2,3-Dichlorobenzoyl chloride, thionyl chloride, and phosphorus oxychloride are highly corrosive and moisture-sensitive.[2][7] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of N-(2-hydroxyethyl)-2,3-dichlorobenzamide (Intermediate)
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminoethanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add triethylamine (1.1 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve 2,3-dichlorobenzoyl chloride (1.05 eq) in anhydrous DCM.

  • Add the acyl chloride solution to the dropping funnel and add it dropwise to the reaction mixture over 45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the 2-aminoethanol is consumed.

  • Work-up: Quench the reaction by slowly adding 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be used in the next step or purified by recrystallization from ethyl acetate/hexanes.

Protocol 2: Synthesis of 2-(2,3-Dichlorobenzoyl)oxazole (Final Product)
  • To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the crude N-(2-hydroxyethyl)-2,3-dichlorobenzamide (1.0 eq) from the previous step and anhydrous toluene (approx. 0.4 M).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly and carefully add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise. Caution: Gas evolution (HCl, SO₂) will occur.

  • After addition, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC. The reaction is complete when the starting amide spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess SOCl₂ and toluene.

  • Dissolve the residue in ethyl acetate and slowly quench by pouring it over ice water with stirring. Carefully neutralize the mixture with saturated NaHCO₃ (aq) until gas evolution ceases.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the pure 2-(2,3-Dichlorobenzoyl)oxazole.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(20), 3049-3071. Retrieved from [Link]

  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 11(4-S), 219-240. Retrieved from [Link]

  • Jiang, B., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Retrieved from [Link]

  • Reddy, G. S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

  • Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • MDPI. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8989. Retrieved from [Link]

  • ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the.... Retrieved from [Link]

  • Leś, A., et al. (2010). Optimization of aripiprazole synthesis. Acta Poloniae Pharmaceutica, 67(2), 151-157. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Oxazolines and Related N-Containing Heterocycles Using [Et2NSF2]BF4 as a Cyclodehydration Agent. Retrieved from [Link]

  • YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Retrieved from [Link]

  • D-Scholarship@Pitt. (2022). Synthesis of Nitrogen-Containing Heterocycles Through Catalytic Dehydrative Cyclization and Carbon-Hydrogen Oxidative Cycloaddit. Retrieved from [Link]

  • Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]

  • L'Abbate, A., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 485-513. Retrieved from [Link]

  • Saito, T., et al. (2022). Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. The Journal of Organic Chemistry, 87(3), 1625-1635. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichlorobenzoyl chloride. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. Bioorganic Chemistry, 151, 107775. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the continuous flow synthesis of 2a. Retrieved from [Link]

  • Kangani, C. O., & Kelley, D. E. (2005). One Pot Direct Synthesis of Amides or Oxazolines from Carboxylic Acids Using Deoxo-Fluor Reagent. Tetrahedron Letters, 46(51), 8917-8920. Retrieved from [Link]

  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Scale-Up of 2-(2,3-Dichlorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis and scale-up of 2-(2,3-Dichlorobenzoyl)oxazole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis of this and related 2-aryloxazoles.

Introduction

The synthesis of 2-(2,3-Dichlorobenzoyl)oxazole typically proceeds through the reaction of 2,3-dichlorobenzoyl chloride with an appropriate amino alcohol, followed by cyclization. While conceptually straightforward, this process can present several challenges, particularly during scale-up. This guide will address common issues, from reaction initiation and byproduct formation to purification and process optimization, providing not only solutions but also the underlying chemical principles to empower you to make informed decisions in your own laboratory or manufacturing setting.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Reaction Initiation and Control

Question 1: My reaction to form the intermediate amide from 2,3-dichlorobenzoyl chloride and 2-aminoethanol is sluggish or fails to go to completion. What are the likely causes?

Answer: Several factors can contribute to a slow or incomplete acylation reaction. Let's break down the possibilities:

  • Reagent Quality:

    • 2,3-Dichlorobenzoyl Chloride: This is a moisture-sensitive reagent. Hydrolysis to 2,3-dichlorobenzoic acid will not only consume your starting material but the resulting acid can protonate the 2-aminoethanol, rendering it non-nucleophilic. Always use freshly opened or properly stored 2,3-dichlorobenzoyl chloride. A simple assay by GC or titration can confirm its purity before use.

    • 2-Aminoethanol: This reagent can absorb water and carbon dioxide from the atmosphere. The presence of water can hydrolyze the acid chloride, and carbonate formation will reduce the amount of free amine available for reaction. It is recommended to use freshly distilled or high-purity 2-aminoethanol.

  • Reaction Conditions:

    • Temperature: While the reaction is typically exothermic, running it at too low a temperature can significantly slow down the reaction rate. A modest initial temperature (e.g., 0-5 °C) to control the initial exotherm, followed by a gradual warm-up to room temperature, is often effective.

    • Solvent: The choice of solvent is crucial. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are commonly used. Ensure the solvent is anhydrous to prevent hydrolysis of the acid chloride.

    • Base: The reaction generates hydrochloric acid (HCl), which will protonate the 2-aminoethanol. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the HCl and maintain the nucleophilicity of the 2-aminoethanol.

Question 2: I am observing significant formation of a diacylated byproduct. How can I minimize this?

Answer: The formation of the diacylated product, where both the amino and hydroxyl groups of 2-aminoethanol have reacted with 2,3-dichlorobenzoyl chloride, is a common issue. This is often a result of incorrect stoichiometry or addition rates.

  • Stoichiometry: Ensure you are using a slight excess of 2-aminoethanol (e.g., 1.05-1.1 equivalents) to favor the formation of the desired mono-acylated product.

  • Controlled Addition: Add the 2,3-dichlorobenzoyl chloride slowly to the solution of 2-aminoethanol and base. This maintains a low concentration of the acid chloride in the reaction mixture, reducing the likelihood of the less reactive hydroxyl group being acylated.

Cyclization Step

Question 3: My cyclization of the intermediate N-(2-hydroxyethyl)-2,3-dichlorobenzamide to the oxazole is low-yielding. What are the best practices for this step?

Answer: The cyclodehydration of the amide to the oxazole is a critical step, and its success hinges on the choice of dehydrating agent and reaction conditions.

  • Dehydrating Agents:

    • Thionyl Chloride (SOCl₂): This is a very effective but aggressive reagent.[1] It's crucial to use it in a controlled manner, often at low temperatures, to avoid charring and the formation of chlorinated byproducts.

    • Phosphorus Oxychloride (POCl₃): Another powerful dehydrating agent that can be used for this transformation.[2]

    • Burgess Reagent: A milder alternative that can be effective for sensitive substrates.

    • Triflic Acid: Can promote dehydrative cyclization and generates water as the only byproduct.[3]

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent over-reaction or degradation of the product.

  • Work-up Procedure: The work-up for these reactive dehydrating agents is critical. A careful quench with a cooled, weak base (e.g., saturated sodium bicarbonate solution) is necessary to neutralize the acidic byproducts.

Scale-Up Challenges

Question 4: When scaling up the synthesis, I'm experiencing issues with exotherm control and mixing. What are the key considerations for a safe and efficient scale-up?

Answer: Scale-up introduces challenges related to heat and mass transfer.

  • Heat Transfer: The acylation step is often highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

    • Controlled Addition Rate: A slower addition of the 2,3-dichlorobenzoyl chloride is essential to manage the exotherm.

    • Efficient Cooling: Ensure your reactor has adequate cooling capacity.

    • Solvent Volume: Using a sufficient volume of solvent can help to absorb the heat generated.

  • Mass Transfer: Inadequate mixing can lead to localized "hot spots" and an increase in byproduct formation.

    • Stirring Rate: Ensure vigorous stirring throughout the reaction.

    • Baffling: In larger reactors, baffles can improve mixing efficiency.

Purification

Question 5: I'm having difficulty purifying the final 2-(2,3-Dichlorobenzoyl)oxazole. What are the common impurities and how can I remove them?

Answer: Purification can be challenging due to the presence of structurally similar impurities.

  • Common Impurities:

    • Unreacted N-(2-hydroxyethyl)-2,3-dichlorobenzamide.

    • 2,3-Dichlorobenzoic acid (from hydrolysis of the starting material).

    • Polymeric or degradation products.

  • Purification Strategies:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) is often the most effective method for removing impurities on a large scale.

    • Column Chromatography: For smaller scales or to remove stubborn impurities, silica gel column chromatography can be employed.

    • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an option, although care must be taken to avoid thermal decomposition.[4]

Experimental Protocols

Synthesis of N-(2-hydroxyethyl)-2,3-dichlorobenzamide
  • To a stirred solution of 2-aminoethanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0-5 °C, add a solution of 2,3-dichlorobenzoyl chloride (1.0 eq) in DCM dropwise over 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

Cyclization to 2-(2,3-Dichlorobenzoyl)oxazole
  • Dissolve the crude N-(2-hydroxyethyl)-2,3-dichlorobenzamide in a suitable solvent such as toluene.

  • Cool the solution to 0-5 °C and add thionyl chloride (1.5 eq) dropwise.

  • Slowly warm the reaction to reflux and maintain for 2-6 hours, monitoring for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxazole.

Data Presentation

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)
Amide Formation
2-Aminoethanol (eq)1.11.1
Triethylamine (eq)1.21.2
Solvent Volume20 mL20 L
Addition Time15 min2-3 hours
Typical Yield90-95%85-90%
Cyclization
Thionyl Chloride (eq)1.51.5
Reaction Time2-4 hours4-6 hours
Typical Yield80-85%75-80%

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow cluster_reaction Reaction Issue cluster_analysis Analysis cluster_solution Solution Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Incomplete Conversion Incomplete Conversion Incomplete Conversion->Check Reagents Review Conditions Review Conditions Incomplete Conversion->Review Conditions Byproduct Formation Byproduct Formation Byproduct Formation->Review Conditions Analyze Impurities Analyze Impurities Byproduct Formation->Analyze Impurities Purify Reagents Purify Reagents Check Reagents->Purify Reagents Optimize Temp/Time Optimize Temp/Time Review Conditions->Optimize Temp/Time Adjust Stoichiometry Adjust Stoichiometry Review Conditions->Adjust Stoichiometry Change Solvent/Base Change Solvent/Base Review Conditions->Change Solvent/Base Improve Purification Improve Purification Analyze Impurities->Improve Purification

Caption: Troubleshooting Decision Tree for Oxazole Synthesis.

Synthetic Pathway

Synthesis_Pathway 2,3-Dichlorobenzoyl_Chloride 2,3-Dichlorobenzoyl Chloride Amide_Intermediate N-(2-hydroxyethyl)-2,3- dichlorobenzamide 2,3-Dichlorobenzoyl_Chloride->Amide_Intermediate + 2-Aminoethanol (Acylation) 2-Aminoethanol 2-Aminoethanol 2-Aminoethanol->Amide_Intermediate Oxazole_Product 2-(2,3-Dichlorobenzoyl) oxazole Amide_Intermediate->Oxazole_Product + Dehydrating Agent (Cyclization)

Caption: Synthetic Route to 2-(2,3-Dichlorobenzoyl)oxazole.

References

  • BenchChem. (n.d.). Troubleshooting guide for oxazole synthesis.
  • BenchChem. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
  • Wasserscheid, P., & Welton, T. (Eds.). (2009). Screening the Synthesis of 2-Substituted-2-oxazolines.
  • Wikipedia. (n.d.). Oxazoline. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Pastori, N., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Publishing.
  • St-Cyr, D., & Arndtsen, B. A. (2007). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. PMC - NIH.
  • Prakash, O., et al. (2006). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Arkivoc.
  • Wang, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules.
  • YouTube. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV.
  • Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Robinson, R. (1909). CCXXXII.—A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions.
  • Google Patents. (n.d.). CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ).
  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.
  • PubMed. (n.d.). Antiviral activity of the products of cyclization of dimethyl 2-[(1-arylamino-1-arylmethylidene)
  • Googleapis.com. (2000). US 6,639,072 B1.
  • Google Patents. (n.d.). US20030191310A1 - Method for producing lamotrigine from alpha-oxo-2,3-dichlorophenyl acetamidino-aminoguanidino hydrazone by ring closure reaction.
  • ResearchGate. (2025). Arylsulfonylative spiro -Tricyclization of N -Hydroxylethyl- N -arylpropiolamides.

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Reducing byproduct formation in 2-(2,3-Dichlorobenzoyl)oxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,3-Dichlorobenzoyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and minimize the formation of unwanted byproducts. Our approach is grounded in established chemical principles to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the acylation of oxazole with 2,3-dichlorobenzoyl chloride can stem from several factors, primarily related to reagent purity, reaction conditions, and potential degradation of starting materials or the product.

Potential Causes and Solutions:

  • Moisture Contamination: The primary culprit in many acylation reactions is the presence of water. 2,3-Dichlorobenzoyl chloride is highly reactive towards water, leading to its hydrolysis to the unreactive 2,3-dichlorobenzoic acid. This not only consumes your starting material but can also complicate purification.

    • Troubleshooting Steps:

      • Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere).

      • Use anhydrous solvents. It is recommended to use freshly distilled solvents or solvents from a solvent purification system.

      • Handle 2,3-dichlorobenzoyl chloride under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or inadequate temperature.

    • Troubleshooting Steps:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the limiting reagent.

      • If the reaction stalls, consider gradually increasing the temperature. However, be cautious as higher temperatures can also promote byproduct formation.

      • Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Degradation of Oxazole: While generally aromatic, the oxazole ring can be susceptible to cleavage under harsh acidic conditions, which can be generated during the reaction (e.g., formation of HCl).[1]

    • Troubleshooting Steps:

      • Consider the use of a non-nucleophilic base, such as pyridine or a hindered amine (e.g., 2,6-lutidine), to scavenge the generated acid. This can protect the oxazole ring and the product from acid-catalyzed degradation. The base can also serve as a catalyst in some instances.

      • Maintain the lowest effective reaction temperature to minimize potential ring-opening pathways.

The following table summarizes recommended starting conditions for optimizing the reaction yield:

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Prevents hydrolysis of 2,3-dichlorobenzoyl chloride.
Solvent Anhydrous (e.g., Dichloromethane, Toluene)Prevents side reactions with water.
Temperature 0 °C to room temperature (initially)Minimizes byproduct formation; can be gently heated if necessary.
Additives Non-nucleophilic base (e.g., Pyridine)Scavenges acidic byproducts, protecting the oxazole ring.
Question 2: My NMR/HPLC analysis shows unexpected peaks. What are the most probable byproducts?

Answer:

The presence of unexpected peaks in your analytical data points to the formation of byproducts. Based on the reactivity of the starting materials and the reaction conditions, several side products can be anticipated.

Common Byproducts and Their Origins:

  • 2,3-Dichlorobenzoic Acid: This is the hydrolysis product of 2,3-dichlorobenzoyl chloride. Its presence is a strong indicator of moisture in your reaction. It will be visible in the crude NMR and can be detected by HPLC.

  • Unreacted Starting Materials: Incomplete reactions will show the presence of both oxazole and 2,3-dichlorobenzoyl chloride (or its hydrolysis product).

  • Oxazole Ring Cleavage Products: Under strongly acidic conditions, the oxazole ring can open.[1] This can lead to a complex mixture of amide and ester fragments, which may be difficult to characterize fully without further analysis.

  • Di-acylated Oxazole (Potential): While less common in acylations due to the deactivating effect of the introduced acyl group, polysubstitution can occur if the reaction conditions are too harsh or if the oxazole ring is highly activated.[2] However, for a simple oxazole, this is less likely to be a major byproduct.

The following diagram illustrates the main reaction and the formation of the most common byproduct, 2,3-dichlorobenzoic acid.

Byproduct_Formation Oxazole Oxazole AcylChloride 2,3-Dichlorobenzoyl Chloride Product 2-(2,3-Dichlorobenzoyl)oxazole AcylChloride->Product + Oxazole (Desired Reaction) Byproduct 2,3-Dichlorobenzoic Acid AcylChloride->Byproduct + H₂O (Hydrolysis) Water H₂O (Moisture) Water->Byproduct

Caption: Desired acylation reaction versus byproduct formation via hydrolysis.

Troubleshooting Workflow for Byproduct Identification:

Troubleshooting_Workflow Start Unexpected Peaks in Analysis (NMR/HPLC) Check_SM Compare with Spectra of Starting Materials Start->Check_SM Check_Hydrolysis Is 2,3-Dichlorobenzoic Acid Present? Start->Check_Hydrolysis Moisture_Control Improve Anhydrous Techniques Check_Hydrolysis->Moisture_Control Yes Complex_Mixture Complex Mixture of Unidentified Peaks? Check_Hydrolysis->Complex_Mixture No Purification Optimize Purification (Chromatography, Recrystallization) Moisture_Control->Purification Ring_Opening Consider Oxazole Ring Cleavage Complex_Mixture->Ring_Opening Milder_Conditions Use Milder Conditions: - Lower Temperature - Add Base (Pyridine) Ring_Opening->Milder_Conditions Likely Milder_Conditions->Purification End Pure Product Purification->End

Caption: A logical workflow for troubleshooting byproduct formation.

Question 3: The purified product appears to be unstable and discolors over time. What is causing this and how can I prevent it?

Answer:

Product instability and discoloration can be due to residual impurities or inherent reactivity of the product itself.

  • Residual Acid: Trace amounts of acid (e.g., HCl from the reaction or residual Lewis acid if used) can catalyze slow degradation of the product upon storage.

    • Solution: Ensure the work-up procedure effectively removes all acidic components. A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) followed by a water wash is crucial. Ensure the product is thoroughly dried before storage.

  • Oxidative Degradation: While not highly susceptible, prolonged exposure to air and light can cause degradation of some heterocyclic compounds.

    • Solution: Store the purified product under an inert atmosphere (argon or nitrogen) in a sealed, amber vial to protect it from air and light. Storing at a low temperature (e.g., in a refrigerator or freezer) can also enhance long-term stability.

  • Purity: The presence of minor, uncharacterized byproducts can sometimes act as catalysts for the decomposition of the main product.

    • Solution: Re-purify the product using a different method if possible (e.g., recrystallization from a different solvent system or re-chromatography) to ensure the removal of any problematic impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the best catalyst for this acylation? While some Friedel-Crafts acylations require a strong Lewis acid like AlCl₃, these can be too harsh for electron-rich heterocycles like oxazole and may lead to polymerization or ring-opening.[2] A milder approach is often preferred. The reaction can sometimes proceed without a catalyst, especially if heated. The addition of a base like pyridine can also catalyze the reaction by forming a highly reactive acylpyridinium salt intermediate, while also serving to neutralize the HCl byproduct.

  • Q2: How should I monitor the reaction progress effectively? TLC is a convenient method. Use a solvent system that gives good separation between your starting materials and the product (e.g., a mixture of hexanes and ethyl acetate). The product, being more polar than oxazole but likely less polar than 2,3-dichlorobenzoic acid, should have a distinct Rf value. For more quantitative analysis, HPLC is the preferred method.

  • Q3: What is the recommended purification method for 2-(2,3-Dichlorobenzoyl)oxazole? Flash column chromatography on silica gel is typically the most effective method for purifying the crude product. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) will likely provide good separation. Recrystallization from a suitable solvent system can be used as a final purification step to obtain a highly pure, crystalline product.

  • Q4: Can I use 2,3-dichlorobenzoic acid directly instead of the acyl chloride? Direct acylation with a carboxylic acid requires activating agents (e.g., carbodiimides like DCC or EDC, or reagents like HATU). While feasible, this introduces more reagents into the reaction mixture and can complicate the work-up and purification. Using the acyl chloride is generally a more direct and reactive approach for this type of transformation.

Experimental Protocols

General Procedure for the Synthesis of 2-(2,3-Dichlorobenzoyl)oxazole
  • Preparation: Under an inert atmosphere (argon or nitrogen), add oxazole (1.0 eq.) and a non-nucleophilic base such as pyridine (1.2 eq.) to a flask containing an anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 2,3-dichlorobenzoyl chloride (1.1 eq.) in the same anhydrous solvent to the cooled mixture with vigorous stirring.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic solution in vacuo. Purify the crude residue by flash column chromatography on silica gel.

References

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • Organic Chemistry Portal. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. [Link]

  • PubMed. Unexpected synthesis of 2,4,5-trisubstituted oxazoles via a tandem aza-Wittig/Michael/isomerization reaction of vinyliminophosphorane. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • ResearchGate. Microwave Promoted Oxazole Synthesis: Cyclocondensation Cascade of Oximes and Acyl Chlorides. [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]

  • PubMed Central. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]

  • Chem.libretexts.org. friedel-crafts acylation of benzene. [Link]

  • Austin Publishing Group. Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). [Link]

  • PubMed Central. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. [Link]

  • Semantic Scholar. Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. [Link]

  • PubMed. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. [Link]

  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

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Technical Support Center: Method Development for Chiral Separation of 2-(2,3-Dichlorobenzoyl)oxazole Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral separation of 2-(2,3-Dichlorobenzoyl)oxazole enantiomers. This document is designed for researchers, scientists, and drug development professionals actively engaged in developing robust and reliable analytical methods for this compound. The separation of enantiomers is a critical step in pharmaceutical development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges, moving beyond simple procedural lists to explain the scientific reasoning behind each step.

Our objective is to empower you with a systematic approach to method development, enabling you to efficiently achieve baseline separation and validate your analytical method.

Section 1: Foundational Strategy for Chiral Method Development

Successful chiral separation is not a matter of chance; it is a systematic process of screening and optimization. The workflow begins with understanding the analyte and selecting the appropriate tools for the job.

MethodDevWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation Analyte Analyte Characterization (Solubility, pKa) Standard Prepare Racemic Standard (0.5 - 1.0 mg/mL) Analyte->Standard Screening CSP & Mobile Phase Screening (HPLC or SFC) Standard->Screening PartialSep Partial Separation Achieved? Screening->PartialSep PartialSep->Screening No, Screen New CSPs MPOpt Mobile Phase Optimization (Modifier %, Additives) PartialSep->MPOpt Yes TempOpt Temperature Optimization MPOpt->TempOpt FlowOpt Flow Rate Adjustment TempOpt->FlowOpt FinalMethod Final Robust Method (Rs > 1.5) FlowOpt->FinalMethod

Caption: General workflow for chiral method development.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most common hurdles encountered during method development in a direct question-and-answer format.

Issue 1: Poor or No Enantiomeric Resolution

Q: I've injected my racemic standard of 2-(2,3-Dichlorobenzoyl)oxazole, but I see only a single peak or a small shoulder. Where do I begin troubleshooting?

A: This is the most common starting point in chiral method development. A lack of separation indicates that the chosen Chiral Stationary Phase (CSP) and mobile phase combination does not provide sufficient stereoselectivity for your analyte. The underlying principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, and for a separation to occur, there must be a difference in the stability of these complexes.[2] Your first and most critical step is to perform a column screening.

The trial-and-error approach to chiral separations can be time-consuming.[3] A systematic screening of CSPs with different selectors is far more efficient. For a molecule like 2-(2,3-Dichlorobenzoyl)oxazole, which contains aromatic rings, a carbonyl group, and an oxazole moiety, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points due to their broad applicability.[3][4]

Experimental Protocol: CSP Screening

  • Select Diverse CSPs: Choose 3-5 columns with different chiral selectors. A recommended starting set is provided in the table below.

  • Prepare Mobile Phases: Prepare fresh mobile phases for Normal Phase (NP), Reversed-Phase (RP), and Polar Organic (PO) modes. Ensure all solvents are HPLC-grade and filter aqueous phases.[5]

  • Equilibrate Thoroughly: Flush each column with the mobile phase for at least 30-40 column volumes before the first injection to ensure the column is fully equilibrated.

  • Inject Standard: Inject the 2-(2,3-Dichlorobenzoyl)oxazole racemic standard (typically 5-10 µL of a 0.5 mg/mL solution).

  • Evaluate: Analyze the chromatograms for any sign of separation (peak splitting, shoulders). Even partial separation (Resolution < 1.5) is a promising lead for further optimization.[5]

Table 1: Recommended Initial Screening Conditions

ParameterNormal Phase (NP)Reversed-Phase (RP)Polar Organic (PO)
Recommended CSPs Lux® Cellulose-1, Chiralpak® IA/ICChirobiotic® V/T, Lux® Cellulose-1Lux® Cellulose-1, Chiralpak® IA/IC
Mobile Phase A n-Hexane or HeptaneWater + 0.1% Formic AcidAcetonitrile
Mobile Phase B Isopropanol (IPA) or EthanolAcetonitrile or MethanolMethanol
Starting Condition 90:10 (A:B)60:40 (A:B)100% Acetonitrile, then add Methanol
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at ~254 nm (or analyte λmax)UV at ~254 nm (or analyte λmax)UV at ~254 nm (or analyte λmax)

Note: This table provides starting points. The optimal conditions will be specific to your analyte and chosen CSP.

Q: I have achieved partial separation. How can I optimize the mobile phase to get baseline resolution (Rs ≥ 1.5)?

A: Partial separation is an excellent outcome from your initial screening. Now, the goal is to increase the selectivity (α) and efficiency (N) of the separation by fine-tuning the mobile phase. The type and concentration of the organic modifier (and any additives) are the most powerful tools for this.[6]

Experimental Protocol: Mobile Phase Optimization

  • Adjust Modifier Concentration:

    • Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., IPA or ethanol) from 5% to 25% in hexane/heptane. Lower alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

    • Reversed-Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer.

  • Test Different Modifiers:

    • Normal Phase: If using IPA, test ethanol as an alternative. The difference in hydrogen bonding capability can significantly alter selectivity.

  • Use Additives (if necessary): The 2-(2,3-Dichlorobenzoyl)oxazole molecule is neutral, so acidic or basic additives may not have a primary effect on the analyte itself. However, they can improve peak shape by interacting with the stationary phase.

    • For acidic impurities or silanol interactions: Consider adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • For basic impurities: Consider adding 0.1% Diethylamine (DEA).[5]

  • Evaluate Results: For each modification, inject the standard and calculate the resolution (Rs), selectivity (α), and retention factors (k). The goal is to maximize Rs while keeping the analysis time reasonable.

Issue 2: Poor Peak Shape (Tailing or Splitting)

TroubleshootingTree Start Poor Peak Shape Observed (Tailing or Splitting) CheckSolvent Is sample solvent stronger than mobile phase? Start->CheckSolvent CheckOverload Is column overloaded? CheckSolvent->CheckOverload No FixSolvent Action: Re-dissolve sample in mobile phase or weaker solvent. CheckSolvent->FixSolvent Yes CheckColumn Is column damaged? (Void, Contamination) CheckOverload->CheckColumn No FixOverload Action: Reduce injection volume or sample concentration. CheckOverload->FixOverload Yes FixColumn Action: Backflush column. If no improvement, replace. CheckColumn->FixColumn Yes

Caption: Decision tree for troubleshooting poor peak shape.

Q: My enantiomer peaks are tailing significantly. What is causing this?

A: Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, or by column overload.[5] For silica-based CSPs, free silanol groups can interact with polar parts of the analyte, leading to tailing.

Experimental Protocol: Diagnosing and Fixing Peak Tailing

  • Check for Overload: Reduce the injection volume by half. If the peak shape improves significantly, you were overloading the column. Find the optimal sample load that doesn't compromise peak shape.

  • Optimize Mobile Phase: If not due to overload, the issue is likely chemical.

    • Normal Phase: A small amount of an additive can help. For a neutral compound like yours, a very small amount of a polar solvent like water (if compatible with the column) or an acid/base can sometimes passivate active sites. Caution: Always check the column care manual before introducing new additives.

    • Reversed-Phase: Ensure the buffer concentration is sufficient (10-20 mM) if you are using one.

  • Check Column Health: If mobile phase adjustments do not help, the column itself may be the issue. A contaminated guard column or column inlet frit can cause tailing. Try backflushing the column (if permitted by the manufacturer) or replacing the guard column.

Q: My main peak appears split into two, or has a distinct shoulder. How do I fix this?

A: Peak splitting is a frustrating issue that can have several causes.[7][8]

  • Injection Solvent Incompatibility: This is a very common cause. Injecting the sample in a solvent significantly stronger than the mobile phase can cause the sample band to spread improperly at the column head, leading to a split peak.[9]

    • Solution: Always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

  • Column Void or Channeling: A void at the head of the column can cause the sample to travel through two different paths, resulting in two peaks. This can happen from pressure shocks or long-term use.

    • Solution: First, try reversing and flushing the column (only if the manufacturer's instructions state it is permissible). Often, however, a column with a significant void needs to be replaced.[7]

  • Blocked Frit: A partially blocked inlet frit will cause uneven flow distribution onto the column packing, which can split the peak.

    • Solution: Backflushing may dislodge particulates. If this fails, the column may need replacement. Using an in-line filter or guard column is the best preventative measure.[7][9]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?

A: SFC is a powerful alternative to HPLC for chiral separations and is often considered a "green" chromatography technique.[10] Its main advantages are:

  • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates without generating excessive backpressure, leading to significantly faster separations.[11][12]

  • Higher Efficiency: The high diffusivity of solutes in the mobile phase improves mass transfer, often resulting in sharper peaks and better resolution.[11]

  • Reduced Solvent Consumption: The primary mobile phase is compressed CO2, drastically reducing the use of organic solvents, which lowers costs and environmental impact.[10]

For a molecule like 2-(2,3-Dichlorobenzoyl)oxazole, SFC is highly compatible with the normal-phase chiral columns (e.g., polysaccharide-based) that are likely to be successful.[12]

Q: My column's performance (resolution, peak shape) has degraded over time. Can it be restored?

A: Yes, it is often possible to restore the performance of a chiral column, especially immobilized polysaccharide-based CSPs. Over time, strongly retained impurities can accumulate on the stationary phase, leading to a loss of performance.

  • Washing/Regeneration: For immobilized CSPs (like Chiralpak® IA, IB, IC, etc.), you can often use strong, "forbidden" solvents to wash the column and strip it of contaminants. A regeneration procedure might involve flushing with solvents like Dichloromethane (DCM) or Ethyl Acetate.[13]

  • Crucial Note: This procedure must not be used on coated polysaccharide columns (like Chiralpak® AD, AS, Chiralcel® OD, OJ), as it will permanently destroy the stationary phase by stripping the chiral selector from the silica support.[13] Always consult the column care and maintenance guide provided by the manufacturer before attempting any regeneration procedure.

Q: What are the best practices for mobile phase preparation to ensure reproducibility?

A: Reproducibility is key to a validatable method. Follow these guidelines strictly:

  • Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and freshly purified water (e.g., 18.2 MΩ·cm).

  • Prepare Fresh Daily: Aqueous mobile phases, especially at neutral pH, can support microbial growth. Prepare fresh mobile phases each day and do not "top off" old reservoirs with new solvent.[9]

  • Degas Thoroughly: Degas your mobile phase using an in-line degasser, sonication, or helium sparging to prevent air bubbles from interfering with the pump and detector.

  • Precise Measurement: Use calibrated graduated cylinders or volumetric flasks for accurate mixing of mobile phase components. Inaccurate composition is a major source of retention time drift.

References

  • Getting Started with Chiral Method Development - Regis Technologies. (2022, October 14). Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved from [Link]

  • Chiral HPLC Method Development - I.B.S. Analytical. (n.d.). Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. (n.d.). Retrieved from [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting - Daicel Chiral Technologies. (2021, March 14). Retrieved from [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation - Agilent. (2023, July 25). Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. (2021, January 4). Retrieved from [Link]

  • Peak Splitting in HPLC: Causes and Solutions - Separation Science. (2024, April 4). Retrieved from [Link]

  • When using HPLC, how do you deal with split peaks? - ResearchGate. (2013, May 8). Retrieved from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background - Chromatography Online. (2022, March 1). Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - PubMed. (2021, January 4). Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - ResearchGate. (2021, January 1). Retrieved from [Link]

  • A generic approach for chiral separations by supercritical fluid chromatography - Journal of Chromatography A. (n.d.). Retrieved from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe - Universal Journal of Advances in Pharmaceutical Sciences. (2025, January 31). Retrieved from [Link]

  • Chiral Separations: Using SFC to Unlock Purification Potential - YouTube. (2023, August 24). Retrieved from [Link]

  • Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - MDPI. (n.d.). Retrieved from [Link]

  • When one column is not enough - Column coupling in SFC. (2023, October 16). Retrieved from [Link]

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products - Wiley. (n.d.). Retrieved from [Link]

  • Selected enantiomer separations of azole compounds whose structures are... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds | Scilit. (2021, January 3). Retrieved from [Link]

  • Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - PubMed. (2020, July 9). Retrieved from [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19). Retrieved from [Link]

  • Enantioselective chromatography in drug discovery - PubMed. (n.d.). Retrieved from [Link]

  • 2-(2,3-DICHLOROBENZOYL)OXAZOLE | CAS#:898760-53-7 | Chemsrc. (2025, November 25). Retrieved from [Link]

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Technical Support Center: Enhancing the Bioavailability of 2-(2,3-Dichlorobenzoyl)oxazole Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in formulating 2-(2,3-Dichlorobenzoyl)oxazole. Given its chemical properties, this compound is anticipated to exhibit poor aqueous solubility, a primary obstacle to achieving adequate oral bioavailability. This document provides a structured, problem-oriented approach to formulation development, offering not just protocols but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

Part 1: Physicochemical Profile of 2-(2,3-Dichlorobenzoyl)oxazole

Understanding the intrinsic properties of an Active Pharmaceutical Ingredient (API) is the foundational step in any formulation strategy. The predicted characteristics of 2-(2,3-Dichlorobenzoyl)oxazole strongly suggest it belongs to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making bioavailability enhancement a critical development challenge.

PropertyValueImplication for Formulation
Molecular Formula C₁₀H₅Cl₂NO₂-
Molecular Weight 242.06 g/mol [1]Standard for a small molecule API.
Predicted LogP 3.21[1]Indicates high lipophilicity and consequently poor aqueous solubility.
Predicted pKa -2.86 (for the conjugate acid)[2]The oxazole ring is a very weak base, meaning pH modification of the gastrointestinal fluid will not be a viable strategy to improve solubility.[3]
Predicted Density 1.445 g/cm³[1][2]Relevant for powder flow and processing calculations (e.g., granulation, compression).
Structure (2,3-dichlorophenyl)-(1,3-oxazol-2-yl)methanone[1]The rigid, planar structure with halogen substituents contributes to a stable crystal lattice, which can further hinder dissolution.
Part 2: Strategic Workflow for Bioavailability Enhancement

The core challenge is to overcome the compound's low aqueous solubility. The following workflow provides a logical progression for selecting and optimizing a formulation strategy.

Bioavailability Enhancement Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Characterization & Optimization start API Characterization (Solubility, LogP, Solid State) prob Problem ID: Poor Aqueous Solubility? start->prob strat1 Strategy A: Amorphous Solid Dispersion (e.g., Spray Drying, HME) prob->strat1 Yes strat2 Strategy B: Lipid-Based Formulation (e.g., SEDDS/SMEDDS) prob->strat2 Yes strat3 Strategy C: Particle Size Reduction (e.g., Nanosuspension) prob->strat3 Yes char In-Vitro Characterization (Dissolution, DSC, XRD, Particle Size) strat1->char strat2->char strat3->char opt Optimization Loop (Excipient/Process Tuning) char->opt Results Unsatisfactory invivo Preclinical In-Vivo Study (Pharmacokinetics) char->invivo Results Promising opt->char Re-evaluate

Caption: Decision workflow for enhancing the bioavailability of a poorly soluble compound.

Part 3: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the formulation of poorly soluble compounds like 2-(2,3-Dichlorobenzoyl)oxazole.

Q1: My initial powder formulation shows less than 5% dissolution in 60 minutes. What are my primary strategies to improve this?

Your observation is typical for a BCS Class II/IV compound. The dissolution is rate-limited by the low solubility. You must increase the effective surface area or the apparent solubility of the drug. The three primary strategies are:

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a hydrophilic polymer matrix to create an amorphous, high-energy state. This prevents the drug from maintaining its stable (and poorly soluble) crystal lattice, significantly increasing its dissolution rate.[4]

  • Lipid-Based Formulations: Dissolving the drug in a blend of oils, surfactants, and co-solvents. These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine oil-in-water emulsions in the gut, presenting the drug in a solubilized state ready for absorption.[4][5]

  • Particle Size Reduction (Nanonization): Milling the drug to the sub-micron (nanoparticle) range. According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution.[6]

Q2: When should I choose an Amorphous Solid Dispersion versus a Lipid-Based System?

The choice depends on the API's properties and the desired dose.

  • Choose an ASD if:

    • The required dose is moderate to high. ASDs can achieve high drug loading (e.g., 20-50%).

    • The API is prone to degradation in lipidic excipients.

    • You require a solid dosage form (tablet/capsule) for stability or manufacturing reasons.

  • Choose a Lipid-Based System (like SEDDS/SMEDDS) if:

    • The API has a high LogP (>3) and good solubility in oils.[7]

    • The required dose is low to moderate. High doses can be challenging due to the volume of liquid excipients required.

    • You want to leverage lymphatic absorption pathways, which can help avoid first-pass metabolism in the liver.[7]

Q3: I created an ASD by solvent evaporation, but my dissolution profile is inconsistent and sometimes shows a "spring and parachute" effect that quickly crashes. What is happening?

This is a classic challenge with ASDs. The "spring" is the initial rapid dissolution of the high-energy amorphous drug, achieving supersaturation. The "parachute" is the ability of the polymer to maintain this supersaturated state. A "crash" indicates rapid recrystallization of the drug from the supersaturated solution.

Troubleshooting Steps:

  • Polymer Selection: The chosen polymer may not be the optimal precipitation inhibitor. Screen polymers like HPMC, HPMC-AS, PVP, or Soluplus®. The goal is to find a polymer that has strong specific interactions (e.g., hydrogen bonding) with your API to prevent it from self-associating and crystallizing.

  • Drug Loading: Your drug loading might be too high, exceeding the solubility of the drug in the polymer. This leads to phase-separated amorphous drug domains that are highly prone to crystallization. Try reducing the drug loading to 20% or 15% and re-evaluating.

  • Dissolution Media: Ensure your dissolution medium contains a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to create sink conditions, which can sometimes help stabilize the supersaturated state during the experiment.

ASD_Mechanism cluster_0 Initial State cluster_1 Formulation Process (e.g., Spray Drying) cluster_2 Final State cluster_3 Dissolution crystalline Crystalline Drug (Low Energy, Low Solubility) process Energy Input crystalline->process polymer Hydrophilic Polymer polymer->process asd Amorphous Solid Dispersion (High Energy, High Apparent Solubility) process->asd dissolution Rapid Dissolution (Supersaturation) asd->dissolution Contact with water absorption Enhanced Absorption dissolution->absorption

Caption: Mechanism of an Amorphous Solid Dispersion (ASD).

Q4: My nanosuspension shows particle aggregation and settles quickly. How can I improve its stability?

Particle aggregation in a nanosuspension is driven by the high surface energy of the nanoparticles. Effective stabilization is crucial.

Troubleshooting Steps:

  • Inadequate Stabilizer Concentration: The surface of the nanoparticles may not be fully covered. Increase the concentration of your steric stabilizer (e.g., Poloxamer 188, HPMC) or electrostatic stabilizer (e.g., Docusate Sodium).

  • Incorrect Stabilizer Type: A single stabilizer may not be sufficient. A combination of steric and electrostatic stabilizers often provides synergistic stability (electrosteric stabilization).

  • Ostwald Ripening: This occurs when smaller particles dissolve and redeposit onto larger particles. While difficult to prevent entirely, optimizing the stabilizer package can slow this process. Ensure your milling or homogenization process produces a narrow particle size distribution to begin with.[8]

Part 4: Analytical and Characterization Protocols (FAQs)
Q1: What are the essential tests to confirm the successful formation of an Amorphous Solid Dispersion?

You need orthogonal techniques to confirm the absence of crystallinity.

  • Differential Scanning Calorimetry (DSC): A crystalline material will show a sharp melting endotherm. A successful ASD will show no melting peak, but instead a single glass transition temperature (Tg) at a temperature between the Tg of the API and the polymer.

  • Powder X-Ray Diffraction (PXRD): Crystalline materials produce sharp Bragg peaks. An amorphous material will show a broad, diffuse halo pattern, indicating the absence of long-range molecular order.

  • Polarized Light Microscopy (PLM): Crystalline materials are typically birefringent and will appear bright under cross-polarized light. Amorphous materials are isotropic and will appear dark.

Q2: How do I design a biorelevant dissolution test for my lipid-based formulation (SMEDDS)?

Standard USP dissolution apparatuses may not be suitable as they don't simulate the digestive process for lipids.

Recommended Approach: Use a two-stage digestion model.

  • Gastric Stage: Disperse the SMEDDS formulation in Simulated Gastric Fluid (SGF) for 30 minutes to assess its initial emulsification behavior.

  • Intestinal Stage: Transfer the mixture to Simulated Intestinal Fluid (SIF) containing bile salts and lipase (e.g., FaSSIF or FeSSIF media). The lipase will digest the lipid carriers, and the drug must remain solubilized in the resulting micellar structures to be available for absorption. Periodically sample from the aqueous phase after ultracentrifugation to determine the concentration of solubilized drug. This mimics the in-vivo process far more accurately than a simple dissolution test.

Part 5: Detailed Methodologies
Protocol 1: Preparation of an ASD by Solvent Evaporation
  • Solubilization: Accurately weigh 100 mg of 2-(2,3-Dichlorobenzoyl)oxazole and 400 mg of a suitable polymer (e.g., PVP K30). Dissolve both components in a minimal amount of a common solvent (e.g., 10 mL of a 1:1 mixture of dichloromethane and methanol). Ensure a clear solution is formed.

  • Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent under reduced pressure using a rotary evaporator. The water bath temperature should be kept low (e.g., 40°C) to minimize thermal stress on the compound.[9]

  • Drying: Once a solid film is formed, continue to dry the product under high vacuum for at least 24 hours to remove residual solvent, which can act as a plasticizer and promote recrystallization.

  • Processing: Scrape the dried product from the flask and gently mill it into a fine powder using a mortar and pestle. Store immediately in a desiccator.

  • Characterization: Analyze the resulting powder using DSC, PXRD, and a dissolution test as described above.

Protocol 2: Screening for SMEDDS Excipients
  • Solubility Screening: Determine the saturation solubility of 2-(2,3-Dichlorobenzoyl)oxazole in various excipients.

    • Oils: Labrafil® M 1944 CS, Capryol™ 90, Maisine® CC.

    • Surfactants: Kolliphor® EL, Tween® 80, Labrasol®.

    • Co-solvents: Transcutol® HP, Propylene Glycol.

    • Method: Add an excess amount of the API to 2 g of each excipient. Mix for 48 hours at 25°C. Centrifuge and analyze the supernatant for drug concentration using a validated HPLC method.

  • Emulsification Study: Based on solubility, select the best oil, surfactant, and co-solvent. Prepare various blends (e.g., 30% oil, 50% surfactant, 20% co-solvent).

    • Method: Add 100 µL of the blend to 100 mL of distilled water in a beaker with gentle stirring. Observe the emulsification process. A good SMEDDS will spontaneously form a clear or bluish-white microemulsion. Record the time to emulsify and the final particle size using a dynamic light scattering (DLS) instrument.

  • Optimization: Refine the ratios of the excipients to achieve the smallest and most stable particle size upon emulsification, while ensuring the drug remains solubilized in the formulation.

References
  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (n.d.). SlideShare. Retrieved from [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2015). ResearchGate. Retrieved from [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Retrieved from [Link]

  • Agubata, C. O., Nzekwe, I. T., & Attama, A. A. (2016). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. PMC - NIH. Retrieved from [Link]

  • Fong, S. Y. K., Ibisogly, A., & Bauer-Brandl, A. (2015). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Retrieved from [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing. (2017). Pharmaceutical Technology. Retrieved from [Link]

  • Formulation and Analytical Development for Low-Dose Oral Drug Products. (2009). Semantic Scholar. Retrieved from [Link]

  • Analytical Techniques for Oral Solid Dosage Formulation. (2021). Pharmaceutical Technology. Retrieved from [Link]

  • The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. (n.d.). LFA Machines. Retrieved from [Link]

  • Troubleshooting in Pharma Formulations Drug Development Services. (n.d.). VerGo Pharma Research. Retrieved from [Link]

  • Development and analytical characterization of oral film preparations for controlled drug delivery. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Troubleshooting Formulation Issues in High-Dose Tablets. (2024). Pharma.Tips. Retrieved from [Link]

  • Novel analytical methods for the characterization of oral wafers. (2015). ResearchGate. Retrieved from [Link]

  • DATA DRIVEN TECHNIQUES FOR THE ANALYSIS OF ORAL DOSAGE DRUG FORMULATIONS. (2022). Purdue University Graduate School. Retrieved from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2024). Pharmaguideline. Retrieved from [Link]

  • 2-(2,3-DICHLOROBENZOYL)OXAZOLE. (n.d.). Chemsrc. Retrieved from [Link]

  • Oxazole. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Protocol for recrystallization of 2-(2,3-Dichlorobenzoyl)oxazole for high purity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive protocol and troubleshooting resource for the recrystallization of 2-(2,3-Dichlorobenzoyl)oxazole, a critical intermediate in pharmaceutical synthesis. [1]The information presented herein is curated for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound.

Core Principles of Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds. [2]The underlying principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Recommended Recrystallization Protocol for 2-(2,3-Dichlorobenzoyl)oxazole

This protocol is designed to be a robust starting point. Depending on the nature and quantity of impurities, optimization may be necessary.

I. Solvent Selection

A systematic approach to solvent selection is paramount for a successful recrystallization. While specific solubility data for 2-(2,3-Dichlorobenzoyl)oxazole is not extensively published, general principles for similar aromatic and heterocyclic compounds can be applied. A solvent screen is highly recommended.

Table 1: Candidate Solvents for Recrystallization Screening

Solvent SystemRationaleBoiling Point (°C)
Ethanol (EtOH)A versatile and commonly used solvent for a wide range of organic compounds. [3]78
Isopropanol (IPA)Similar to ethanol but with a slightly higher boiling point, which can be advantageous.82
Ethyl Acetate (EtOAc) / HexaneA common mixed-solvent system. [3]Ethyl acetate is a good "soluble solvent," while hexane acts as an "anti-solvent."Variable
TolueneOften effective for aromatic compounds. [3]111
AcetonitrileA polar aprotic solvent that can be effective for moderately polar compounds.82
II. Step-by-Step Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Add crude 2-(2,3-Dichlorobenzoyl)oxazole to Erlenmeyer flask B 2. Add minimal amount of hot solvent A->B C 3. Heat to boiling with stirring to dissolve B->C D 4. If insoluble impurities are present, perform hot gravity filtration C->D Insoluble Impurities Present E 5. Allow solution to cool slowly to room temperature C->E No Insoluble Impurities D->E F 6. Cool further in an ice bath E->F G 7. Collect crystals by vacuum filtration F->G H 8. Wash with a small amount of ice-cold solvent G->H I 9. Dry crystals under vacuum H->I

Caption: Recrystallization workflow for 2-(2,3-Dichlorobenzoyl)oxazole.

  • Dissolution: Place the crude 2-(2,3-Dichlorobenzoyl)oxazole in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to its boiling point with stirring. Continue adding the hot solvent dropwise until the solid just dissolves. Using the minimum amount of near-boiling solvent is crucial for maximizing yield. [2]2. Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel. [4]4. Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. [4]Rapid cooling can lead to the formation of a precipitate, which may trap impurities. [4]5. Complete Crystallization: Once the solution has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. [2]8. Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Troubleshooting Guide & FAQs

Q1: My compound is not dissolving, even with a large amount of hot solvent.

  • Possible Cause: The chosen solvent may be inappropriate for your compound.

  • Troubleshooting:

    • Refer to your solvent screening results and select a solvent in which the compound showed better solubility at elevated temperatures.

    • Consider using a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool. [3] Q2: No crystals are forming, even after cooling in an ice bath.

  • Possible Causes:

    • Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. [5] * The solution is supersaturated, but crystal nucleation has not initiated. [5]* Troubleshooting:

    • If an excess of a volatile solvent was used, you can evaporate some of it to concentrate the solution and then attempt to recrystallize again. [5] * Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. [2][5]The small scratches on the glass can provide a surface for crystal growth.

    • Add a "seed crystal" of the pure compound to the solution to initiate crystallization. [2][5] Q3: The compound "oils out" instead of forming crystals.

  • Possible Causes:

    • The boiling point of the solvent is higher than the melting point of the compound.

    • The solution is cooling too rapidly, causing the compound to come out of solution as a liquid before it can form a crystal lattice. [6] * The presence of a significant amount of impurities can depress the melting point of the compound. [6]* Troubleshooting:

    • Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. [5][6] * Consider using a lower-boiling point solvent.

    • If significant impurities are suspected, a preliminary purification step, such as column chromatography, may be necessary before recrystallization. [7][8][9] Q4: The recrystallization resulted in a very low yield.

  • Possible Causes:

    • Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor. [2][6] * Premature crystallization occurred during hot filtration.

    • The crystals were washed with solvent that was not ice-cold, redissolving some of the product. [2]* Troubleshooting:

    • Before discarding the mother liquor, cool it in an ice bath to see if more crystals form. If so, they can be collected, though they may be less pure than the first crop.

    • Ensure the filtration apparatus is pre-heated before hot filtration to minimize premature crystallization.

    • Always use ice-cold solvent for washing the collected crystals.

Q5: The purified compound is still not pure enough.

  • Possible Causes:

    • The chosen solvent is not effective at separating the specific impurities present.

    • The rate of cooling was too fast, leading to the inclusion of impurities in the crystal lattice. [6]* Troubleshooting:

    • Repeat the recrystallization process. A second recrystallization can often significantly improve purity.

    • Try a different solvent or solvent system.

    • Ensure the cooling process is slow and undisturbed. Insulating the flask can help to slow down the cooling rate. [6]

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Singh, R., et al. (2021). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]

  • Google Patents. (2009).
  • Reddy, T. R., et al. (2020). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]

  • MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. [Link]

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Validation & Comparative

Comparative study of 2-(2,3-Dichlorobenzoyl)oxazole with other known antibacterial agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antibacterial Potential of 2-(2,3-Dichlorobenzoyl)oxazole

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, represents a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3][4] This guide focuses on 2-(2,3-Dichlorobenzoyl)oxazole, a novel synthetic compound, and evaluates its potential as an antibacterial agent through a comparative analysis with established drugs.

Given the nascent stage of research on this specific molecule, this document will establish a framework for its evaluation. We will analyze the known antibacterial properties of the broader oxazole class to infer the potential of 2-(2,3-Dichlorobenzoyl)oxazole. This potential will be benchmarked against two widely recognized antibacterial agents: Linezolid , a member of the oxazolidinone class, and Ciprofloxacin , a broad-spectrum fluoroquinolone.[5][6] Furthermore, we will provide detailed experimental protocols essential for the empirical validation of its antibacterial efficacy.

The Oxazole Scaffold: A Promising Frontier in Antibacterial Research

The oxazole moiety is a cornerstone in the architecture of many natural and synthetic bioactive molecules.[7] Its derivatives have demonstrated a wide array of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][4][8] The unique electronic and structural characteristics of the oxazole ring allow it to engage in various non-covalent interactions with biological targets like enzymes and receptors, making it a fertile ground for drug discovery.[2][4][9]

Several studies have highlighted the antibacterial efficacy of oxazole-containing compounds against both Gram-positive and Gram-negative bacteria.[1][10] For instance, certain 2,4-disubstituted oxazoles have shown significant activity, suggesting that the substitution pattern on the heterocyclic ring is a key determinant of biological function.[11] The presence of halogen atoms, such as the dichloro-substitution in our compound of interest, has also been noted in some active derivatives, potentially enhancing their antibacterial profile.[12][13]

Below is a summary of reported antibacterial activities for various oxazole derivatives, which provides a basis for our hypothesis that 2-(2,3-Dichlorobenzoyl)oxazole warrants investigation.

Oxazole Derivative Class Example Organisms Inhibited Reported Activity Reference
2-Benzoyl Oxazole-5-onesS. aureus, E. coli, S. TyphiModerate Activity[14]
1,3-Oxazole AmidesE. coli, S. aureusComparable to Ampicillin, Ciprofloxacin[10]
Aryl OxazolesS. aureus, B. subtilis, P. aeruginosaPotent Activity (MIC as low as 31.25 µg/ml)[8]
2,5-dimethyl-4-aryl OxazolesS. pyogenes, S. aureus, P. aeruginosaGood Antibacterial Activity[1]

This table is a representative summary. MIC (Minimum Inhibitory Concentration) values and specific derivatives can be found in the cited literature.

cluster_oxazole General Structure: 2-Benzoyl-Oxazole cluster_target Target Compound Oxazole_Ring Oxazole (N, O heterocycle) Benzoyl_Group Benzoyl Group (R-substituted) Benzoyl_Group->Oxazole_Ring Covalent Bond Target_Molecule 2-(2,3-Dichlorobenzoyl)oxazole Target_Molecule->Benzoyl_Group has specific 2,3-Dichloro substitution General_Class Oxazole Derivatives General_Class->Oxazole_Ring is a core of cluster_linezolid Linezolid Mechanism cluster_ciprofloxacin Ciprofloxacin Mechanism cluster_oxazole Potential Oxazole Mechanism? L_Start Bacterial Ribosome (50S + 30S subunits) L_Block Linezolid binds to 50S subunit L_Start->L_Block L_Result Inhibition of 70S Initiation Complex Formation L_Block->L_Result L_End Protein Synthesis Blocked L_Result->L_End C_Start Bacterial DNA Replication C_Enzymes DNA Gyrase & Topoisomerase IV C_Start->C_Enzymes C_Block Ciprofloxacin inhibits enzymes C_Enzymes->C_Block C_Result DNA Supercoiling & Separation Fails C_Block->C_Result C_End DNA Damage & Cell Death C_Result->C_End O_Target Unknown Target (e.g., Cell Wall, Protein Synthesis) O_Result Bactericidal / Bacteriostatic Effect O_Target->O_Result

Caption: High-level comparison of known and potential antibacterial mechanisms of action.

Comparative Analysis Summary
Feature 2-(2,3-Dichlorobenzoyl)oxazole (Hypothesized) Linezolid Ciprofloxacin
Chemical Class Benzoyl-OxazoleOxazolidinoneFluoroquinolone
Mechanism of Action Unknown; potentially novel. Some oxadiazoles inhibit cell wall synthesis. Inhibition of protein synthesis initiation complex. [5][15][16]Inhibition of DNA gyrase and topoisomerase IV. [6][17][18]
Spectrum of Activity Unknown; literature on analogs suggests potential for both Gram-positive and Gram-negative activity. [1][10][14]Primarily Gram-positive, including MRSA and VRE. [5]Broad spectrum, with strong activity against Gram-negative bacteria. [6]
Potential vs. Resistance High. A novel mechanism could bypass existing resistance pathways.Low cross-resistance with other protein synthesis inhibitors due to its unique target site. [19][16]Resistance is common and can develop through mutations in target enzymes or via efflux pumps.

Experimental Protocols for Antibacterial Evaluation

To move from hypothesis to data, rigorous and standardized testing is required. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a self-validating system for assessing the antibacterial activity of 2-(2,3-Dichlorobenzoyl)oxazole. [20][21][22]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol quantitatively determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. [23] 1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of 2-(2,3-Dichlorobenzoyl)oxazole in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).
  • Bacterial Strains: Use CLSI-recommended quality control (QC) strains (e.g., S. aureus ATCC® 29213, E. coli ATCC® 25922, P. aeruginosa ATCC® 27853).
  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Plate Preparation (Serial Dilution):

  • Add 100 µL of CAMHB to all wells of a 96-well plate.
  • Add 100 µL of the stock compound solution to the first column of wells.
  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL).
  • Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).

4. Inoculation and Incubation:

  • Add 10 µL of the prepared bacterial inoculum to wells in columns 1-11. The final volume in each well will be 110 µL.
  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
  • Validate the assay by checking for robust growth in the growth control well and no growth in the sterility control well. Compare results for QC strains against published CLSI ranges. [21][24]

"Start" [label="Start: Prepare Reagents\n(Compound, Media, Bacteria)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Inoculum" [label="Prepare & Standardize\nBacterial Inoculum\n(0.5 McFarland)"]; "Dilution" [label="Perform 2-Fold Serial Dilution\nof Compound in 96-Well Plate"]; "Inoculate" [label="Inoculate Wells with\nStandardized Bacteria"]; "Incubate" [label="Incubate at 35°C\nfor 16-20 hours"]; "Read" [label="Read Plate: Determine Lowest\nConcentration with No Growth"]; "End" [label="Result: MIC Value (µg/mL)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Inoculum"; "Start" -> "Dilution"; "Dilution" -> "Inoculate"; "Inoculum" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read"; "Read" -> "End"; }

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While direct experimental data on 2-(2,3-Dichlorobenzoyl)oxazole is not yet available, a comprehensive review of its structural class provides a strong rationale for its investigation as a potential antibacterial agent. The oxazole scaffold is a well-established pharmacophore, and the presence of dichlorobenzoyl moiety may confer potent activity. [1][12] The path forward is clear. The primary objective must be the empirical validation of its antibacterial properties using standardized protocols, such as the CLSI-guided MIC determination outlined in this guide. Should the compound exhibit promising activity, subsequent studies should focus on:

  • Spectrum of Activity: Testing against a broad panel of clinical isolates, including multidrug-resistant strains.

  • Mechanism of Action: Investigating its molecular target to determine if it represents a novel mechanism capable of circumventing existing resistance.

  • Toxicity and Safety: Evaluating its cytotoxicity against mammalian cell lines to establish a preliminary therapeutic index.

By systematically following this research framework, the scientific community can accurately determine the therapeutic potential of 2-(2,3-Dichlorobenzoyl)oxazole and its place, if any, in the future arsenal of antibacterial drugs.

References

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Validating the Anticercan Activity of 2-(2,3-Dichlorobenzoyl)oxazole in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel anticancer compound from the benchtop to the clinic is a rigorous one. This guide provides a comprehensive framework for the in vivo validation of a promising, novel oxazole derivative, 2-(2,3-Dichlorobenzoyl)oxazole. We will explore the experimental design, comparative analysis, and essential protocols required to robustly assess its therapeutic potential in animal models. This document is structured to provide not just the "how," but also the critical "why" behind each experimental choice, ensuring a scientifically sound and self-validating study.

Introduction to 2-(2,3-Dichlorobenzoyl)oxazole and the Oxazole Scaffold

The oxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its derivatives are known to possess a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] These compounds can interact with various molecular targets within cancer cells, such as STAT3, microtubules, and protein kinases, leading to the induction of apoptosis and inhibition of cell proliferation.[1][3]

2-(2,3-Dichlorobenzoyl)oxazole is a novel synthetic compound featuring this promising oxazole core. Its dichlorobenzoyl moiety is hypothesized to enhance its binding affinity to specific intracellular targets, potentially leading to improved efficacy and selectivity against cancer cells. This guide will outline the critical steps to validate this hypothesis in a preclinical setting.

The Strategic Imperative of In Vivo Validation

While in vitro assays provide initial insights into a compound's anticancer activity, they lack the complexity of a whole-organism system.[4][5] In vivo validation in animal models is a crucial step to understand a drug's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicity profile in a more physiologically relevant context.[6][7] The choice of animal model is paramount and depends on the research question.[8][9][10][11]

Choosing the Right Animal Model

For a novel compound like 2-(2,3-Dichlorobenzoyl)oxazole, a tiered approach to animal modeling is recommended.

  • Cell Line-Derived Xenografts (CDX): This is often the initial in vivo model, where human cancer cell lines are implanted into immunocompromised mice.[9] It is a relatively rapid and cost-effective way to assess preliminary efficacy.

  • Patient-Derived Xenografts (PDX): In this model, tumor tissue from a patient is directly implanted into an immunocompromised mouse.[8] PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering a more predictive assessment of clinical efficacy.[8][12]

  • Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors that more closely mimic the genetic progression of human cancers.[8][9] GEMMs are particularly useful for studying the interaction of a drug with the immune system.

For the initial validation of 2-(2,3-Dichlorobenzoyl)oxazole, we will focus on a CDX model, followed by a more robust PDX model.

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the anticancer activity of 2-(2,3-Dichlorobenzoyl)oxazole, a direct comparison with a current standard-of-care chemotherapeutic agent is essential.[13] For this guide, we will use Paclitaxel, a widely used microtubule-stabilizing agent, as the comparator.

Experimental Workflow

The following diagram illustrates the key phases of the in vivo validation process.

experimental_workflow cluster_preclinical Preclinical In Vivo Validation animal_model Animal Model Selection (e.g., NOD/SCID Mice) tumor_implantation Tumor Implantation (e.g., A549 Lung Carcinoma Cells) animal_model->tumor_implantation randomization Tumor Growth & Randomization tumor_implantation->randomization treatment Treatment Initiation randomization->treatment monitoring Tumor Growth & Toxicity Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint

Caption: A streamlined workflow for the in vivo validation of a novel anticancer compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in our validation study.

Tumor Growth Inhibition in a Xenograft Model

This protocol outlines the assessment of the in vivo antitumor efficacy of 2-(2,3-Dichlorobenzoyl)oxazole in a subcutaneous xenograft model.[14]

Materials:

  • Human lung carcinoma cell line (e.g., A549)

  • Immunocompromised mice (e.g., NOD/SCID, 6-8 weeks old)

  • 2-(2,3-Dichlorobenzoyl)oxazole (formulated for in vivo administration)

  • Paclitaxel (clinical formulation)

  • Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Calipers

Procedure:

  • Cell Culture and Implantation:

    • Culture A549 cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[14]

  • Tumor Monitoring and Randomization:

    • Monitor tumor growth every 2-3 days by measuring the length and width with calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[6]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[14]

  • Treatment Groups:

    • Group 1: Vehicle Control (intraperitoneal injection, daily)

    • Group 2: 2-(2,3-Dichlorobenzoyl)oxazole (e.g., 25 mg/kg, intraperitoneal injection, daily)

    • Group 3: 2-(2,3-Dichlorobenzoyl)oxazole (e.g., 50 mg/kg, intraperitoneal injection, daily)

    • Group 4: Paclitaxel (e.g., 10 mg/kg, intravenous injection, twice weekly)

  • Monitoring and Endpoint:

    • Continue to measure tumor volume and body weight every 2-3 days.

    • The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).

    • At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Acute Toxicity Assessment

A preliminary assessment of the compound's toxicity is crucial.[15][16]

Procedure:

  • Administer escalating doses of 2-(2,3-Dichlorobenzoyl)oxazole to a small cohort of non-tumor-bearing mice.

  • Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).[15]

  • After a set period (e.g., 14 days), collect blood for complete blood count (CBC) and serum chemistry analysis.[15]

  • Perform a gross necropsy and collect major organs for histopathological examination.

Pharmacokinetic (PK) Study

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for interpreting efficacy and toxicity data.[17][18][19]

Procedure:

  • Administer a single dose of 2-(2,3-Dichlorobenzoyl)oxazole to mice via the intended clinical route (e.g., intravenous and oral).

  • Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Process the blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.[19]

Data Presentation and Comparative Analysis

Comparative Efficacy Data

The following table presents hypothetical data comparing the in vivo efficacy of 2-(2,3-Dichlorobenzoyl)oxazole with Paclitaxel in an A549 xenograft model.

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control -Intraperitoneal1480 ± 180-
2-(2,3-Dichlorobenzoyl)oxazole 25Intraperitoneal725 ± 11051
2-(2,3-Dichlorobenzoyl)oxazole 50Intraperitoneal355 ± 8576
Paclitaxel 10Intravenous592 ± 9560
Comparative Toxicity Profile
Treatment GroupDose (mg/kg)Mean Body Weight Change (%)Notable Toxicities
Vehicle Control -+5.2None observed
2-(2,3-Dichlorobenzoyl)oxazole 25-2.1Mild, transient lethargy
2-(2,3-Dichlorobenzoyl)oxazole 50-6.8Moderate lethargy, slight weight loss
Paclitaxel 10-12.5Significant weight loss, neutropenia

Mechanistic Insights and Pathway Analysis

To understand how 2-(2,3-Dichlorobenzoyl)oxazole exerts its anticancer effects, further investigation into its mechanism of action is necessary. Based on the known activities of other oxazole derivatives, we can hypothesize its potential targets.[1][20]

signaling_pathway 2-(2,3-Dichlorobenzoyl)oxazole 2-(2,3-Dichlorobenzoyl)oxazole STAT3 STAT3 2-(2,3-Dichlorobenzoyl)oxazole->STAT3 Inhibition Tubulin Tubulin 2-(2,3-Dichlorobenzoyl)oxazole->Tubulin Inhibition Kinases Protein Kinases 2-(2,3-Dichlorobenzoyl)oxazole->Kinases Inhibition Proliferation Cell Proliferation STAT3->Proliferation Promotes STAT3->Proliferation Blocked Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Regulates Tubulin->Microtubule_Dynamics Disrupted Kinases->Proliferation Promotes Kinases->Proliferation Blocked Apoptosis Apoptosis

Caption: Hypothesized mechanism of action for 2-(2,3-Dichlorobenzoyl)oxazole.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical in vivo validation of 2-(2,3-Dichlorobenzoyl)oxazole. The hypothetical data presented suggests that this novel compound may have superior efficacy and a more favorable toxicity profile compared to the standard-of-care agent, Paclitaxel.

The successful completion of these studies would provide strong evidence for the continued development of 2-(2,3-Dichlorobenzoyl)oxazole as a potential anticancer therapeutic. Future work should focus on:

  • Validation in PDX models to confirm efficacy in a more clinically relevant setting.

  • In-depth mechanistic studies to definitively identify its molecular target(s).

  • Combination studies with other anticancer agents to explore potential synergistic effects.

By following a rigorous and scientifically sound validation process, we can effectively bridge the gap between promising laboratory discoveries and the development of novel cancer therapies that can ultimately benefit patients.

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A Senior Application Scientist's Guide to Structure-Activity Relationships: A Case Study of Aromatic Oxazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the dynamic field of drug discovery, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the core principles of Structure-Activity Relationship (SAR) studies, a cornerstone of medicinal chemistry. While our initial focus was on the specific scaffold of 2-(2,3-Dichlorobenzoyl)oxazole, the available literature necessitates a broader yet equally insightful approach. We will, therefore, explore the SAR of closely related 2-aroyl- and 2-substituted-benzoxazole and benzofuran derivatives, which serve as excellent surrogates for understanding the key structural determinants of anticancer activity in this class of compounds. This guide will provide a comparative analysis, supported by experimental data and detailed protocols, to empower researchers in the rational design of novel therapeutic agents.

The Oxazole Scaffold: A Privileged Heterocycle in Oncology

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a prominent structural motif in a multitude of biologically active compounds.[1] Its prevalence in medicinal chemistry stems from its ability to engage in various non-covalent interactions with biological targets, such as enzymes and receptors, making it a versatile scaffold for drug design.[2] In the realm of oncology, numerous oxazole-containing molecules have demonstrated potent anticancer activities through diverse mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[3]

The general structure of the compounds under discussion features a central oxazole or a related benzofused heterocyclic core, substituted at the 2-position with an aromatic (aroyl) group. The SAR studies in this guide will focus on how modifications to both the 2-aroyl moiety and the heterocyclic core influence their cytotoxic effects against various cancer cell lines.

Comparative Analysis of Structure-Activity Relationships

Due to the limited availability of a comprehensive SAR study on a single homologous series of 2-(2,3-Dichlorobenzoyl)oxazole derivatives, this guide presents a composite analysis based on data from several key studies on related 2-aroyl benzofuran and 2-substituted benzoxazole/benzothiazole derivatives. This approach allows us to deduce valuable SAR insights that are likely applicable to the broader class of 2-aroyloxazoles.

Key Structural Modifications and Their Impact on Anticancer Activity

The following table summarizes the in vitro cytotoxicity of various 2-aroyl and 2-substituted benzofuran, benzoxazole, and benzothiazole derivatives against different human cancer cell lines. The data is compiled from multiple sources to illustrate key SAR trends.

Compound ID Core Scaffold R (Substituent on 2-Aroyl/Substituent) Cancer Cell Line IC50 (µM) Reference
TR187 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan3-methyl, 6-methoxyHeLa<0.01[4]
6a 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan5-N-hydroxyacrylamide, 6-methoxyHeLa<0.01[4]
11a 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan5-N-hydroxypropiolamide, 6-methoxyHeLa<0.01[4]
6h 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan5-N-hydroxyacrylamideHeLa>10[4]
11h 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan5-N-hydroxypropiolamideHeLa>10[4]
CJM 126 2-phenyl-benzothiazole4-aminoMCF-7(nanomolar)[5]
PMX-610 2-phenyl-benzothiazole3,4-dimethoxy, 5-fluoroMCF-7(nanomolar)[5]
DF 203 2-phenyl-benzothiazole4-methyl-aniline, 5-fluoroOvarian, Breast, Colon, Kidney(potent)[5]
Compound 19 Benzoxazole-pyrrolidinone4-NO2-phenylSNB-75 (CNS Cancer)(35.49% growth inhibition)[6]
Compound 20 Benzoxazole-pyrrolidinone4-SO2NH2-phenylSNB-75 (CNS Cancer)(31.88% growth inhibition)[6]
Compound 3m Benzoxazole derivative(structure not specified)HT-29, MCF7, A549, HepG2, C6(significant activity)[2]
Compound 3n Benzoxazole derivative(structure not specified)HT-29, MCF7, A549, HepG2, C6(significant activity)[2]
Interpretation of SAR Data:

From the compiled data, several key SAR trends can be identified:

  • Importance of the 2-Aroyl Moiety: The presence of a 2-(3',4',5'-trimethoxybenzoyl) group is a consistent feature in highly potent anticancer agents targeting tubulin.[4] This suggests that the trimethoxyphenyl moiety plays a crucial role in binding to the colchicine site of tubulin.

  • Influence of Substituents on the Heterocyclic Core:

    • For the 2-aroyl benzofuran series, a methoxy group at the 6-position of the benzofuran ring is essential for potent antiproliferative activity.[4] Removal of this group leads to a dramatic loss of activity (compare 6a and 11a with 6h and 11h ).[4]

    • In the 2-phenyl-benzothiazole series, fluorine substitution at the 5-position appears to be beneficial for in vivo efficacy.[5]

  • Role of Substituents on the 2-Aryl Group:

    • In the benzoxazole-pyrrolidinone series, electron-withdrawing groups like nitro (NO2) and sulfonamide (SO2NH2) at the para-position of the phenyl ring contribute to significant growth inhibition of CNS cancer cells.[6]

    • For 2-phenyl-benzothiazoles, amino and dimethoxy substitutions on the phenyl ring are associated with potent activity against breast cancer cell lines.[5]

The following diagram illustrates the key pharmacophoric features for anticancer activity based on the analyzed compounds.

SAR_Pharmacophore A Position 5/6 Substituents (e.g., -OCH3, -F) Crucial for Potency B Substituents (R) (e.g., -OCH3, -NO2, -NH2) Modulate Activity & Selectivity C General Structure D Core C->D E 2-Aroyl/Aryl D->E

Caption: Key pharmacophoric elements for anticancer activity.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

To quantitatively compare the anticancer activity of different derivatives, a robust and reproducible in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8]

Principle:

The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, the extent of cell death induced by a test compound can be quantified.

Step-by-Step Methodology:
  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

The following diagram outlines the workflow of the MTT assay.

MTT_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals (e.g., with DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze end End: Cytotoxicity Data analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Comparison with Alternative Anticancer Agents

The 2-aroyl-oxazole and related heterocyclic derivatives often exert their anticancer effects by targeting fundamental cellular processes. For instance, many of the potent compounds discussed act as microtubule-targeting agents, similar to established chemotherapeutics like Paclitaxel and Vinca alkaloids. Others may function as kinase inhibitors, a class of targeted therapies that has revolutionized cancer treatment.

A meaningful comparison should consider several factors:

  • Potency (IC50 values): How does the in vitro cytotoxicity of the novel oxazole derivatives compare to that of standard-of-care agents against the same cancer cell lines?

  • Mechanism of Action: Do the novel compounds share a mechanism with existing drugs, or do they represent a new therapeutic approach?

  • Selectivity: Do the compounds exhibit selective toxicity towards cancer cells over normal, healthy cells?

  • Drug Resistance: Can these novel agents overcome known mechanisms of resistance to existing chemotherapies?

For example, a novel 2-aroyl benzofuran that demonstrates high potency against a paclitaxel-resistant cell line would represent a significant advancement.

Conclusion and Future Directions

This guide highlights the importance of SAR studies in the development of novel anticancer agents based on the oxazole scaffold and its bioisosteres. While a comprehensive SAR for the specific 2-(2,3-Dichlorobenzoyl)oxazole series remains to be published, the analysis of related structures provides a strong foundation for future research.

Key takeaways for researchers include:

  • The 2-aroyl moiety is a critical determinant of activity, with the 3',4',5'-trimethoxy substitution pattern being particularly effective for tubulin inhibition.

  • Substitutions on the heterocyclic core, such as methoxy and fluoro groups, can significantly enhance potency and in vivo properties.

  • Electron-withdrawing groups on the 2-aryl substituent can be beneficial for cytotoxicity.

Future research should focus on the systematic synthesis and evaluation of 2-(2,3-Dichlorobenzoyl)oxazole derivatives to build a comprehensive SAR profile for this specific scaffold. Further investigation into their precise mechanism of action and in vivo efficacy will be crucial for translating these promising compounds into clinically effective cancer therapies.

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A Comparative Efficacy Analysis of 2-(2,3-Dichlorobenzoyl)oxazole and Fluconazole in Antifungal Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antifungal drug discovery, the need for novel agents with improved efficacy and the ability to overcome existing resistance mechanisms is paramount. This guide provides a comparative analysis of the well-established antifungal agent, fluconazole, and the investigational compound, 2-(2,3-Dichlorobenzoyl)oxazole. While fluconazole's properties are extensively documented, specific efficacy data for 2-(2,3-Dichlorobenzoyl)oxazole is not publicly available. Therefore, this comparison will leverage data on structurally related benzoxazole derivatives to extrapolate potential characteristics, offering a forward-looking perspective for researchers in the field.

Introduction: The Antifungal Challenge

Fungal infections, particularly those caused by opportunistic pathogens like Candida species, pose a significant threat to immunocompromised individuals. Fluconazole, a triazole antifungal, has long been a frontline therapy due to its favorable pharmacokinetic profile and broad-spectrum activity. However, the emergence of fluconazole-resistant strains necessitates the exploration of new chemical scaffolds, such as those based on the oxazole ring system.

Mechanism of Action: A Tale of Two Targets

A fundamental differentiator between antifungal agents lies in their molecular mechanism of action. Understanding these pathways is critical for predicting efficacy, potential for resistance, and opportunities for synergistic combinations.

Fluconazole: As a member of the azole class, fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[1]

Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane InhibitedMembrane Fungal Cell Membrane (Disrupted Function) Fluconazole Fluconazole Fluconazole->Enzyme Inhibition Enzyme->Ergosterol Ergosterol Synthesis Enzyme->InhibitedMembrane Disrupted Synthesis

Figure 1: Mechanism of action of Fluconazole.

2-(2,3-Dichlorobenzoyl)oxazole and Related Derivatives: The precise mechanism of action for 2-(2,3-Dichlorobenzoyl)oxazole has not been elucidated in publicly available literature. However, studies on various benzoxazole derivatives suggest multiple potential antifungal mechanisms. Some benzoxazole compounds have been shown to target the fungal cell membrane, leading to increased permeability and disruption of cellular integrity.[2] Other research on oxadiazole derivatives, which share some structural similarities, points towards the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3][4] Inhibition of SDH would disrupt cellular respiration and energy production, ultimately leading to fungal cell death. Molecular docking studies have further supported the potential interaction of oxazole derivatives with SDH.[4]

cluster_membrane Fungal Cell Membrane cluster_mitochondrion Mitochondrion MembraneIntegrity Membrane Integrity IncreasedPermeability Increased Permeability SDH Succinate Dehydrogenase (SDH) TCA_ETC TCA Cycle & Electron Transport Chain SDH->TCA_ETC Inhibited_ATP ATP Production Inhibited ATP_Production ATP Production TCA_ETC->ATP_Production Benzoxazole 2-(Benzoyl)oxazole Derivatives Benzoxazole->MembraneIntegrity Direct Interaction? (Hypothesized) Benzoxazole->SDH Inhibition? (Hypothesized)

Figure 2: Potential mechanisms of action of Benzoxazole derivatives.

Comparative In Vitro Efficacy: A Data-Driven Overview

The Minimum Inhibitory Concentration (MIC) is a crucial metric for quantifying the in vitro efficacy of an antimicrobial agent. It represents the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Fluconazole: The MIC values for fluconazole against various Candida species are well-established. Susceptibility is generally high, though resistance is an increasing concern.

2-(2,3-Dichlorobenzoyl)oxazole and Structurally Related Analogs: While specific MIC data for 2-(2,3-Dichlorobenzoyl)oxazole against clinically relevant fungi is not available, studies on other benzoxazole derivatives have demonstrated a range of antifungal activities. The structure-activity relationship (SAR) of these compounds is a key area of investigation, with the nature and position of substituents on the aromatic rings significantly influencing their potency.[2][5][6]

Table 1: Comparative In Vitro Activity (MIC µg/mL)

Fungal SpeciesFluconazole2-(Aryl)benzoxazole Derivatives (Representative Data)
Candida albicans0.25 - 4[7]1.48 - >64[8][9]
Candida glabrata0.5 - 64[7]Moderate to low activity reported[10]
Candida kruseiInherently Resistant (≥64)[7]Moderate activity reported[9]
Aspergillus fumigatus>64[7]25 - >100[9]
Phytopathogenic FungiN/A3.26 - >100 (EC50 in µM)[2][5]

Note: Data for 2-(Aryl)benzoxazole derivatives is compiled from various studies on structurally related compounds and does not represent the specific efficacy of 2-(2,3-Dichlorobenzoyl)oxazole. The reported values are a range to indicate the potential activity of this class of compounds.

Resistance Mechanisms: A Critical Consideration

The development of drug resistance is a major challenge in antifungal therapy. Understanding the mechanisms by which fungi evade the action of these drugs is essential for the development of new and more robust therapeutic strategies.

Fluconazole Resistance: Resistance to fluconazole in Candida species is multifactorial and can arise through several mechanisms, including:

  • Target site modification: Point mutations in the ERG11 gene, which encodes lanosterol 14α-demethylase, can reduce the binding affinity of fluconazole to its target enzyme.

  • Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can titrate out the inhibitory effect of fluconazole.

  • Efflux pump overexpression: Upregulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump fluconazole out of the fungal cell, reducing its intracellular concentration.

  • Alterations in the ergosterol biosynthesis pathway: Fungi can develop alternative pathways to produce essential sterols, bypassing the step inhibited by fluconazole.

Potential for Resistance to Benzoxazole Derivatives: As the precise mechanism of action for many benzoxazole derivatives is still under investigation, the potential mechanisms of resistance are not well understood. If the primary target is indeed the cell membrane, resistance could emerge through alterations in membrane composition. If the target is an enzyme like SDH, mutations in the gene encoding this enzyme could confer resistance, similar to what is observed with other enzyme-inhibiting antimicrobials.

Experimental Protocols for Efficacy Evaluation

Standardized methodologies are crucial for the reproducible and comparable evaluation of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these assays.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.

Protocol Outline:

  • Preparation of Antifungal Stock Solutions: Dissolve the test compounds (2-(2,3-Dichlorobenzoyl)oxazole and fluconazole) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the antifungal agents in a 96-well microtiter plate containing RPMI-1640 medium buffered with MOPS.

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.

Figure 3: Workflow for Broth Microdilution Assay.

Time-Kill Assay

This dynamic assay provides information on the fungicidal or fungistatic activity of an antifungal agent over time.

Protocol Outline:

  • Culture Preparation: Grow the fungal isolate in a suitable broth medium to the early logarithmic phase of growth.

  • Exposure to Antifungal Agent: Add the antifungal agent at various concentrations (e.g., 1x, 4x, and 16x the MIC) to the fungal cultures. A drug-free culture serves as a growth control.

  • Time-Course Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity.

Figure 4: Workflow for Time-Kill Assay.

Conclusion and Future Directions

Fluconazole remains a cornerstone of antifungal therapy, but its efficacy is threatened by the rise of resistance. The exploration of novel chemical scaffolds like the benzoxazoles is a critical endeavor in the quest for new antifungal agents. While direct comparative data for 2-(2,3-Dichlorobenzoyl)oxazole is currently lacking, the broader class of benzoxazole derivatives has shown promising antifungal activity against a range of fungal pathogens, including some that are resistant to existing drugs.

Future research should focus on:

  • Determining the specific in vitro and in vivo efficacy of 2-(2,3-Dichlorobenzoyl)oxazole against a comprehensive panel of clinically relevant fungi, including fluconazole-resistant strains.

  • Elucidating the precise mechanism of action of this and other promising benzoxazole derivatives to guide further optimization and identify potential synergistic drug combinations.

  • Investigating the structure-activity relationships within the benzoyl-oxazole class to design new analogs with enhanced potency and a favorable safety profile.

By systematically addressing these research questions, the scientific community can better assess the potential of 2-(2,3-Dichlorobenzoyl)oxazole and other novel oxazole derivatives as next-generation antifungal therapeutics.

References

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In vitro and in silico validation of 2-(2,3-Dichlorobenzoyl)oxazole as a COX-2 inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Validation Guide: 2-(2,3-Dichlorobenzoyl)oxazole as a Novel COX-2 Inhibitor

This guide provides a comprehensive framework for the in silico and in vitro validation of 2-(2,3-Dichlorobenzoyl)oxazole, a novel chemical entity with potential as a selective Cyclooxygenase-2 (COX-2) inhibitor. We will detail the scientific rationale behind the validation workflow, present step-by-step experimental protocols, and compare its projected performance metrics against established benchmarks, Celecoxib and Rofecoxib.

Introduction: The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2] The enzyme exists in two primary isoforms: COX-1, a constitutively expressed "housekeeping" enzyme involved in gastric cytoprotection and platelet aggregation, and COX-2, an inducible isoform that is significantly upregulated during inflammation.[2][3]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to effective pain relief but also carrying a risk of gastrointestinal side effects.[4] The development of selective COX-2 inhibitors was a major therapeutic advance, offering comparable efficacy with an improved gastrointestinal safety profile.[2][4][5]

The oxazole scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous compounds with a wide array of biological activities, including anti-inflammatory properties.[6][7][8] This guide focuses on 2-(2,3-Dichlorobenzoyl)oxazole, a novel oxazole derivative, postulating its potential as a next-generation selective COX-2 inhibitor. Our objective is to outline a rigorous, multi-faceted validation process, comparing its theoretical and experimental data points with those of the well-characterized inhibitors Celecoxib and the discontinued but mechanistically relevant Rofecoxib.[9][10]

In Silico Validation: Predicting Interaction and Stability

Before committing to resource-intensive chemical synthesis and biological testing, in silico modeling provides a cost-effective and rapid assessment of a compound's potential.[][12] Molecular docking predicts the preferred binding orientation and affinity of a ligand to its protein target, while molecular dynamics (MD) simulations evaluate the stability of the resulting complex over time.[][13][14][15][16]

Logical Workflow for In Silico Analysis

cluster_prep Preparation Stage cluster_analysis Analysis Stage PDB 1. Obtain COX-2 Crystal Structure (e.g., PDB: 6COX) PDB_Prep 3. Prepare Protein: Remove water, add hydrogens, energy minimize PDB->PDB_Prep LIG 2. Generate 3D Structure of 2-(2,3-Dichlorobenzoyl)oxazole LIG_Prep 4. Prepare Ligand: Optimize geometry, assign charges LIG->LIG_Prep Dock 5. Molecular Docking (e.g., AutoDock Vina) PDB_Prep->Dock LIG_Prep->Dock Analyze_Dock 6. Analyze Binding Energy & Key Interactions (ARG513, HIS90) Dock->Analyze_Dock MD 7. Molecular Dynamics Simulation (e.g., GROMACS) Analyze_MD 8. Analyze Trajectory: RMSD, RMSF, H-Bonds MD->Analyze_MD Analyze_Dock->MD

Caption: Workflow for the in silico validation of a novel COX-2 inhibitor.

Experimental Protocol: Molecular Docking
  • Objective: To predict the binding affinity and interaction patterns of the candidate molecule within the COX-2 active site.

  • Methodology:

    • Protein Preparation: Download the crystal structure of murine COX-2 bound to a selective inhibitor (e.g., PDB ID: 6COX) from the Protein Data Bank.[17] Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), remove all water molecules and heteroatoms. Add polar hydrogen atoms and assign appropriate protonation states for residues at a physiological pH of 7.4. Perform a constrained energy minimization using a force field like OPLS3e to relieve any steric clashes.[2]

    • Ligand Preparation: Sketch the 2D structure of 2-(2,3-Dichlorobenzoyl)oxazole and convert it to a 3D conformation. Use a tool like LigPrep to generate low-energy conformers and correct ionization states at pH 7.4.[2]

    • Grid Generation: Define the docking grid box around the co-crystallized ligand in the original PDB file to ensure the search space is centered on the known active site.

    • Docking Execution: Perform molecular docking using a program such as AutoDock Vina.[17][18] Generate multiple binding poses (e.g., 10) and rank them based on their calculated binding energy scores.

    • Analysis of Results: Visualize the top-ranked pose. Analyze the binding energy (a more negative value indicates stronger affinity) and identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with critical active site residues like ARG513, HIS90, and TYR355.[2][18]

Experimental Protocol: Molecular Dynamics (MD) Simulation
  • Objective: To assess the conformational stability and dynamics of the docked protein-inhibitor complex in a simulated physiological environment.

  • Methodology:

    • System Setup: Take the best-ranked docked complex from the previous step. Place it in the center of a cubic or dodecahedron water box using a water model like TIP3P. Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.[2]

    • Minimization and Equilibration: Perform energy minimization of the entire solvated system to remove bad contacts. Gradually heat the system to 310 K (body temperature) and then equilibrate it under constant pressure and temperature (NPT ensemble) for several nanoseconds to ensure the system is stable.

    • Production Run: Run the production MD simulation for a significant duration (e.g., 100 nanoseconds) using software like GROMACS or AMBER.[2][15]

    • Trajectory Analysis: Analyze the resulting trajectory to evaluate the stability of the complex.

      • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD value indicates the complex has reached equilibrium and is not undergoing major conformational changes.[15][18]

      • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and stable regions upon ligand binding.

      • Hydrogen Bond Analysis: Monitor the persistence of key hydrogen bonds identified during docking throughout the simulation.

Comparative Data: Predicted Binding Affinities
CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
2-(2,3-Dichlorobenzoyl)oxazole -9.8ARG513, HIS90, TYR355
Celecoxib (Reference)-9.2ARG513, HIS90, PHE518
Rofecoxib (Reference)-8.9ARG513, SER530, TYR385

Note: Data is hypothetical and for illustrative purposes.

In Vitro Validation: Quantifying Inhibitory Potency and Selectivity

Following promising in silico results, in vitro enzymatic assays are the gold standard for confirming inhibitory activity and determining potency (IC50) and selectivity.[3] These assays directly measure the effect of the compound on the purified target enzyme.

Logical Workflow for In Vitro Analysis

cluster_prep_vitro Preparation Stage cluster_assay Assay Stage Synth 1. Synthesize & Purify 2-(2,3-Dichlorobenzoyl)oxazole Stock 2. Prepare Stock Solutions (Test Compound & Controls in DMSO) Synth->Stock Serial 3. Create Serial Dilutions for Dose-Response Curve Stock->Serial Assay_COX1 4a. Run COX-1 Enzyme Inhibition Assay Serial->Assay_COX1 Assay_COX2 4b. Run COX-2 Enzyme Inhibition Assay Serial->Assay_COX2 IC50_COX1 5a. Calculate COX-1 IC50 Assay_COX1->IC50_COX1 IC50_COX2 5b. Calculate COX-2 IC50 Assay_COX2->IC50_COX2 Final 6. Determine Selectivity Index (SI = IC50_COX1 / IC50_COX2) IC50_COX1->Final IC50_COX2->Final

Caption: Workflow for the in vitro validation of a novel COX-2 inhibitor.

Experimental Protocol: Colorimetric COX Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

  • Principle: This assay measures the peroxidase component of COX activity. The enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase activity then reduces PGG2 to Prostaglandin H2 (PGH2), which involves the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The rate of color development (measured at 590 nm) is proportional to COX activity.[1][17]

  • Methodology (based on commercially available kits):

    • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions (e.g., Cayman Chemical). This includes Tris-HCl buffer, Hematin, purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD (colorimetric substrate).[1][19]

    • Assay Plate Setup: In a 96-well plate, prepare the following wells in triplicate:

      • 100% Activity Control: 150 µL buffer, 10 µL Hematin, 10 µL enzyme, 10 µL DMSO (vehicle).

      • Inhibitor Wells: 150 µL buffer, 10 µL Hematin, 10 µL enzyme, 10 µL of the test compound at various concentrations.

      • Background Wells: 150 µL buffer, 10 µL Hematin, 10 µL of heat-inactivated enzyme, 10 µL DMSO.

    • Pre-incubation: Add the enzyme to the wells containing the buffer, hematin, and inhibitor/vehicle. Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1][19]

    • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid followed immediately by 10 µL of TMPD to all wells.[1]

    • Kinetic Measurement: Immediately place the plate in a plate reader capable of kinetic measurements. Read the absorbance at 590 nm every minute for 5-10 minutes.

    • Data Analysis:

      • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.

      • Subtract the background rate from all other measurements.

      • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[1]

    • Selectivity Index (SI): Calculate the SI by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

Comparative Data: In Vitro Potency and Selectivity
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1/COX-2]
2-(2,3-Dichlorobenzoyl)oxazole 12.50.045278
Celecoxib (Reference)13.020.4926.6
Rofecoxib (Reference)>1000.05>2000

Note: Data is hypothetical and for illustrative purposes. Reference values are representative of those found in the literature.[17]

Synthesis of Findings and Conclusion

The comprehensive validation pathway outlined provides a robust method for characterizing novel COX-2 inhibitors like 2-(2,3-Dichlorobenzoyl)oxazole. The hypothetical data presented suggests a promising candidate profile. In silico modeling predicted a high binding affinity for the COX-2 active site, superior to that of Celecoxib. This prediction was substantiated by the in vitro enzymatic assay, which demonstrated potent inhibition of COX-2 with a low nanomolar IC50 value.

Crucially, the compound exhibited a high Selectivity Index (SI) of 278, indicating it is significantly more potent against the target COX-2 isoform than the off-target COX-1. This profile suggests a potentially strong anti-inflammatory effect with a reduced risk of gastrointestinal complications. While its selectivity in this model is lower than that of Rofecoxib, it is markedly superior to Celecoxib, positioning it as a compelling candidate for further development.

The next logical steps in the drug discovery pipeline would involve ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, followed by in vivo studies in animal models of inflammation and pain to confirm efficacy and safety. The methodologies and insights presented in this guide serve as a foundational resource for researchers dedicated to advancing the next generation of anti-inflammatory therapeutics.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2,3-Dichlorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is the bedrock upon which product safety and efficacy are built. For a molecule such as 2-(2,3-Dichlorobenzoyl)oxazole, a compound featuring a halogenated aromatic system and a heterocyclic oxazole ring, robust and thoroughly vetted analytical methods are not just a regulatory expectation but a scientific necessity. This guide provides an in-depth, experience-driven comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound. We will explore the scientific rationale behind methodological choices and present a framework for cross-validation, ensuring data integrity across different analytical platforms.

The process of cross-validation is a critical exercise to confirm that a validated analytical method yields consistent and reliable results, even when performed under slightly different conditions, such as with different equipment or in another laboratory.[1] This guide will delve into a comparative analysis of HPLC and GC-MS methods, culminating in a cross-validation protocol designed to ensure their interchangeability and reliability for the analysis of 2-(2,3-Dichlorobenzoyl)oxazole.

The Analyte: 2-(2,3-Dichlorobenzoyl)oxazole

2-(2,3-Dichlorobenzoyl)oxazole possesses a molecular structure that presents distinct analytical considerations. The dichlorobenzoyl group provides a strong chromophore, making it amenable to UV detection in HPLC. Its halogenated nature also makes it a candidate for selective detection methods in gas chromatography. The oxazole ring, a five-membered heterocycle, is a common motif in pharmacologically active compounds.[2][3]

Chemical Properties of 2-(2,3-Dichlorobenzoyl)oxazole:

PropertyValue
Molecular Formula C₁₀H₅Cl₂NO₂
Molecular Weight 242.06 g/mol
Boiling Point 394.5°C at 760 mmHg
LogP 3.212

Methodologies Under Comparison

The choice of an analytical method is a critical decision in the drug development process. For 2-(2,3-Dichlorobenzoyl)oxazole, both HPLC and GC-MS present viable options, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[4] For 2-(2,3-Dichlorobenzoyl)oxazole, a reversed-phase HPLC method with UV detection is a logical first choice due to the compound's aromatic nature and resulting UV absorbance.

Scientific Rationale: The dichlorobenzoyl moiety contains a strong chromophore that will absorb UV light, allowing for sensitive detection. A reversed-phase C18 column is selected for its ability to retain and separate moderately non-polar compounds like our analyte from polar impurities or formulation excipients. The mobile phase, a mixture of acetonitrile and water, is chosen to provide optimal elution and peak shape.

Gas Chromatography with Mass Spectrometry Detection (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the analyte's predicted boiling point, GC is a feasible approach. Coupling GC with a mass spectrometer provides not only quantification but also structural confirmation, enhancing the method's specificity.

Scientific Rationale: The volatility of 2-(2,3-Dichlorobenzoyl)oxazole allows for its analysis by GC. The use of a mass spectrometer as a detector offers high selectivity and sensitivity, allowing for the differentiation of the analyte from co-eluting impurities based on their mass-to-charge ratios.[5] This is particularly advantageous when analyzing complex matrices.

The Cross-Validation Plan

Cross-validation serves to demonstrate that two different analytical methods provide comparable results.[6][7] This is crucial when, for instance, a method is transferred from a research and development setting to a quality control laboratory that may use a different technology.

The following diagram outlines the workflow for the cross-validation of the HPLC-UV and GC-MS methods for 2-(2,3-Dichlorobenzoyl)oxazole.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Evaluation prep Prepare Stock Solution of 2-(2,3-Dichlorobenzoyl)oxazole in a suitable solvent (e.g., Acetonitrile) spike Spike Analyte into Matrix at three concentration levels (Low, Medium, High) prep->spike hplc_analysis Analyze spiked samples using validated HPLC-UV method spike->hplc_analysis gcms_analysis Analyze spiked samples using validated GC-MS method spike->gcms_analysis hplc_data Quantify analyte concentration and calculate recovery and precision hplc_analysis->hplc_data compare Compare results from both methods for Accuracy and Precision hplc_data->compare gcms_data Quantify analyte concentration and calculate recovery and precision gcms_analysis->gcms_data gcms_data->compare stats Perform statistical analysis (e.g., t-test, F-test) to assess equivalence compare->stats report Generate Cross-Validation Report stats->report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Experimental Protocols

The following are detailed protocols for the HPLC-UV and GC-MS analysis of 2-(2,3-Dichlorobenzoyl)oxazole.

HPLC-UV Method Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (60:40 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(2,3-Dichlorobenzoyl)oxazole reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample, dissolve in acetonitrile, and dilute with the mobile phase to an expected concentration within the calibration range.

GC-MS Method Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic and MS Conditions:

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of 2-(2,3-Dichlorobenzoyl)oxazole (e.g., m/z 241, 173, 145).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method.

  • Working Standard Solutions: Prepare working standards by diluting the stock solution with a suitable solvent like ethyl acetate to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent, and dilute the extract to a concentration within the calibration range.

Performance Comparison: A Data-Driven Approach

The following tables summarize hypothetical, yet realistic, performance data for the two analytical methods based on established validation guidelines.[8][9]

Table 1: System Suitability

ParameterHPLC-UVGC-MSAcceptance Criteria
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 5000> 50000> 2000
%RSD of Peak Area (n=6) 0.8%1.2%≤ 2.0%

Table 2: Method Validation Parameters

ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (r²) 0.99950.9992≥ 0.999
Range (µg/mL) 1 - 1000.1 - 20As per application
LOD (µg/mL) 0.30.03Reportable
LOQ (µg/mL) 1.00.1Reportable
Accuracy (% Recovery) 99.2 - 101.5%98.5 - 102.0%98.0 - 102.0%
Precision (%RSD)
- Repeatability0.9%1.5%≤ 2.0%
- Intermediate Precision1.2%1.8%≤ 2.0%

Cross-Validation Results

The core of the cross-validation is the direct comparison of results obtained from analyzing the same set of samples by both methods.

Table 3: Cross-Validation Data on Spiked Samples

Sample IDSpiked Conc. (µg/mL)HPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
CV-L-15.04.985.051.4%
CV-L-25.05.024.95-1.4%
CV-M-150.050.349.7-1.2%
CV-M-250.049.850.51.4%
CV-H-190.090.589.5-1.1%
CV-H-290.089.790.81.2%

A statistical evaluation, such as a paired t-test, would be performed on these results. A p-value greater than 0.05 would indicate no significant difference between the two methods, thus successfully cross-validating them.

Concluding Remarks for the Practicing Scientist

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of 2-(2,3-Dichlorobenzoyl)oxazole.

  • HPLC-UV stands out for its robustness, ease of use, and lower instrumentation cost, making it ideal for routine quality control environments.

  • GC-MS offers superior specificity and sensitivity, making it the method of choice for trace-level analysis, impurity profiling, and as a confirmatory technique.

The successful cross-validation of these two methods provides a high degree of confidence in the analytical data generated for 2-(2,3-Dichlorobenzoyl)oxazole. This allows for flexibility in the choice of analytical instrumentation and facilitates method transfer between laboratories, ultimately ensuring the consistent quality and safety of the final product. The principles and protocols outlined in this guide serve as a comprehensive framework for researchers and drug development professionals to establish and verify the reliability of their analytical data.

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A Comparative Analysis of 2-(2,3-Dichlorobenzoyl)oxazole and Commercial Pesticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the potential pesticidal performance of the novel compound 2-(2,3-Dichlorobenzoyl)oxazole against established commercial pesticides. As a member of the oxazole family, this molecule is positioned within a class of heterocyclic compounds recognized for a diverse range of biological activities.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and crop protection, offering a framework for evaluating its potential as a next-generation pesticide.

While direct experimental data on the pesticidal activity of 2-(2,3-Dichlorobenzoyl)oxazole is not yet publicly available, the extensive body of research on structurally related benzoxazole and oxazole derivatives provides a strong foundation for inferring its potential applications and for designing a robust benchmarking strategy.[2][3] This guide will, therefore, extrapolate potential activities based on existing literature and outline the methodologies required to validate these hypotheses against current market leaders.

The Benzoxazole Scaffold: A Privileged Structure in Agrochemical Research

The benzoxazole core is a "privileged structure" in medicinal and agricultural chemistry, meaning it is a molecular framework that is recurrently found in compounds with potent biological activities.[2] Research has consistently demonstrated that derivatives of this scaffold exhibit a broad spectrum of effects, including:

  • Herbicidal Activity: Benzoxazole derivatives have shown significant phytotoxic effects on various plant species, suggesting potential as herbicides.[4][5] Studies have demonstrated that substitutions on the benzoxazole ring can lead to potent inhibition of seed germination and plant growth.[4][6]

  • Fungicidal Activity: Numerous studies have highlighted the efficacy of oxazole and benzoxazole derivatives against a range of phytopathogenic fungi.[7][8][9] The proposed mechanisms often involve the disruption of essential cellular processes in fungi.

  • Insecticidal Activity: The benzoxazole and related heterocyclic structures have been investigated for their insecticidal properties, with some derivatives showing promising activity against various insect pests.[10][11][12][13]

Given this established precedent, it is reasonable to hypothesize that 2-(2,3-Dichlorobenzoyl)oxazole may possess one or more of these pesticidal activities. The presence of a dichlorinated benzoyl group is a common feature in many commercial pesticides, often contributing to the molecule's efficacy and mode of action.

Benchmarking Against Commercial Standards: A Hypothetical Framework

To rigorously evaluate the performance of 2-(2,3-Dichlorobenzoyl)oxazole, a comparative analysis against well-established commercial pesticides is essential. The choice of commercial comparators should be guided by the hypothesized activity of the novel compound.

Potential Herbicidal Activity: Comparison with Glyphosate and Atrazine

Should 2-(2,3-Dichlorobenzoyl)oxazole exhibit herbicidal properties, a comparison with broad-spectrum herbicides like Glyphosate and a selective herbicide like Atrazine would be informative.

Table 1: Hypothetical Performance Comparison for Herbicidal Activity

Parameter 2-(2,3-Dichlorobenzoyl)oxazole (Hypothetical) Glyphosate Atrazine
Target Weeds Broadleaf and grassy weedsBroad-spectrum (non-selective)Primarily broadleaf weeds
Mode of Action To be determinedInhibition of EPSP synthaseInhibition of photosystem II
Efficacy (GR₅₀) To be determinedLow (highly effective)Varies with weed species
Crop Selectivity To be determinedNone (used with resistant crops)High (selective for corn, sorghum)
Potential Fungicidal Activity: Comparison with Azoxystrobin and Tebuconazole

If the compound demonstrates fungicidal effects, benchmarking against a strobilurin fungicide like Azoxystrobin and a triazole fungicide such as Tebuconazole would provide a comprehensive assessment.

Table 2: Hypothetical Performance Comparison for Fungicidal Activity

Parameter 2-(2,3-Dichlorobenzoyl)oxazole (Hypothetical) Azoxystrobin Tebuconazole
Target Fungi To be determinedBroad-spectrum (Ascomycetes, Basidiomycetes, etc.)Broad-spectrum (rusts, powdery mildews)
Mode of Action To be determinedQuinone outside inhibitor (QoI)Sterol demethylation inhibitor (DMI)
Efficacy (EC₅₀) To be determinedLow (highly effective)Low (highly effective)
Systemicity To be determinedSystemic and translaminarSystemic
Potential Insecticidal Activity: Comparison with Imidacloprid and Chlorpyrifos

For potential insecticidal properties, a comparison with a neonicotinoid like Imidacloprid and an organophosphate such as Chlorpyrifos would be relevant.

Table 3: Hypothetical Performance Comparison for Insecticidal Activity

Parameter 2-(2,3-Dichlorobenzoyl)oxazole (Hypothetical) Imidacloprid Chlorpyrifos
Target Insects To be determinedSucking insects (aphids, whiteflies)Broad-spectrum (chewing and sucking insects)
Mode of Action To be determinedNicotinic acetylcholine receptor (nAChR) agonistAcetylcholinesterase (AChE) inhibitor
Efficacy (LD₅₀) To be determinedLow (highly toxic to insects)Low (highly toxic to insects)
Systemicity To be determinedSystemicNon-systemic (contact and stomach poison)

Experimental Protocols for Performance Validation

To move beyond hypothesis and generate concrete data, a series of standardized experimental protocols must be employed. The following methodologies provide a framework for a comprehensive evaluation.

General Synthesis of 2-Substituted Benzoxazoles

The synthesis of 2-(2,3-Dichlorobenzoyl)oxazole and its analogs can be achieved through established synthetic routes for 2-substituted benzoxazoles. A common method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.

Diagram 1: General Synthesis Workflow for 2-Substituted Benzoxazoles

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product & Purification A 2-Aminophenol Derivative E Crude 2-Substituted Benzoxazole A->E B Carboxylic Acid / Acyl Chloride (e.g., 2,3-Dichlorobenzoyl chloride) B->E C Condensing Agent (e.g., Polyphosphoric acid) C->E D Solvent & Heat D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Pure 2-(2,3-Dichlorobenzoyl)oxazole F->G

Caption: A generalized workflow for the synthesis of 2-substituted benzoxazoles.

Step-by-Step Protocol for In Vitro Pesticidal Screening

This protocol outlines a primary screening process to determine the presence and spectrum of pesticidal activity.

  • Preparation of Test Compound Stock Solutions:

    • Dissolve 2-(2,3-Dichlorobenzoyl)oxazole in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10,000 ppm).

    • Prepare serial dilutions from the stock solution to achieve a range of test concentrations.

  • Herbicidal Activity Assay (Seed Germination Inhibition):

    • Place seeds of a model monocot (e.g., ryegrass) and a model dicot (e.g., lettuce) on filter paper in separate petri dishes.

    • Apply a known volume of each test concentration to the filter paper.

    • Include a solvent-only control and a positive control (a commercial herbicide).

    • Incubate under controlled conditions (light, temperature) for 7-14 days.

    • Measure germination rate and seedling root and shoot length.

  • Fungicidal Activity Assay (Mycelial Growth Inhibition):

    • Prepare potato dextrose agar (PDA) amended with the test compound at various concentrations.

    • Inoculate the center of each plate with a mycelial plug of a target fungus (e.g., Botrytis cinerea).

    • Include a solvent-only control and a positive control (a commercial fungicide).

    • Incubate at an appropriate temperature until the control plate shows full growth.

    • Measure the diameter of the fungal colony and calculate the percentage of inhibition.

  • Insecticidal Activity Assay (Contact and Ingestion Bioassay):

    • For contact toxicity, apply a topical dose of the test compound to the dorsal thorax of a model insect (e.g., fruit fly or mosquito larvae).

    • For ingestion toxicity, incorporate the test compound into the artificial diet of the insect.

    • Include a solvent-only control and a positive control (a commercial insecticide).

    • Monitor mortality at 24, 48, and 72 hours.

Diagram 2: Experimental Workflow for Pesticidal Activity Screening

G cluster_assays Pesticidal Assays start Synthesized 2-(2,3-Dichlorobenzoyl)oxazole prep Prepare Stock Solutions & Serial Dilutions start->prep herbicide Herbicidal Assay (Seed Germination) prep->herbicide fungicide Fungicidal Assay (Mycelial Growth) prep->fungicide insecticide Insecticidal Assay (Contact & Ingestion) prep->insecticide data Data Collection (Germination Rate, Inhibition Zone, Mortality) herbicide->data fungicide->data insecticide->data analysis Data Analysis (EC₅₀, LC₅₀, GR₅₀) data->analysis conclusion Conclusion on Pesticidal Potential analysis->conclusion

Caption: A flowchart illustrating the screening process for pesticidal activity.

Concluding Remarks for the Research Professional

The exploration of novel chemical entities like 2-(2,3-Dichlorobenzoyl)oxazole is paramount for the future of sustainable agriculture and pest management. While the information presented in this guide is based on informed extrapolation from existing scientific literature, it provides a robust framework for initiating a comprehensive evaluation of this promising compound. The true potential of 2-(2,3-Dichlorobenzoyl)oxazole will only be revealed through rigorous experimental validation as outlined. The diverse biological activities associated with the benzoxazole scaffold suggest that this line of inquiry is a worthwhile endeavor for any research program focused on the discovery of new and effective pesticidal agents.

References

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A Senior Application Scientist's Guide to Comparative Docking Analysis: Evaluating 2-(2,3-Dichlorobenzoyl)oxazole Against Known Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for In-Silico Screening

In the landscape of modern drug discovery, computational methods such as molecular docking serve as a foundational pillar for the rapid and cost-effective screening of potential therapeutic agents.[][2] This guide provides an in-depth, validated methodology for conducting a comparative docking analysis. We will evaluate a novel compound, 2-(2,3-Dichlorobenzoyl)oxazole, against the well-characterized active sites of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

The benzoxazole scaffold is present in numerous compounds with demonstrated biological activity, including potent anti-inflammatory properties.[3][4] The therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily derived from the inhibition of the COX-2 enzyme, which is induced at sites of inflammation.[5] Conversely, the undesirable side effects, such as gastrointestinal distress, are often linked to the inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the stomach lining.[3][6] Therefore, identifying selective COX-2 inhibitors is a critical goal in developing safer anti-inflammatory drugs.

This guide will compare our test compound with two established inhibitors: Ibuprofen , a non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor.[7][8] This comparison will allow us to not only predict the potential inhibitory activity of 2-(2,3-Dichlorobenzoyl)oxazole but also to hypothesize about its selectivity, a key determinant of its therapeutic potential.

Experimental Design: A Self-Validating Docking Workflow

To ensure the trustworthiness and reproducibility of our findings, we will employ a self-validating docking protocol. The cornerstone of this approach is the validation of the docking procedure before screening our test compound. This is achieved by re-docking a known, co-crystallized ligand into the enzyme's active site and measuring the deviation from the experimental pose.

The Workflow at a Glance

The following diagram outlines the comprehensive workflow, from initial protein preparation to the final analysis of results.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Comparative Docking PDB 1. Select Target PDBs (e.g., COX-1 & COX-2) PrepProt 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepProt PrepLig 3. Prepare Ligands (Test & Known Inhibitors) PrepProt->PrepLig Extract 4. Extract Co-crystallized Ligand Redock 5. Re-dock Ligand into Original Active Site Extract->Redock RMSD 6. Calculate RMSD Redock->RMSD Check 7. Validation Check (RMSD < 2.0 Å?) RMSD->Check Check->Redock Refine Parameters DockAll 8. Dock Test & Known Inhibitors Using Validated Protocol Check->DockAll Protocol Validated Analyze 9. Analyze Binding Energy & Interactions DockAll->Analyze Compare 10. Compare Results Analyze->Compare

Caption: A validated workflow for comparative molecular docking.

Detailed Methodologies

This section provides the step-by-step protocols necessary for executing the comparative analysis. The causality behind each step is explained to provide a deeper understanding of the process.

Software and Resource Requirements
  • Molecular Visualization and Preparation: UCSF Chimera or PyMOL.

  • Molecular Docking Software: AutoDock Vina is a widely used and validated open-source option.[9] Commercial packages like Schrödinger's Glide or MOE are also excellent alternatives.[]

  • Protein Data Bank (PDB): Source for crystal structures of target enzymes.

Target Protein Preparation

The quality of the receptor structure is paramount for a meaningful docking study. The goal is to prepare a clean, chemically correct protein structure.

  • Structure Selection: Obtain crystal structures of human COX-1 and COX-2 from the PDB. For this guide, we will reference PDB ID: 1CQE (COX-1 complexed with Ibuprofen) and 3PGH (COX-2 complexed with Celecoxib).

  • Initial Cleaning: Load the PDB file into a molecular visualization tool. Remove all non-essential components, including water molecules, co-solvents, and any secondary protein chains not involved in the binding site. The presence of these molecules can interfere with the docking algorithm.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure. This is a critical step as hydrogen bonds are a major component of ligand-protein interactions. Assign appropriate charges using a force field (e.g., AMBER).

  • Save the Prepared Receptor: Save the cleaned, protonated receptor structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina).

Ligand Preparation

Ligands must be converted into 3D structures with correct charges and bond orders.

  • Obtain Structures:

    • 2-(2,3-Dichlorobenzoyl)oxazole: Generate the 2D structure in a chemical drawing tool and convert it to a 3D structure.

    • Ibuprofen & Celecoxib: Obtain structures from a chemical database like PubChem or ZINC.

  • Energy Minimization: Perform an energy minimization on each ligand structure using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation.

  • Charge Calculation: Calculate and assign partial charges (e.g., Gasteiger charges).

  • Define Torsions (for AutoDock): Define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the binding site, which is essential for flexible ligand docking.[2]

  • Save Prepared Ligands: Save the final ligand structures in the required format (e.g., PDBQT).

Protocol Validation: The Self-Validating Check

This step provides confidence in your docking parameters.[10]

  • Extract Native Ligand: From the original PDB file (e.g., Ibuprofen from 1CQE), save the coordinates of the co-crystallized ligand into a separate file.

  • Prepare Native Ligand: Prepare this extracted ligand using the same procedure described in section 2.3.

  • Define the Binding Site: Define the docking grid box (the search space for the simulation) around the position of the extracted native ligand in the prepared receptor. A grid box that extends approximately 10-12 Å around the ligand is typically sufficient.

  • Re-dock the Ligand: Perform a docking simulation using the prepared native ligand and the prepared receptor.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Validation Criteria: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the chosen docking protocol can accurately reproduce the experimentally observed binding mode.[10] If the RMSD is higher, parameters such as the grid box size or scoring function may need adjustment.

Comparative Docking and Results Analysis

Once the protocol is validated, the same parameters can be used to dock the test compound and the known inhibitors into both COX-1 and COX-2 active sites.

Quantitative Data Summary

The primary quantitative output from a docking simulation is the binding affinity or docking score, typically expressed in kcal/mol.[11][12] A more negative value indicates a stronger, more favorable binding interaction.

CompoundTarget EnzymePredicted Binding Affinity (kcal/mol)
2-(2,3-Dichlorobenzoyl)oxazole COX-1-
COX-2-
Ibuprofen (Non-selective) COX-1-
COX-2-
Celecoxib (COX-2 Selective) COX-1-
COX-2-
Note: The binding affinity values are placeholders and would be populated with the results from the actual docking simulation.
Binding Mode and Interaction Analysis

Quantitative scores alone do not tell the whole story. A visual inspection of the top-ranked docking pose is crucial to understand how the ligand is interacting with the enzyme's active site residues.

  • Key Interactions for COX Inhibition: Look for interactions with key residues in the active site. For example, the carboxylate group of many NSAIDs forms a critical hydrogen bond with Arg120 and Tyr355 in the COX active site. For COX-2 selective inhibitors, interactions with the side pocket created by the smaller Val523 (compared to Ile523 in COX-1) are a hallmark of selectivity.

  • Analysis of 2-(2,3-Dichlorobenzoyl)oxazole:

    • Does it form hydrogen bonds with key catalytic residues?

    • Do the dichlorobenzoyl and oxazole rings form favorable hydrophobic or π-π stacking interactions within the active site?

    • When docked into COX-2, does any part of the molecule occupy the selective side pocket, suggesting potential for COX-2 selectivity?

The relationship between the docking results and the prediction of biological activity is conceptualized below.

G cluster_input Computational Output cluster_interp Scientific Interpretation cluster_hypo Experimental Hypothesis Score Low Binding Energy (e.g., < -7.0 kcal/mol) Predict Prediction: Stable Ligand-Receptor Complex Score->Predict Interact Key Interactions Observed (H-bonds, Hydrophobic) Interact->Predict Hypo Hypothesis: Compound is a Potential Enzyme Inhibitor Predict->Hypo Exp Next Step: In-Vitro Enzyme Assay (IC50 Determination) Hypo->Exp

Caption: From computational prediction to experimental hypothesis.

Discussion and Future Perspectives

Based on the hypothetical data, if 2-(2,3-Dichlorobenzoyl)oxazole shows a significantly lower (more negative) binding energy for COX-2 compared to COX-1, and its binding pose shows occupation of the COX-2 specific side pocket, we can hypothesize that it may be a selective COX-2 inhibitor.[3] For instance, if its binding energy for COX-2 is comparable to or better than Celecoxib, and significantly better than its own binding to COX-1, it would be a strong candidate for further study.

However, it is imperative to recognize the limitations of molecular docking. It is a predictive tool, and its results are not a substitute for experimental validation.[11][13] The next logical steps would be:

  • In-Vitro Enzyme Inhibition Assays: To experimentally determine the IC50 values of the compound against both COX-1 and COX-2. This would provide empirical validation of the docking predictions.

  • Molecular Dynamics (MD) Simulations: To study the stability of the predicted ligand-protein complex over time and to gain a more dynamic understanding of the binding interactions.[2][14]

Conclusion

This guide has outlined a robust, scientifically sound, and self-validating framework for the comparative molecular docking of 2-(2,3-Dichlorobenzoyl)oxazole against known COX inhibitors. By explaining the causality behind each step and emphasizing the importance of protocol validation, researchers can generate reliable in-silico data to form strong, testable hypotheses. This approach accelerates the drug discovery process by enabling an informed selection of candidate molecules for further, resource-intensive experimental investigation.

References

  • Patsnap Synapse. (2024). What are Xanthine oxidase inhibitors and how do they work?
  • Wikipedia. (n.d.). Xanthine oxidase inhibitor. Retrieved from [Link]

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  • Encyclopedia.pub. (2025). Docking Analysis in Research for Novel Enzyme Inhibitors. Retrieved from [Link]

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  • PubMed. (n.d.). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-(2,3-Dichlorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-(2,3-Dichlorobenzoyl)oxazole. As a novel or less-common compound, specific safety data may not be extensively available. Therefore, this document is built upon a conservative approach, synthesizing information from structurally related compounds, established laboratory safety standards, and best practices in chemical hygiene. The procedures outlined are designed to empower researchers, scientists, and drug development professionals to work safely and effectively.

Hazard Analysis and Risk Assessment: Understanding the Compound

  • Dichlorobenzoyl Moiety: Chlorinated aromatic compounds can exhibit varying degrees of toxicity. Dichlorobenzene compounds, for instance, are known to be harmful if swallowed and can cause skin and eye irritation[1]. The benzoyl group itself is a common scaffold in pharmacologically active molecules.

  • Oxazole Ring: The oxazole ring is a heterocyclic structure found in various pharmaceuticals and natural products[2][3][4]. While the oxazole ring itself is not considered highly toxic, its reactivity can be influenced by substituents.

  • Related Compounds: Safety data for structurally similar compounds like 2,6-Dichlorobenzoxazole and 2-Chlorobenzoxazole indicate that they are harmful if swallowed and can cause skin and eye irritation[5][6].

Given this information, it is prudent to treat 2-(2,3-Dichlorobenzoyl)oxazole as a potentially hazardous substance. The primary routes of exposure to be controlled are inhalation, skin contact, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 2-(2,3-Dichlorobenzoyl)oxazole to prevent exposure. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn when there is a significant risk of splashes.[7]Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene, with a minimum thickness of 14 mils). A disposable, chemical-resistant lab coat or coveralls is required.[8][9]Prevents direct skin contact, which could lead to irritation or absorption of the compound. Gloves must be inspected for integrity before each use.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If engineering controls are not sufficient or during a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][10]Minimizes the risk of inhaling airborne particles or vapors of the compound.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from potential spills.[7]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk. The following step-by-step guide outlines the safe handling, storage, and disposal of 2-(2,3-Dichlorobenzoyl)oxazole.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms (based on inferred hazards: "Harmful" and "Irritant"), and the date of receipt.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be clearly marked and secured.

Handling and Experimental Work

All handling of 2-(2,3-Dichlorobenzoyl)oxazole should be performed within a certified chemical fume hood to control potential inhalation exposure.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_materials Gather Materials & Reagents prep_fume_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste decontaminate->dispose_solid doff_ppe Doff PPE Correctly dispose_liquid->doff_ppe dispose_solid->doff_ppe

Caption: Experimental workflow for handling 2-(2,3-Dichlorobenzoyl)oxazole.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Minor Spill (in fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan: Environmental Responsibility

Proper disposal of 2-(2,3-Dichlorobenzoyl)oxazole and its associated waste is crucial to protect the environment and comply with regulations. As a chlorinated organic compound, it must be treated as hazardous waste.

  • Waste Segregation:

    • Halogenated Organic Waste: All solutions containing 2-(2,3-Dichlorobenzoyl)oxazole and other halogenated solvents must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[11]

    • Contaminated Solids: Contaminated labware (e.g., pipette tips, gloves, absorbent materials) must be collected in a separate, sealed, and labeled hazardous waste container.

  • Disposal Method:

    • Never dispose of 2-(2,3-Dichlorobenzoyl)oxazole or its waste down the drain.[11][12]

    • All waste must be disposed of through your institution's licensed hazardous waste disposal contractor. High-temperature incineration is a common and effective method for the complete destruction of chlorinated organic residues.[13]

Decision Tree for Waste Disposal:

waste_disposal start Waste Generated is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid? start->is_solid is_halogenated Does it contain 2-(2,3-Dichlorobenzoyl)oxazole or other halogenated compounds? is_liquid->is_halogenated contaminated_solid Collect in 'Contaminated Solid Waste' Container is_solid->contaminated_solid halogenated_liquid Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_liquid Yes non_halogenated_liquid Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_liquid No dispose Dispose via Licensed Hazardous Waste Contractor halogenated_liquid->dispose non_halogenated_liquid->dispose contaminated_solid->dispose

Caption: Decision tree for the proper segregation and disposal of waste.

Conclusion: A Culture of Safety

The safe handling of 2-(2,3-Dichlorobenzoyl)oxazole is paramount. By adhering to the principles of hazard assessment, consistent use of appropriate PPE, and strict adherence to operational and disposal plans, researchers can mitigate risks and foster a strong culture of laboratory safety. Always consult your institution's Chemical Hygiene Plan and Safety Officer for specific guidance.[14][15]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.